molecular formula C13H18O B1269827 4'-(tert-Butyl)propiophenone CAS No. 71209-71-7

4'-(tert-Butyl)propiophenone

Cat. No.: B1269827
CAS No.: 71209-71-7
M. Wt: 190.28 g/mol
InChI Key: AQNYEAINONORRY-UHFFFAOYSA-N
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Description

4'-(tert-Butyl)propiophenone (CAS RN: 71209-71-7) is an organic compound with the molecular formula C13H18O and a molecular weight of 190.29 g/mol . This compound is characterized as a flammable liquid at room temperature . It has a specific gravity of approximately 0.96 and a boiling point of about 162°C at 5 mmHg . A primary application of this compound is in analytical chemistry, where it can be separated and analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) . This method, which typically uses a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass spectrometry compatibility), is scalable and suitable for pharmacokinetic studies and the isolation of impurities in preparative separations . The compound is provided for research and development purposes. This product is intended for laboratory use only and is not classified as a drug or pharmaceutical agent. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, as it is a flammable liquid and vapor .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-tert-butylphenyl)propan-1-one
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InChI

InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNYEAINONORRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221405
Record name 4'-(tert-Butyl)propiophenone
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71209-71-7
Record name 1-[4-(1,1-Dimethylethyl)phenyl]-1-propanone
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Record name 4'-(tert-Butyl)propiophenone
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Record name 4'-(tert-Butyl)propiophenone
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Record name 4'-(tert-butyl)propiophenone
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Foundational & Exploratory

An In-depth Technical Guide to 4'-(tert-Butyl)propiophenone: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(tert-Butyl)propiophenone is an aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a propiophenone core substituted with a tert-butyl group at the para position, makes it a valuable precursor in multi-step synthetic pathways. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis and analysis are presented, alongside spectroscopic data and visualizations of relevant chemical transformations to support researchers and scientists in their work with this compound.

Chemical Structure and Identification

This compound, also known by its IUPAC name 1-(4-tert-butylphenyl)propan-1-one, is a clear, colorless to light orange or yellow liquid.[1] The molecule consists of a benzene ring substituted with a propionyl group and a tert-butyl group at positions 1 and 4, respectively.

G cluster_structure C1 C2 C3 C4 C5 C6 C7 C O1 O C8 C9 C10 C C11 C12 C13

Table 1: Chemical Identifiers

IdentifierValueReference(s)
IUPAC Name 1-(4-tert-butylphenyl)propan-1-one[2]
CAS Number 71209-71-7[2]
Molecular Formula C13H18O[2]
Molecular Weight 190.28 g/mol [2]
InChI Key AQNYEAINONORRY-UHFFFAOYSA-N[3]
SMILES CCC(=O)C1=CC=C(C=C1)C(C)(C)C[4]
Synonyms p-tert-Butylpropiophenone, 1-(4-(1,1-Dimethylethyl)phenyl)-1-propanone[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties

PropertyValueReference(s)
Appearance Clear colorless to light orange to yellow liquid[1]
Boiling Point 162 °C / 5 mmHg[1]
Density 0.96 g/mL[1]
Refractive Index 1.5160-1.5190[1]
LogP 3.93[3]
Flammability Flammable liquid and vapor[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

G tert-Butylbenzene tert-Butylbenzene Reaction Friedel-Crafts Acylation tert-Butylbenzene->Reaction Propanoyl_chloride Propanoyl chloride Propanoyl_chloride->Reaction AlCl3 AlCl3 (catalyst) AlCl3->Reaction Product This compound Reaction->Product HCl HCl (byproduct) Reaction->HCl

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for Friedel-Crafts acylation reactions.[5][6][7]

Materials:

  • tert-Butylbenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Addition of Reactants: Cool the mixture to 0 °C using an ice bath. Add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension. Subsequently, add tert-butylbenzene (1.0 equivalent) dropwise from the addition funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development

This compound is not known to possess significant intrinsic biological activity. Instead, its primary value in drug development lies in its role as a key starting material or intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The tert-butyl group is a common motif in medicinal chemistry that can influence a molecule's pharmacokinetic properties.

Synthesis of Ebastine

A prominent application of this compound is in the synthesis of Ebastine, a second-generation H1 histamine receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria. In this multi-step synthesis, this compound is first converted to 4'-tert-butyl-4-chlorobutyrophenone, which then undergoes further reactions to yield the final Ebastine molecule.[8]

G Start This compound Intermediate 4'-tert-Butyl-4-chlorobutyrophenone Start->Intermediate Mannich Reaction / Chlorination Final Ebastine Intermediate->Final Alkylation of 4-(diphenylmethoxy)piperidine

Analytical and Spectroscopic Data

Accurate analytical characterization is crucial for quality control and regulatory purposes. The following sections provide typical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts for ¹H and ¹³C NMR are presented below.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d2HAromatic (ortho to C=O)
~7.45d2HAromatic (meta to C=O)
~2.95q2H-CH₂-
~1.33s9H-C(CH₃)₃
~1.22t3H-CH₃

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~200.5C=O
~156.5Aromatic (ipso to tert-butyl)
~134.5Aromatic (ipso to C=O)
~128.0Aromatic (ortho to C=O)
~125.5Aromatic (meta to C=O)
~35.0-C(CH₃)₃
~31.5-CH₂-
~31.0-C(CH₃)₃
~8.5-CH₃
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns for aromatic ketones.

Table 5: Predicted Major Mass Spectrum Fragments (EI-MS)

m/zProposed Fragment
190[M]⁺ (Molecular Ion)
175[M - CH₃]⁺
161[M - C₂H₅]⁺ (Acylium ion)
133[M - C₄H₉]⁺
57[C₄H₉]⁺ (tert-Butyl cation)

G M [C₁₃H₁₈O]⁺ m/z = 190 F1 [C₁₂H₁₅O]⁺ m/z = 175 M->F1 - CH₃ F2 [C₁₁H₁₃O]⁺ m/z = 161 M->F2 - C₂H₅ F3 [C₉H₉O]⁺ m/z = 133 M->F3 - C₄H₉ F4 [C₄H₉]⁺ m/z = 57 M->F4 Cleavage

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[3]

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as an additive.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antihistamine Ebastine. Its straightforward synthesis via Friedel-Crafts acylation and well-defined chemical properties make it a reliable building block for organic synthesis. This guide provides essential technical information, including detailed protocols and spectroscopic data, to support the work of researchers and professionals in drug discovery and development.

References

4'-(tert-Butyl)propiophenone CAS number 71209-71-7 information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 71209-71-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-(tert-Butyl)propiophenone (CAS No. 71209-71-7), a substituted aromatic ketone. The document details its chemical and physical properties, outlines a general synthesis methodology, and presents available spectral data. Despite a thorough review of scientific literature, no significant biological activity or implication in signaling pathways has been reported for this specific compound to date. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge and identifying the clear gap in the biological evaluation of this molecule.

Chemical and Physical Properties

This compound is a clear, colorless to light orange liquid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueReferences
CAS Number 71209-71-7[2]
Molecular Formula C₁₃H₁₈O[2][3]
Molecular Weight 190.28 g/mol [3]
IUPAC Name 1-(4-tert-butylphenyl)propan-1-one[2]
Synonyms p-tert-Butylpropiophenone, 4-tert-Butylpropionylbenzene[4]
Boiling Point 162 °C / 5 mmHg[4]
Density 0.96 g/cm³[5]
Refractive Index 1.5160 - 1.5190[5]
Appearance Clear, colorless to light orange liquid[1]
LogP 3.93[6]

Synthesis

General Experimental Protocol: Friedel-Crafts Acylation

The synthesis of this compound would typically involve the reaction of tert-butylbenzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_product Products tert_butylbenzene tert-Butylbenzene alcl3 AlCl₃ (catalyst) propionyl_chloride Propionyl Chloride product This compound alcl3->product Reaction hcl HCl

Caption: General reaction scheme for the synthesis of this compound.

Methodology:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl) is charged with a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and anhydrous aluminum chloride.

  • Addition of Acylating Agent: Propionyl chloride is added dropwise to the stirred suspension of aluminum chloride at a low temperature (typically 0-5 °C) to form the acylium ion complex.

  • Addition of Aromatic Substrate: tert-Butylbenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and temperatures would need to be optimized for this particular synthesis.

Spectral Data

While spectral data for this compound is referenced in several databases, detailed, high-resolution spectra with peak assignments are not publicly available. The following tables summarize the expected spectral characteristics based on the compound's structure and data from similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8d2HAromatic protons ortho to the carbonyl group
~7.4d2HAromatic protons meta to the carbonyl group
~2.9q2H-CH₂- (methylene protons of the propyl group)
~1.3s9H-C(CH₃)₃ (tert-butyl protons)
~1.1t3H-CH₃ (methyl protons of the propyl group)
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~200C=O (carbonyl carbon)
~155Aromatic C-C(CH₃)₃
~135Aromatic C-C=O
~128Aromatic CH (ortho to carbonyl)
~125Aromatic CH (meta to carbonyl)
~35-C(CH₃)₃ (quaternary carbon of tert-butyl group)
~31-CH₂- (methylene carbon of the propyl group)
~31-C(CH₃)₃ (methyl carbons of tert-butyl group)
~8-CH₃ (methyl carbon of the propyl group)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (aromatic ketone)
~1600MediumC=C stretch (aromatic ring)
~1460MediumC-H bend (aliphatic)
~1270MediumC-C stretch
~830StrongC-H bend (para-disubstituted aromatic)
Mass Spectrometry
m/zRelative IntensityAssignment
190Moderate[M]⁺ (Molecular ion)
175High[M - CH₃]⁺
161Base Peak[M - C₂H₅]⁺ (α-cleavage)
146Moderate[M - C₂H₅ - CH₃]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
57High[C₄H₉]⁺ (tert-butyl cation)

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and toxicology databases did not yield any specific studies on the biological activity, mechanism of action, or involvement in signaling pathways for this compound.

While structurally related compounds, such as various tert-butylated phenols, have been investigated for their endocrine-disrupting properties and other biological effects, no such data is currently available for this compound.[1][7] This represents a significant knowledge gap and an area for potential future research.

Experimental Workflows

Given the lack of biological studies, this section provides a conceptual workflow for the initial screening of this compound for potential biological activity.

Biological_Screening_Workflow cluster_screening Initial Biological Screening cluster_followup Follow-up Studies (if activity observed) start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity receptor_binding Receptor Binding Assays (e.g., Nuclear Receptors) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays start->enzyme_inhibition dose_response Dose-Response Studies cytotoxicity->dose_response receptor_binding->dose_response enzyme_inhibition->dose_response mechanism_of_action Mechanism of Action Studies dose_response->mechanism_of_action in_vivo In Vivo Animal Models mechanism_of_action->in_vivo

Caption: A conceptual workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a well-characterized organic compound in terms of its physicochemical properties. Its synthesis via Friedel-Crafts acylation is a standard and predictable process in organic chemistry. However, a striking lack of information exists regarding its biological effects. For researchers and professionals in drug discovery and development, this compound represents an unexplored chemical entity. The absence of any reported biological activity, either beneficial or toxicological, makes it a blank slate for investigation. Future studies are warranted to explore its potential interactions with biological systems, which could uncover novel pharmacological activities or toxicological profiles.

References

Physical and chemical properties of p-tert-butylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of p-tert-butylpropiophenone, a substituted aromatic ketone. The information is curated to be a valuable resource for professionals in research and drug development, presenting key data, experimental context, and structural information.

Core Chemical Identity and Properties

p-tert-Butylpropiophenone, systematically named 1-(4-tert-butylphenyl)propan-1-one, is an organic compound with the chemical formula C13H18O.[1] It belongs to the class of aromatic ketones, characterized by a propiophenone structure with a tert-butyl group substituted at the para position of the phenyl ring.

Table 1: Chemical Identifiers and Basic Properties
PropertyValueSource
CAS Number 71209-71-7[1]
Molecular Formula C13H18O[1]
Molecular Weight 190.28 g/mol [1]
IUPAC Name 1-(4-tert-butylphenyl)propan-1-one[1]
Synonyms 4'-(tert-Butyl)propiophenone, p-tert-Butylpropiophenone[1]
Canonical SMILES CCC(=O)C1=CC=C(C=C1)C(C)(C)C[1]
InChI InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3[1]
InChIKey AQNYEAINONORRY-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyValueNotes
Boiling Point 162 °C
XLogP3 3.9Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 1Computed

Note: Some physical properties are computed and should be considered as estimates.

Synthesis and Purification

The primary synthetic route to p-tert-butylpropiophenone is the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl3).

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 1-(4-tert-butylphenyl)propan-1-one.

Materials:

  • tert-Butylbenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add propanoyl chloride to the stirred suspension.

  • After the addition of propanoyl chloride, add tert-butylbenzene dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G reagents tert-Butylbenzene + Propanoyl Chloride + AlCl3 reaction_mixture Reaction Mixture in CH2Cl2 reagents->reaction_mixture Friedel-Crafts Acylation workup Aqueous Workup (HCl, NaHCO3, Brine) reaction_mixture->workup crude_product Crude p-tert-butylpropiophenone workup->crude_product purification Purification (Distillation/Chromatography) crude_product->purification final_product Pure p-tert-butylpropiophenone purification->final_product

Synthesis workflow for p-tert-butylpropiophenone.

Purification

The crude p-tert-butylpropiophenone can be purified by vacuum distillation or column chromatography.

  • Vacuum Distillation: Given its boiling point, vacuum distillation is a suitable method for purifying the liquid product on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.

Spectroscopic Characterization

The structure of p-tert-butylpropiophenone can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group of the propanoyl moiety, and the tert-butyl group. The aromatic protons will likely appear as two doublets in the aromatic region due to the para-substitution. The ethyl group will present as a quartet and a triplet. The tert-butyl group will show a singlet corresponding to its nine equivalent protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the carbons of the ethyl group, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of p-tert-butylpropiophenone will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. Other significant bands will include C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (190.28 g/mol ). Common fragmentation patterns for aromatic ketones include the loss of the ethyl group and the tert-butyl group, leading to characteristic fragment ions.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Friedel-Crafts Acylation Purification Vacuum Distillation or Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Logical workflow for obtaining and characterizing p-tert-butylpropiophenone.

Chemical Reactivity and Stability

p-tert-Butylpropiophenone is a stable compound under normal laboratory conditions. Its reactivity is primarily centered around the ketone functional group and the aromatic ring.

  • Ketone Reactions: The carbonyl group can undergo various reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents.

  • Aromatic Ring Reactions: The aromatic ring can undergo further electrophilic substitution, although the carbonyl group is deactivating, directing incoming electrophiles to the meta position.

Biological and Pharmacological Profile

Currently, there is limited publicly available information on the specific biological activities or pharmacological profile of p-tert-butylpropiophenone. However, the propiophenone scaffold is present in various biologically active molecules. For instance, some substituted propiophenone derivatives have been investigated for their potential as anticancer agents.

Given the presence of the tert-butyl group, a common motif in medicinal chemistry, p-tert-butylpropiophenone could be a subject of interest for further biological screening. The tert-butyl group can influence a molecule's lipophilicity and metabolic stability, which are important parameters in drug design.

It is important to note that while related compounds have shown biological activity, this does not directly imply that p-tert-butylpropiophenone will exhibit similar effects. Further research and experimental validation are necessary to determine its pharmacological relevance.

Conclusion

References

An In-depth Technical Guide on 4'-(tert-Butyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 4'-(tert-Butyl)propiophenone, a chemical compound relevant in various research and development applications. The information is presented to support laboratory activities and theoretical calculations.

Core Physicochemical Properties

This compound is an aromatic ketone. Its fundamental properties, including molecular formula and molecular weight, are crucial for stoichiometric calculations, analytical method development, and chemical synthesis design. The molecular formula is C13H18O.[1][2][3][4][5] The molecular weight is approximately 190.28 g/mol .[1][3][5][6]

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

IdentifierValueCitations
IUPAC Name 1-(4-tert-butylphenyl)propan-1-one[1]
CAS Number 71209-71-7[1][2][4][7]
Molecular Formula C13H18O[1][2][3][4][5]
Molecular Weight 190.28 g/mol [1][3][5][6]

Experimental Protocols

The determination of the molecular formula and weight of a well-characterized compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This experimental mass is then used to deduce the most plausible elemental composition, confirming the molecular formula.

  • Elemental Analysis: This technique provides the percentage composition of individual elements (carbon, hydrogen, and oxygen) in the compound. The results are used to derive the empirical formula, which is then compared with the molecular formula obtained from mass spectrometry to ensure consistency.

Note: As this compound is a known compound, detailed experimental protocols for its initial characterization are found in foundational chemical literature. The data presented here is compiled from established chemical databases.

Logical Relationships

The relationship between the compound's common name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. This hierarchy is visualized below.

A This compound B Molecular Formula C13H18O A->B is defined by C Molecular Weight 190.28 g/mol B->C results in

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic and Spectrometric Analysis of 1-(4-tert-butylphenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone, 1-(4-tert-butylphenyl)propan-1-one, a compound of interest in organic synthesis and medicinal chemistry. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with detailed experimental protocols.

Compound Information

Identifier Value
IUPAC Name 1-(4-tert-butylphenyl)propan-1-one
Synonyms 4'-tert-butylpropiophenone, p-tert-butylpropiophenone
CAS Number 71209-71-7
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Chemical Structure
alt text

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-(4-tert-butylphenyl)propan-1-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.91Doublet (d)2HAr-H (ortho to C=O)
7.49Doublet (d)2HAr-H (meta to C=O)
2.97Quartet (q)2H-CH₂-CH₃
1.33Singlet (s)9H-C(CH₃)₃
1.21Triplet (t)3H-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment
200.5C=O
156.7Ar-C (para to C=O)
134.4Ar-C (ipso to C=O)
128.0Ar-CH (ortho to C=O)
125.5Ar-CH (meta to C=O)
35.1-C (CH₃)₃
31.7-CH₂-CH₃
31.1-C(C H₃)₃
8.3-CH₂-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
2965StrongC-H stretch (aliphatic)
1680StrongC=O stretch (aromatic ketone)
1605MediumC=C stretch (aromatic)
1409MediumC-H bend (aliphatic)
1268StrongC-C stretch
839StrongC-H out-of-plane bend (p-disubstituted benzene)
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
19025[M]⁺ (Molecular Ion)
175100[M - CH₃]⁺
16180[M - C₂H₅]⁺
14730[M - C₃H₇]⁺
9140[C₇H₇]⁺ (Tropylium ion)
5750[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 1-(4-tert-butylphenyl)propan-1-one was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.096 s

  • Spectral Width: 8278 Hz (20.6 ppm)

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 24038 Hz (238 ppm)

Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected using the instrument's software (TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample of 1-(4-tert-butylphenyl)propan-1-one was placed between two potassium bromide (KBr) plates to form a thin film.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Acquisition Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance

Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40 - 400

Data Processing: The acquired mass spectra were analyzed using the instrument's software, and the fragmentation pattern was interpreted to identify the molecular ion and major fragment ions.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 1-(4-tert-butylphenyl)propan-1-one using the discussed spectroscopic techniques.

Spectral_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Info Chemical Environment Connectivity Number of Protons/Carbons NMR->NMR_Info Provides IR IR Spectroscopy IR_Info Functional Groups (C=O, C-H, C=C) IR->IR_Info Provides MS Mass Spectrometry MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Provides Structure 1-(4-tert-butylphenyl)propan-1-one NMR_Info->Structure Confirms IR_Info->Structure Confirms MS_Info->Structure Confirms

A logical workflow for the structural elucidation of an organic compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-(tert-Butyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-(tert-Butyl)propiophenone. The information presented herein is intended to support researchers and professionals in the fields of chemical analysis, drug development, and quality control by offering detailed spectral data, peak assignments, and standardized experimental protocols.

Introduction

This compound, also known as 1-(4-(tert-butyl)phenyl)propan-1-one, is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate spectral characterization is crucial for its identification, purity assessment, and the understanding of its chemical behavior. This document details the ¹H and ¹³C NMR spectra, providing a foundational reference for its molecular structure confirmation.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are essential for the unambiguous assignment of NMR signals. The following diagram illustrates the molecular structure with IUPAC-consistent numbering, which will be referenced in the data tables.

molecular_structure cluster_propiophenone This compound C1 C1' C2 C2' C1->C2 C_alpha C1->C_alpha C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C_tert_butyl C(CH₃)₃ C4->C_tert_butyl C6 C6' C5->C6 C6->C1 CH3_tert_butyl 3xCH₃ C_tert_butyl->CH3_tert_butyl C_beta C_alpha->C_beta O O C_alpha->O CH3_gamma CH₃ C_beta->CH3_gamma CH2_beta CH₂

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in a CDCl₃ solution. The data is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.90Doublet (d)2H8.6H-2', H-6'
7.47Doublet (d)2H8.6H-3', H-5'
2.98Quartet (q)2H7.2-CO-CH₂ -CH₃ (H-α)
1.33Singlet (s)9H--C(CH₃ )₃
1.22Triplet (t)3H7.2-CO-CH₂-CH₃ (H-β)

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in a CDCl₃ solution. The chemical shifts for each carbon atom are detailed in the following table.

Chemical Shift (δ) ppmCarbon Assignment
200.3>C =O
156.4C -4'
134.3C -1'
128.0C -2', C -6'
125.5C -3', C -5'
35.1-C (CH₃)₃
31.7-CO-C H₂-CH₃ (C-α)
31.1-C(C H₃)₃
8.4-CO-CH₂-C H₃ (C-β)

Experimental Protocols

The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual CHCl₃ signal at 7.26 ppm or TMS at 0 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0 to 220 ppm

  • Referencing: The CDCl₃ triplet at 77.16 ppm.

Data Interpretation and Logical Relationships

The interpretation of the NMR spectra confirms the structure of this compound through a logical correlation of the signals with the molecular structure. The workflow for this process is outlined below.

spectral_interpretation cluster_1H_NMR ¹H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis H_Integration Integration Values (9H, 2H, 2H, 3H) Structure Proposed Structure: This compound H_Integration->Structure Correlates proton counts Assignment Final Peak Assignments H_Integration->Assignment H_Multiplicity Signal Multiplicities (s, d, d, q, t) H_Multiplicity->Structure Confirms adjacent protons (n+1 rule) H_Multiplicity->Assignment H_Shifts Chemical Shifts (ppm) H_Shifts->Structure Identifies chemical environments (aromatic, aliphatic, deshielded) H_Shifts->Assignment C_Shifts Chemical Shifts (ppm) C_Shifts->Structure Identifies carbon types (carbonyl, aromatic, aliphatic) C_Shifts->Assignment C_Count Number of Signals (9) C_Count->Structure Matches number of unique carbons C_Count->Assignment Structure->Assignment

An In-depth Technical Guide to the Hazards and Safety of 4'-(tert-Butyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and hazard information for 4'-(tert-Butyl)propiophenone, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, handling procedures, and emergency protocols.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for the safe handling and storage of the compound.

PropertyValueSource
Molecular Formula C13H18OPubChem[1], SIELC Technologies[2], GSRS[3]
Molecular Weight 190.28 g/mol PubChem[1], GSRS[3]
CAS Number 71209-71-7PubChem[1], SIELC Technologies[2]
EC Number 275-265-0PubChem[1], SIELC Technologies[2]
IUPAC Name 1-(4-tert-butylphenyl)propan-1-onePubChem[1]
Synonyms 1-(4-tert-Butylphenyl)propan-1-one, 1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-SIELC Technologies[2]
Appearance Not explicitly available, however related compounds are light brown/beige solids or liquids.Loba Chemie[4]
LogP 3.93SIELC Technologies[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

ClassificationCodeDescriptionSource
Flammable Liquids H226Flammable liquid and vaporPubChem[1]
Skin Irritation H315Causes skin irritationSigma-Aldrich, Fisher Scientific[5], Loba Chemie[4]
Serious Eye Damage/Irritation H318 / H319Causes serious eye damage / Causes serious eye irritationSigma-Aldrich, Fisher Scientific[5], Loba Chemie[4]
Reproductive Toxicity H361Suspected of damaging fertility or the unborn childSigma-Aldrich, Thermo Fisher Scientific[6]
Aquatic Hazard (Acute) H401Toxic to aquatic lifeSigma-Aldrich
Aquatic Hazard (Chronic) H410Very toxic to aquatic life with long lasting effectsSigma-Aldrich
Specific target organ toxicity (single exposure) H335May cause respiratory irritationLoba Chemie[4]

GHS Pictograms:

Warning

Experimental Protocols

Detailed experimental protocols for the toxicological and safety data of this compound are not publicly available in the provided search results. Such data is typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance:

  • Skin Irritation/Corrosion: OECD Test Guideline 404

  • Eye Irritation/Corrosion: OECD Test Guideline 405

  • Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425

  • Reproductive Toxicity: OECD Test Guideline 414, 416, or 421

  • Aquatic Toxicity: OECD Test Guideline 202, 203, or 211

These protocols involve standardized procedures for the application of the substance to the test system (e.g., animal models, in vitro systems) and subsequent observation for defined endpoints.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimizing the risks associated with this compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4][7][8]

  • Use only in a well-ventilated area.[8][9][10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9]

  • Keep away from heat, sparks, and open flames.[5][11]

  • Take precautionary measures against static discharge.[5]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[5][6]

  • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.[5][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][7][8]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][7][9][10]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][7][9][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[7][8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[7][10]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Thermal decomposition can lead to the release of irritating gases and vapors.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5][7][10][11]

Accidental Release:

  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[7][10]

  • Environmental Precautions: Prevent product from entering drains. Discharge into the environment must be avoided.[7][9][10]

  • Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5][9] Use spark-proof tools and explosion-proof equipment.[5]

Visualized Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of chemical hazards like this compound.

G Chemical Hazard Management Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response A Identify Hazards (GHS, SDS) B Evaluate Exposure (Routes, Duration) A->B C Characterize Risk (Likelihood, Severity) B->C D Engineering Controls (Fume Hood) C->D Implement Controls E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (Gloves, Goggles) E->F G Spill or Release H Exposure Event I First Aid & Decontamination G->I H->I J Medical Attention I->J

References

An In-depth Technical Guide to 4'-(tert-Butyl)propiophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-(tert-Butyl)propiophenone, a valuable ketone intermediate in organic synthesis. The document details its chemical and physical properties, provides established synthesis protocols, and explores its historical context within the framework of Friedel-Crafts acylation. While direct biological activity of the core molecule is not extensively documented in publicly available literature, this guide discusses the known biological activities of its derivatives, highlighting its potential as a scaffold in medicinal chemistry and drug discovery. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, systematically named 1-(4-tert-butylphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone structure substituted with a tert-butyl group at the para position of the phenyl ring.[1] Its molecular structure renders it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers and professionals in relevant fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and research. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-(4-tert-butylphenyl)propan-1-onePubChem[1]
Synonyms p-tert-Butylpropiophenone, 4-tert-ButylpropiophenonePubChem[1]
CAS Number 71209-71-7PubChem[1]
Molecular Formula C₁₃H₁₈OPubChem[1]
Molecular Weight 190.28 g/mol PubChem[1]
Appearance Clear liquidChemicalBook
Boiling Point 162 °C / 5 mmHgChemicalBook
Density 0.96 g/cm³ChemicalBook
Refractive Index 1.5160-1.5190ChemicalBook

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis falls under the well-established and historically significant Friedel-Crafts reactions , first reported by Charles Friedel and James Crafts in 1877. The acylation of an aromatic ring, in this case, tert-butylbenzene, with an acyl halide or anhydride in the presence of a Lewis acid catalyst is a fundamental and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring.

The synthesis of propiophenone and its derivatives gained significant industrial importance as starting materials for various pharmaceuticals. Patents from the late 1970s describe the production of propiophenone for the manufacture of drugs like dextropropoxyphene, highlighting the commercial relevance of this class of compounds. These early industrial processes often focused on vapor-phase cross-decarboxylation methods as an alternative to the classical Friedel-Crafts reaction to mitigate issues with corrosion and waste disposal.

Synthesis of this compound

The most common and direct method for the laboratory synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation.

Materials:

  • tert-Butylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add propionyl chloride dropwise to the stirred suspension.

  • Addition of Aromatic Substrate: To this mixture, add tert-butylbenzene dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product tert_butylbenzene tert-Butylbenzene reaction_step Friedel-Crafts Acylation tert_butylbenzene->reaction_step propionyl_chloride Propionyl Chloride propionyl_chloride->reaction_step AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_step solvent Dichloromethane solvent->reaction_step temperature 0 °C to Room Temp. temperature->reaction_step quench Quench (Ice/HCl) extraction Extraction & Washes quench->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product This compound purification->product reaction_step->quench Drug_Discovery_Logic core This compound (Core Scaffold) modification Chemical Modification (e.g., derivatization) core->modification derivatives Biologically Active Derivatives modification->derivatives antiviral Antiviral Activity derivatives->antiviral antimicrobial Antimicrobial Activity derivatives->antimicrobial other Other Potential Activities derivatives->other

References

Key characteristics of the tert-butyl group on the phenyl ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Characteristics of the tert-Butyl Group on the Phenyl Ring

Introduction

The tert-butyl group, a quaternary alkyl substituent with the formula (CH₃)₃C-, is a cornerstone in the fields of organic chemistry and drug development. When attached to a phenyl ring, its unique and pronounced characteristics—stemming from its significant bulk and distinct electronic properties—profoundly influence the molecule's reactivity, selectivity, and physicochemical profile.[1] Its substantial size can create significant steric hindrance, which may slow or prevent reactions at adjacent sites.[1] In medicinal chemistry, it is frequently employed to enhance metabolic stability, modulate receptor selectivity, and lock molecular conformations.[2] This technical guide provides a comprehensive analysis of the core steric and electronic effects of the tert-butyl group on the phenyl ring, its impact on chemical reactivity, and its strategic application in drug design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Steric Effects of the Tert-Butyl Group

The most defining characteristic of the tert-butyl group is its immense steric bulk.[1] This three-dimensional bulkiness, often referred to as the "tert-butyl effect," is widely used for the kinetic stabilization of compounds and to control the direction of chemical reactions.[1]

Quantifying Steric Hindrance

The steric demand of a substituent can be quantified using the Taft steric parameter (Es) or, more intuitively, through conformational analysis using A-values. The A-value represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies greater steric bulk. The tert-butyl group has one of the largest A-values, effectively "locking" the conformation of a cyclohexane ring with the group in the more stable equatorial position.[2] While not directly on a phenyl ring, this value is a standard measure of its steric demand.

Table 1: Steric Parameters of Common Substituents

Substituent A-Value (kcal/mol)
-H 0.0
-CH₃ (Methyl) 1.7
-CH₂CH₃ (Ethyl) 1.75
-CH(CH₃)₂ (Isopropyl) 2.2
-C(CH₃)₃ (tert-Butyl) >4.0
-C₆H₅ (Phenyl) 3.0

Source: Data compiled from various organic chemistry resources reflecting established values.[3]

Impact on Reaction Mechanisms

The steric hindrance imposed by the tert-butyl group dramatically influences reaction rates and can even alter the preferred mechanistic pathway. This is clearly observed in nucleophilic substitution reactions.

  • Sₙ2 Reactions: In Sₙ2 reactions, which require a backside attack on the electrophilic carbon, the bulky tert-butyl group shields the reaction center, leading to a significant decrease in the reaction rate.[2]

  • Sₙ1 Reactions: Conversely, in Sₙ1 reactions, the tert-butyl group stabilizes the intermediate carbocation through both inductive effects and hyperconjugation, resulting in a massive increase in the reaction rate.[2]

Table 2: Relative Rates of Nucleophilic Substitution for Alkyl Bromides

Substrate Relative Rate of Sₙ1 Solvolysis (in 80% Ethanol) Relative Rate of Sₙ2 Reaction (with I⁻ in Acetone)
CH₃-Br 1 145
CH₃CH₂-Br 1 1
(CH₃)₂CH-Br 11.6 0.036
(CH₃)₃C-Br 1.2 x 10⁶ ~0

Source: BenchChem.[2]

Steric_Hindrance cluster_SN2 Sₙ2 Reaction: Steric Hindrance Nu Nu⁻ C C Nu->C Backside attack Br Br C->Br Leaving Group tBu tert-Butyl Group C->tBu Phenyl Phenyl Ring C->Phenyl block X block_text Attack Blocked

Caption: Steric hindrance from the tert-butyl group blocking backside attack in an Sₙ2 reaction.

Electronic Effects of the Tert-Butyl Group

The tert-butyl group influences the electronic environment of the phenyl ring through two primary mechanisms: the inductive effect and hyperconjugation.[4]

Inductive Effect (+I)

As an alkyl group, the tert-butyl substituent is electron-donating through the sigma bonds.[5] The central sp³-hybridized quaternary carbon is less electronegative than the sp²-hybridized carbon of the phenyl ring, leading to a push of electron density into the ring. This is known as a positive inductive effect (+I), which activates the ring towards electrophilic attack.[4][6]

Hyperconjugation

Hyperconjugation involves the delocalization of electrons from C-C or C-H sigma bonds into an adjacent empty or partially filled p-orbital or a π-system.[4] In tert-butylbenzene, the electrons in the C-C σ-bonds of the tert-butyl group can overlap with the π-system of the phenyl ring.[4][6] This delocalization further donates electron density to the ring, contributing to its electron-donating character.[4] Although it lacks α-hydrogens, preventing traditional C-H hyperconjugation seen in toluene, C-C hyperconjugation still plays a role.[6] However, compared to the +I effect, its contribution is generally considered smaller.[6]

Quantifying Electronic Effects

The electronic influence of a substituent on a phenyl ring is commonly quantified by Hammett parameters (σ). A negative value indicates an electron-donating character.

Table 3: Hammett Parameters for the Tert-Butyl Group

Parameter Value Description
σₚ (para) -0.197 Represents the combined inductive and resonance (hyperconjugation) effects at the para position.
σₘ (meta) -0.10 Primarily reflects the inductive effect, as resonance is diminished at the meta position.[4]

Source: BenchChem.[4]

Caption: The dual electronic contributions of the tert-butyl group to the phenyl ring.

Influence on Aromatic Ring Reactivity

The combination of steric and electronic effects makes the tert-butyl group a powerful tool for controlling the outcome of reactions on the phenyl ring, particularly electrophilic aromatic substitution (EAS).

Directing Effects in Electrophilic Aromatic Substitution

Due to its electron-donating nature, the tert-butyl group is an activating group and an ortho-, para- director in EAS reactions.[5][6] It stabilizes the carbocation intermediate (the sigma complex), especially when the electrophile adds to the ortho or para positions. However, the steric bulk of the group severely hinders the approach of electrophiles to the two adjacent ortho positions.[2] Consequently, substitution occurs predominantly at the para position.[2][6]

Table 4: Product Isomer Ratios in the Nitration of Toluene vs. Tert-Butylbenzene

Substrate % Ortho % Meta % Para
Toluene 58 5 37
Tert-Butylbenzene 12-16 8-8.5 75-79.5

Source: Data compiled from multiple sources.[2][6]

This data clearly illustrates that while both methyl and tert-butyl groups are ortho, para-directors, the immense steric hindrance of the tert-butyl group dramatically shifts the product distribution in favor of the para isomer.[7]

EAS_Selectivity cluster_pathways Electrophilic Attack cluster_outcomes Products start tert-Butylbenzene + E⁺ ortho_attack Ortho Attack start->ortho_attack para_attack Para Attack start->para_attack ortho_product Ortho Product (Minor) ortho_attack->ortho_product -H⁺ steric_hindrance ortho_attack->steric_hindrance para_product Para Product (Major) para_attack->para_product -H⁺ steric_hindrance->ortho_product

Caption: EAS on tert-butylbenzene, favoring para substitution due to steric hindrance.

Impact on Physicochemical Properties

The introduction of a tert-butyl group significantly alters the physical properties of the parent phenyl ring, which is a critical consideration in materials science and drug design.

  • Lipophilicity: The four carbon atoms of the tert-butyl group make it highly nonpolar and lipophilic. This increases the molecule's affinity for lipid environments and is often used to modulate the solubility and membrane permeability of drug candidates.[2] The partition coefficient (logP) is a measure of this lipophilicity.

  • Solubility: Due to its nonpolar nature, tert-butylbenzene has very low solubility in water but is miscible with common organic solvents.[8][9]

Table 5: Physicochemical Properties of Tert-Butylbenzene

Property Value
Molar Mass 134.22 g/mol [8]
Density 0.867 g/cm³ (at 25 °C)[10]
Melting Point -58 °C[10]
Boiling Point 169 °C[10]
Water Solubility 29.5 mg/L (at 25 °C)[8]
logP (Octanol-Water) 4.11[8]

Source: PubChem, Sigma-Aldrich.[8][10]

Role in Medicinal Chemistry and Drug Development

The tert-butyl group is a privileged motif in drug design, where its unique properties are leveraged to overcome common pharmacological challenges.[11]

  • Metabolic Shielding: One of its most valuable roles is to act as a steric shield to protect metabolically vulnerable sites on a drug molecule from degradation by cytochrome P450 (CYP) enzymes.[2][11] By blocking enzymatic access, a strategically placed tert-butyl group can increase a drug's half-life and oral bioavailability.[11] However, the group itself can be a site of metabolism, typically via oxidation to an alcohol, which can sometimes be a metabolic liability.[11][12]

  • Receptor Selectivity: The defined size and shape of the group can enhance a drug's binding affinity and selectivity for its target receptor.[11] Its bulk can prevent the molecule from fitting into the binding pockets of off-target receptors, thereby reducing side effects.[2]

  • Conformational Locking: The significant steric demand of the tert-butyl group can restrict the rotation of nearby bonds, locking a flexible molecule into a specific, bioactive conformation, which can enhance its potency.[2]

  • Improving Lipophilicity: The group is often added to increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2] For instance, in the drug Ivacaftor, one tert-butyl group boosts potency while another adds lipophilic character.[11]

Metabolic_Shielding cluster_unprotected Unprotected Drug cluster_protected Protected Drug (with t-Bu) Enzyme1 CYP Enzyme Drug1 Drug Molecule Metabolically Labile Site Enzyme1->Drug1:f0 Metabolism Metabolite Inactive Metabolite Drug1->Metabolite Enzyme2 CYP Enzyme Drug2 t-Bu Shield Drug Molecule Labile Site Enzyme2->Drug2:f0 Access Hindered NoReaction Metabolism Blocked Drug2->NoReaction

Caption: A tert-butyl group acting as a steric shield to prevent enzymatic metabolism.

Key Experimental Protocols

The quantitative data presented in this guide are derived from well-established experimental procedures.

Protocol: Determination of Hammett Parameters via pKa Measurement

Objective: To determine the electronic effect (σ value) of the para-tert-butyl group by measuring the acidity constant (pKa) of p-tert-butylbenzoic acid relative to benzoic acid.

Methodology:

  • Synthesis: Synthesize and purify a series of para- and meta-substituted benzoic acids, including benzoic acid and p-tert-butylbenzoic acid.[4]

  • Solution Preparation: Prepare standardized aqueous-alcoholic (e.g., 70:30 ethanol-water) solutions of each acid at a precise concentration (e.g., 0.01 M).[4]

  • Titration: Titrate each acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH throughout the titration.[4]

  • pKa Determination: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[4]

  • Calculation of σ: The Hammett parameter (σ) is calculated using the Hammett equation: σ = log(Kₐ / Kₐ₀) = pKₐ₀ - pKₐ , where Kₐ and pKₐ are the values for the substituted benzoic acid, and Kₐ₀ and pKₐ₀ are the values for the unsubstituted benzoic acid reference.

Titration_Workflow start Start synthesis Synthesize & Purify p-tert-butylbenzoic acid start->synthesis prep Prepare Standardized Acid Solution synthesis->prep titrate Titrate with Standardized NaOH (Monitor pH) prep->titrate plot Plot pH vs. Volume of NaOH titrate->plot pka Determine pKa (pH at half-equivalence point) plot->pka calculate Calculate Hammett Parameter (σ) σ = pKₐ(ref) - pKₐ(sample) pka->calculate end End calculate->end

Caption: Experimental workflow for determining the Hammett parameter via potentiometric titration.

Protocol: Determination of A-Values by Low-Temperature ¹H NMR

Objective: To determine the conformational equilibrium constant and the A-value for the tert-butyl group on a cyclohexane ring.

Methodology:

  • Sample Preparation: Dissolve a sample of tert-butylcyclohexane in a deuterated solvent with a low freezing point (e.g., CDCl₃ or toluene-d₈).[2]

  • Low-Temperature NMR: Cool the sample inside the NMR spectrometer to a temperature low enough to slow the rate of chair-chair interconversion on the NMR timescale (typically below -60 °C). This allows separate signals for the axial and equatorial conformers to be observed.

  • Signal Integration: Identify the signals corresponding to a specific proton (e.g., the proton on C1) in both the axial and equatorial conformers. Integrate the area under these two peaks.

  • Equilibrium Constant (Keq): The ratio of the integrals is equal to the equilibrium constant, Keq = [equatorial] / [axial].

  • A-Value Calculation: Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(Keq) . This ΔG° value is the A-value. For the tert-butyl group, the population of the axial conformer is so low that it is often undetectable, leading to the designation of its A-value as very large (>4 kcal/mol).[2]

Conclusion

The tert-butyl group, when appended to a phenyl ring, is not merely a passive substituent but an active director of molecular behavior. Its dominant steric bulk dictates reactivity pathways, favoring para-substitution in electrophilic attacks and providing a crucial shield against metabolic degradation in drug molecules. Concurrently, its electron-donating electronic effects activate the aromatic ring. This powerful combination of steric and electronic properties provides chemists and drug developers with a versatile tool to fine-tune molecular architecture, enhance stability, and achieve desired biological outcomes, solidifying the tert-butylphenyl moiety as a motif of profound importance in modern chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-(tert-Butyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4'-(tert-butyl)propiophenone from tert-butylbenzene via a Friedel-Crafts acylation reaction. Detailed experimental protocols, reagent specifications, and reaction parameters are presented to ensure reproducible and high-yield synthesis. The information is intended for use by qualified researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its preparation is a classic example of a Friedel-Crafts acylation, a fundamental and widely used method for the formation of carbon-carbon bonds to an aromatic ring. This reaction involves the acylation of an aromatic substrate, in this case, tert-butylbenzene, using an acylating agent such as propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst. The tert-butyl group, being an ortho-, para-director, predominantly yields the para-substituted product due to steric hindrance at the ortho positions.

Reaction Scheme

The overall chemical transformation is depicted below:

Data Presentation

Table 1: Reagent Specifications and Quantities
ReagentChemical FormulaMolar Mass ( g/mol )MolesQuantityDensity (g/mL)Notes
tert-ButylbenzeneC10H14134.220.2026.84 g (31.2 mL)0.86Starting material
Propionyl ChlorideC3H5ClO92.520.2220.35 g (18.9 mL)1.07Acylating agent
Anhydrous Aluminum ChlorideAlCl3133.340.2432.00 g-Lewis acid catalyst
Dichloromethane (DCM)CH2Cl284.93-200 mL1.33Anhydrous solvent
Hydrochloric Acid (HCl)HCl36.46-100 mL (6M aq.)-For quenching
Sodium Bicarbonate (NaHCO3)NaHCO384.01-As needed (sat. aq.)-For neutralization
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04-As needed-For drying
Table 2: Reaction Parameters and Expected Outcomes
ParameterValue
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours
Expected Yield80-90%
Product AppearanceWhite to off-white solid
Melting Point43-46 °C

Experimental Protocol

1. Reaction Setup:

  • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

  • Ensure all glassware is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

  • Charge the flask with 200 mL of anhydrous dichloromethane and 32.00 g (0.24 mol) of anhydrous aluminum chloride. Stir the suspension.

2. Addition of Reagents:

  • In the dropping funnel, prepare a solution of 26.84 g (0.20 mol) of tert-butylbenzene and 20.35 g (0.22 mol) of propionyl chloride.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

3. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for an additional 1-3 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

  • Upon completion, cool the reaction mixture again to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture over 200 g of crushed ice in a large beaker.

  • To the quenched mixture, slowly add 100 mL of 6M hydrochloric acid to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with 2 x 50 mL of dichloromethane.

  • Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

5. Purification:

  • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pure this compound as a white to off-white solid.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification Setup Dry Glassware & Assemble (N2 Atmosphere) Add_Reagents Charge Flask: DCM + AlCl3 Setup->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_Substrates Add tert-Butylbenzene & Propionyl Chloride Cool->Add_Substrates Stir Stir at RT (1-3h) Add_Substrates->Stir Quench Quench with Ice/HCl Stir->Quench Separate Separate Layers Quench->Separate Wash Wash with H2O, NaHCO3, Brine Separate->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Product Pure Product Recrystallize->Product Friedel_Crafts_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Deprotonation & Product Formation Propionyl_Chloride Propionyl Chloride Acylium_Complex [Propionyl Chloride-AlCl3 Complex] Propionyl_Chloride->Acylium_Complex + AlCl3 AlCl3 AlCl3 AlCl3->Acylium_Complex Acylium_Ion Acylium Ion + [AlCl4]- Acylium_Complex->Acylium_Ion Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex tBuBenzene tert-Butylbenzene tBuBenzene->Sigma_Complex + Acylium Ion Deprotonation Deprotonation by [AlCl4]- Sigma_Complex->Deprotonation Product_Complex Product-AlCl3 Complex Deprotonation->Product_Complex - HCl - AlCl3 Final_Product This compound Product_Complex->Final_Product + H2O (work-up)

Application Notes and Protocols for the Friedel-Crafts Acylation of tert-Butylbenzene with Propanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, yielding valuable propiophenone derivatives. The bulky tert-butyl group on the aromatic ring sterically hinders the ortho positions, leading to a high regioselectivity that predominantly favors the formation of the para-substituted product, 1-(4-tert-butylphenyl)propan-1-one. This high selectivity simplifies purification and makes this reaction a reliable method for synthesizing para-acylated aromatic ketones, which are important intermediates in the pharmaceutical and fine chemical industries. This guide outlines the reaction mechanism, detailed experimental procedures, and comprehensive characterization data for the resulting products.

Introduction

The Friedel-Crafts acylation, a fundamental reaction in organic chemistry, involves the introduction of an acyl group onto an aromatic ring.[1][2] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent.[2] In the case of tert-butylbenzene, the alkyl substituent is an activating group that directs incoming electrophiles to the ortho and para positions. However, the significant steric bulk of the tert-butyl group largely obstructs the ortho positions, resulting in a pronounced preference for acylation at the sterically more accessible para position.[3] Consequently, the reaction of tert-butylbenzene with propanoyl chloride in the presence of aluminum chloride is a highly regioselective process, yielding 1-(4-tert-butylphenyl)propan-1-one as the major product.[4]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Acylium Ion: Propanoyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly reactive and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of tert-butylbenzene acts as a nucleophile, attacking the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The regioselectivity of this reaction is primarily governed by steric factors. The large tert-butyl group effectively shields the ortho positions, making the para position the preferred site of attack for the incoming acylium ion.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of 1-(4-tert-butylphenyl)propan-1-one.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
tert-Butylbenzene134.220.1013.4 g (15.6 mL)
Propanoyl chloride92.520.1110.2 g (9.6 mL)
Anhydrous Aluminum Chloride (AlCl₃)133.340.1216.0 g
Dichloromethane (CH₂Cl₂)84.93-100 mL
Hydrochloric Acid (HCl), 6 M--50 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)---

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.

  • Reagent Addition: Charge the flask with 16.0 g (0.12 mol) of anhydrous aluminum chloride and 50 mL of dichloromethane. Cool the flask in an ice bath with stirring. In the dropping funnel, place a solution of 13.4 g (0.10 mol) of tert-butylbenzene and 10.2 g (0.11 mol) of propanoyl chloride in 50 mL of dichloromethane.

  • Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 6 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 1-(4-tert-butylphenyl)propan-1-one as a colorless to pale yellow liquid.

Data Presentation

Product Characterization:

The primary product of the reaction is 1-(4-tert-butylphenyl)propan-1-one, with the isomeric 1-(2-tert-butylphenyl)propan-1-one formed as a minor product.

ProductStructureIUPAC NameCAS Number
Major Product Chemical structure of 1-(4-tert-butylphenyl)propan-1-one1-(4-tert-Butylphenyl)propan-1-one71209-71-7[5]
Minor Product Chemical structure of 1-(2-tert-butylphenyl)propan-1-one1-(2-tert-Butylphenyl)propan-1-oneNot readily available

Quantitative Data:

While specific yield and isomer distribution data for the acylation with propanoyl chloride are not extensively reported, analogous acylations of tert-butylbenzene show a strong preference for the para isomer. For instance, the acetylation of tert-butylbenzene yields the para isomer as the major product with only trace amounts of the ortho and meta isomers being formed.[3][6] A similar high regioselectivity is expected for the reaction with propanoyl chloride due to the steric hindrance of the tert-butyl group.

Spectroscopic Data for 1-(4-tert-butylphenyl)propan-1-one:

Spectroscopic DataPredicted Chemical Shifts (ppm) or Wavenumber (cm⁻¹)
¹H NMR (CDCl₃) ~7.90 (d, 2H, Ar-H), ~7.45 (d, 2H, Ar-H), ~2.95 (q, 2H, -CH₂-), ~1.35 (s, 9H, -C(CH₃)₃), ~1.20 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) ~200 (C=O), ~156 (Ar-C), ~134 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~35 (-C(CH₃)₃), ~31 (-CH₂-), ~31 (-C(CH₃)₃), ~8 (-CH₃)
IR (neat) ~1685 cm⁻¹ (C=O stretch), ~2965 cm⁻¹ (C-H stretch, aliphatic), ~1605 cm⁻¹ (C=C stretch, aromatic)

Spectroscopic Data for 1-(2-tert-butylphenyl)propan-1-one (Predicted):

Spectroscopic DataPredicted Chemical Shifts (ppm)
¹H NMR (CDCl₃) ~7.50-7.20 (m, 4H, Ar-H), ~2.80 (q, 2H, -CH₂-), ~1.40 (s, 9H, -C(CH₃)₃), ~1.15 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) ~205 (C=O), ~148 (Ar-C), ~138 (Ar-C), ~130-125 (Ar-CH), ~38 (-C(CH₃)₃), ~35 (-CH₂-), ~30 (-C(CH₃)₃), ~8 (-CH₃)

Visualizations

Friedel_Crafts_Acylation_Mechanism PropanoylChloride Propanoyl Chloride AcyliumIon Acylium Ion PropanoylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ AlCl4_minus AlCl₄⁻ SigmaComplex Sigma Complex (Arenium Ion) Product 1-(4-tert-butylphenyl)propan-1-one tBuBenzene tert-Butylbenzene tBuBenzene->SigmaComplex + Acylium Ion SigmaComplex->Product + AlCl₄⁻ HCl HCl AlCl3_2 AlCl₃ (regenerated)

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental_Workflow A 1. Reaction Setup (Flask, Stirrer, Condenser, Dropping Funnel) B 2. Reagent Addition (AlCl₃, CH₂Cl₂, tert-Butylbenzene, Propanoyl Chloride) A->B C 3. Reaction (Stir at room temperature) B->C D 4. Work-up (Quench with HCl/ice) C->D E 5. Extraction & Washing (Separate layers, wash with H₂O and NaHCO₃) D->E F 6. Drying & Solvent Removal (Dry with MgSO₄, evaporate CH₂Cl₂) E->F G 7. Purification (Vacuum Distillation) F->G H 8. Characterization (NMR, IR, etc.) G->H

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Friedel-Crafts Synthesis of Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of propiophenone via the Friedel-Crafts acylation reaction. Propiophenone is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. These application notes offer a comprehensive guide, including reaction setup, execution, product purification, and characterization. A comparative analysis of different Lewis acid catalysts is presented to aid in procedural optimization.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds in aromatic systems, leading to the synthesis of aryl ketones.[1] The reaction typically involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] Propiophenone, an important industrial intermediate, can be efficiently synthesized using this method from benzene and propionyl chloride.[2] The choice of catalyst and reaction conditions significantly influences the yield and purity of the product.[1] This document outlines a standard protocol using aluminum chloride and discusses alternative catalysts.

Experimental Protocols

Protocol 1: Aluminum Chloride Catalyzed Synthesis of Propiophenone

This protocol is a common and high-yielding method for the laboratory-scale synthesis of propiophenone.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Propionyl chloride (CH₃CH₂COCl)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Reactants: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane. After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude propiophenone can be purified by vacuum distillation. Collect the fraction boiling at approximately 218 °C at atmospheric pressure.[3]

Data Presentation

A comparative summary of different catalytic systems for Friedel-Crafts acylation is presented below. While not all data is specific to propiophenone synthesis, it provides a valuable reference for catalyst selection.

Catalyst SystemAromatic SubstrateAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃ BenzenePropionyl Chloride-25-352-3>96[4]
FeCl₃ AnisoleAcetic AnhydrideIonic Liquid60-94[5][6]
ZnCl₂ BenzeneBenzoyl ChlorideIonic Liquid---[7][8]
Hf(OTf)₄ Substituted BenzenesAcid Anhydrides---High[9]
Cu(OTf)₂ Aromatic Compounds-Ionic Liquid--Good[9]

Mandatory Visualization

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Propionyl_chloride CH₃CH₂COCl Acylium_ion [CH₃CH₂C=O]⁺ + AlCl₄⁻ Propionyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Benzene Benzene Ring Sigma_complex Arenium Ion Intermediate Benzene->Sigma_complex + [CH₃CH₂C=O]⁺ Propiophenone Propiophenone Sigma_complex->Propiophenone - H⁺ (with AlCl₄⁻) HCl_AlCl3 HCl + AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation for Propiophenone Synthesis.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add AlCl₃ and CH₂Cl₂ to flask - Cool to 0-5 °C Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add Propionyl Chloride - Add Benzene dropwise Reaction_Setup->Reagent_Addition Reaction Reaction: - Warm to RT - Stir for 1-2h Reagent_Addition->Reaction Workup Work-up: - Quench with HCl/Ice - Extract with CH₂Cl₂ Reaction->Workup Purification Purification: - Wash with H₂O, NaHCO₃, Brine - Dry over MgSO₄ - Remove solvent Workup->Purification Distillation Vacuum Distillation Purification->Distillation Characterization Characterization: - NMR, IR, GC-MS Distillation->Characterization End End Characterization->End

Caption: Experimental Workflow for Propiophenone Synthesis.

Characterization of Propiophenone

  • Appearance: Clear, colorless to light yellow liquid.[3]

  • Boiling Point: 218 °C at 760 mmHg.[3][4]

  • Melting Point: 17-19 °C.[3]

  • Solubility: Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene.[4]

  • ¹H NMR (CDCl₃): Chemical shifts (δ) at approximately 1.22 (t, 3H), 2.98 (q, 2H), and 7.45-7.95 (m, 5H) ppm.[10]

  • ¹³C NMR (CDCl₃): Key chemical shifts (δ) at approximately 8.5, 31.8, 128.1, 128.7, 133.1, 137.0, and 200.8 ppm.[10]

  • Infrared (IR) Spectroscopy: A strong absorption band around 1685 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.[10]

Safety Precautions

  • Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Propionyl chloride is corrosive and a lachrymator.

  • Benzene is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Friedel-Crafts acylation provides a reliable and high-yielding route for the synthesis of propiophenone. The choice of Lewis acid catalyst can be adapted based on the desired reaction conditions and environmental considerations, with aluminum chloride being a highly effective, traditional choice. Proper adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis. The provided characterization data can be used to confirm the identity and purity of the final product.

References

Application Notes and Protocols: Synthesis of Bupropion Utilizing a Propiophenone Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Bupropion, a widely used antidepressant and smoking cessation aid, from a propiophenone derivative. The primary synthetic route involves the α-bromination of a substituted propiophenone followed by amination with tert-butylamine. While the user specified 4'-(tert-Butyl)propiophenone as an intermediate, the common and well-documented precursor for Bupropion synthesis is m-chloropropiophenone. This document will focus on the established synthesis from m-chloropropiophenone.

Introduction

Bupropion hydrochloride, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its synthesis is a common topic in medicinal and organic chemistry, illustrating key reactions such as α-halogenation of ketones and nucleophilic substitution. The synthesis typically proceeds in two main steps: the bromination of m-chloropropiophenone to form an α-bromoketone intermediate, followed by an SN2 reaction with tert-butylamine to yield the bupropion free base, which is then converted to its hydrochloride salt.[3][4] Greener synthetic approaches have been developed to mitigate the environmental impact of the traditional synthesis by replacing hazardous reagents and solvents.[3][4]

Synthetic Pathway Overview

The synthesis of bupropion hydrochloride from m-chloropropiophenone is a two-step process. The first step is the α-bromination of the ketone. This is followed by a nucleophilic substitution reaction where tert-butylamine displaces the bromine atom. The resulting bupropion free base is then treated with hydrochloric acid to precipitate the hydrochloride salt.

Bupropion_Synthesis m_chloro m-Chloropropiophenone bromo_intermediate 2-Bromo-3'-chloropropiophenone m_chloro->bromo_intermediate Bromination (Br₂ or NBS) bupropion_base Bupropion (free base) bromo_intermediate->bupropion_base Amination (tert-butylamine) bupropion_hcl Bupropion HCl bupropion_base->bupropion_hcl Salt Formation (HCl)

Caption: Synthetic pathway of Bupropion HCl from m-chloropropiophenone.

Quantitative Data Summary

The following tables summarize the quantitative data for two different synthetic approaches to bupropion hydrochloride: a traditional method and a greener, more environmentally friendly method.

Table 1: Traditional Synthesis of Bupropion HCl

ParameterStep 1: BrominationStep 2: Amination & Salt FormationOverall
Starting Material m-Chloropropiophenone2-Bromo-3'-chloropropiophenonem-Chloropropiophenone
Reagents Bromine (Br₂)tert-Butylamine, N-Methylpyrrolidinone (NMP), Diethyl ether, 12 M HCl-
Solvent Dichloromethane (DCM)--
Reaction Time Approx. 2 hoursApprox. 20 minutesApprox. 4 hours
Temperature Ice bath55-60 °C-
Yield >99% conversion-75-85%

Table 2: Greener Synthesis of Bupropion HCl [3][4]

ParameterStep 1: BrominationStep 2: Amination & Salt FormationOverall
Starting Material m-Chloropropiophenone2-Bromo-3'-chloropropiophenonem-Chloropropiophenone
Reagents N-Bromosuccinimide (NBS), Ammonium acetatetert-Butylamine, 1 M HCl-
Solvent Ethyl acetateCyrene, Ethyl acetate-
Reaction Time Approx. 70 minutesApprox. 20 minutesApprox. 4 hours
Temperature Reflux55-60 °C-
Yield >97% conversion[5]-68%[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of bupropion hydrochloride.

Protocol 1: Traditional Synthesis

This protocol is based on established methods using traditional reagents and solvents.

Step 1: α-Bromination of m-Chloropropiophenone

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve m-chloropropiophenone in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in DCM to the cooled solution with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Once the addition is complete, allow the reaction to proceed until the starting material is consumed (monitored by TLC or GC).

  • Remove the solvent and the hydrogen bromide generated in vacuo to obtain the crude 2-bromo-3'-chloropropiophenone intermediate.

Step 2: Amination and Hydrochloride Salt Formation

  • To the crude α-bromoketone, add N-methyl-2-pyrrolidinone (NMP) and an excess of tert-butylamine.

  • Heat the mixture at 55-60 °C for approximately 20 minutes.

  • After cooling, extract the bupropion free base into diethyl ether.

  • Wash the organic layer with water.

  • To the ether extract, add a 2 M solution of HCl in ether to precipitate bupropion hydrochloride.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Dry the product to obtain bupropion hydrochloride as a white solid.

Protocol 2: Greener Synthesis

This protocol utilizes safer and more environmentally benign reagents and solvents.[3]

Step 1: α-Bromination of m-Chloropropiophenone using NBS [3]

  • In a round-bottom flask, dissolve m-chloropropiophenone and N-bromosuccinimide (NBS) in ethyl acetate.

  • Add a catalytic amount of ammonium acetate.

  • Heat the mixture to reflux for approximately 70 minutes, until the red-brown color of bromine disappears.

  • Cool the solution to room temperature and filter to remove succinimide.

  • Wash the filtrate with water.

  • Remove the ethyl acetate under reduced pressure to yield the crude 2-bromo-3'-chloropropiophenone as an oil.

Step 2: Amination and Hydrochloride Salt Formation [3]

  • To the crude intermediate, add Cyrene and tert-butylamine.

  • Stir the solution at 55-60 °C for 20 minutes.

  • Dissolve the mixture in ethyl acetate and wash with water.

  • To the organic layer, add 1 M hydrochloric acid and stir.

  • Separate the aqueous layer and concentrate it under reduced pressure to obtain a paste.

  • Recrystallize the residue from propan-2-ol and collect the crystals via vacuum filtration to yield bupropion hydrochloride.

Characterization

The final product, bupropion hydrochloride, can be characterized by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton, the methyl protons of the propyl group, and the tert-butyl protons.[3]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the bupropion molecule.[3]

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption band for the carbonyl group (C=O) around 1689 cm⁻¹ and for the N-H bond of the secondary amine.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of bupropion hydrochloride.

Bupropion_Workflow start Start: m-Chloropropiophenone bromination Step 1: α-Bromination start->bromination intermediate Intermediate: 2-Bromo-3'-chloropropiophenone bromination->intermediate amination Step 2: Amination with tert-butylamine intermediate->amination free_base Bupropion (free base) amination->free_base extraction Workup: Extraction free_base->extraction salt_formation Step 3: Salt Formation with HCl extraction->salt_formation precipitation Precipitation & Filtration salt_formation->precipitation product Final Product: Bupropion HCl precipitation->product characterization Characterization (NMR, IR) product->characterization

Caption: General workflow for Bupropion HCl synthesis.

Conclusion

The synthesis of bupropion hydrochloride from m-chloropropiophenone is a well-established process that serves as an excellent example of key organic reactions for professionals in drug development. While traditional methods are effective, the adoption of greener protocols is encouraged to enhance safety and reduce environmental impact. The provided protocols and data offer a comprehensive guide for the laboratory-scale synthesis of this important pharmaceutical agent.

References

Application Notes and Protocols: Synthesis of 4'-(tert-Butyl)propiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(tert-Butyl)propiophenone is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds. Its structure, featuring a substituted aromatic ketone, makes it a versatile building block in drug discovery and development. This document provides a detailed overview of the reaction mechanism for its synthesis, a comprehensive experimental protocol based on the well-established Friedel-Crafts acylation, and characteristic analytical data.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the propionyl chloride by coordinating to the chlorine atom, which facilitates the departure of the chloride ion and the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich tert-butylbenzene attacks the electrophilic acylium ion. The bulky tert-butyl group is an ortho-, para-director, and due to steric hindrance at the ortho position, the acylation predominantly occurs at the para position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The aluminum chloride catalyst is regenerated in this step.

Reaction Pathway

Reaction_Mechanism propionyl_chloride Propionyl Chloride acylium_ion Acylium Ion (Electrophile) propionyl_chloride->acylium_ion + AlCl₃ alcl3_1 AlCl₃ (Lewis Acid) alcl4 AlCl₄⁻ tert_butylbenzene tert-Butylbenzene arenium_ion Arenium Ion (Sigma Complex) tert_butylbenzene->arenium_ion + Acylium Ion product This compound arenium_ion->product + AlCl₄⁻ hcl HCl alcl3_2 AlCl₃ (Regenerated)

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butylbenzene134.2226.84 g (31.2 mL)0.20
Propionyl Chloride92.5218.51 g (17.2 mL)0.20
Anhydrous Aluminum Chloride (AlCl₃)133.3429.33 g0.22
Dichloromethane (DCM), anhydrous-200 mL-
6M Hydrochloric Acid (HCl)-150 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Brine (saturated NaCl solution)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble the 500 mL three-necked flask with the dropping funnel, reflux condenser, and a gas outlet connected to a trap for HCl gas. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (29.33 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice-water bath with stirring.

  • Addition of Propionyl Chloride: In the dropping funnel, place a solution of propionyl chloride (18.51 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of tert-Butylbenzene: After the addition of propionyl chloride is complete, add tert-butylbenzene (26.84 g) dropwise from the dropping funnel over 1 hour, keeping the internal temperature between 5-10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture again in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 150 mL of cold 6M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Experimental Workflow

Experimental_Workflow start Start setup Assemble Dry Glassware start->setup charge_reagents Charge AlCl₃ and DCM Cool to 0-5 °C setup->charge_reagents add_propionyl Add Propionyl Chloride in DCM (dropwise, <10 °C) charge_reagents->add_propionyl add_tertbutyl Add tert-Butylbenzene (dropwise, 5-10 °C) add_propionyl->add_tertbutyl react Stir at Room Temperature (2-3 hours) add_tertbutyl->react quench Quench with 6M HCl (ice bath) react->quench extract Separate Organic Layer Extract Aqueous Layer with DCM quench->extract wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. Water 3. Brine extract->wash dry Dry over MgSO₄ Filter wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate purify Purify by Vacuum Distillation evaporate->purify product This compound purify->product

Caption: Synthesis and Purification Workflow.

Data Presentation

Product Characterization:

PropertyValue
IUPAC Name 1-(4-tert-butylphenyl)propan-1-one[1]
Molecular Formula C₁₃H₁₈O[1]
Molar Mass 190.28 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point ~125-127 °C at 10 mmHg
Expected Yield 75-85%

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.91 (d, J=8.4 Hz, 2H, Ar-H), 7.47 (d, J=8.4 Hz, 2H, Ar-H), 2.97 (q, J=7.2 Hz, 2H, -COCH₂CH₃), 1.33 (s, 9H, -C(CH₃)₃), 1.22 (t, J=7.2 Hz, 3H, -COCH₂CH₃)[1]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 200.2, 156.5, 134.3, 128.0, 125.5, 35.1, 31.8, 31.2, 8.4[1]
IR (neat, cm⁻¹) ν: 2965 (C-H), 1682 (C=O, ketone), 1606 (C=C, aromatic), 1268, 1110[2]
Mass Spectrum (EI, m/z) 190 (M⁺), 175, 161, 147, 133, 105, 91, 57[1]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Propionyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction evolves HCl gas, which is corrosive and toxic. Ensure proper trapping of the off-gases.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

These application notes are intended for use by qualified professionals and should be adapted to specific laboratory conditions and safety protocols.

References

Application Note: Laboratory Scale Synthesis of 1-(4-tert-butylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-(4-tert-butylphenyl)propan-1-one, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is achieved via a Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride using aluminum chloride as a catalyst. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and characterization details of the final product.

Introduction

1-(4-tert-butylphenyl)propan-1-one, also known as 4'-tert-butylpropiophenone, is a ketone derivative of tert-butylbenzene. The tert-butyl group is a common substituent in medicinal chemistry, often used to enhance lipophilicity and metabolic stability of drug candidates. The propiophenone moiety serves as a versatile handle for further chemical modifications, making this compound a key building block in the synthesis of various biologically active molecules. The Friedel-Crafts acylation is a classic and efficient method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones.[1]

Reaction Scheme

The synthesis of 1-(4-tert-butylphenyl)propan-1-one is accomplished through the electrophilic aromatic substitution reaction of tert-butylbenzene with propionyl chloride in the presence of a Lewis acid catalyst, aluminum chloride.

cluster_reactants Reactants cluster_product Products tert_butylbenzene tert-Butylbenzene alcl3 AlCl3 propionyl_chloride Propionyl Chloride product 1-(4-tert-butylphenyl)propan-1-one alcl3->product Friedel-Crafts Acylation hcl HCl

Caption: Reaction scheme for the Friedel-Crafts acylation.

Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a calcium chloride guard tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • tert-Butylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride guard tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Charging: In an inert atmosphere (e.g., under nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Propionyl Chloride: Add propionyl chloride (1.0 equivalent) dropwise to the cooled suspension of aluminum chloride in dichloromethane via the dropping funnel with vigorous stirring. The formation of the acylium ion complex will occur.

  • Addition of tert-Butylbenzene: After the addition of propionyl chloride is complete, add tert-butylbenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition of tert-butylbenzene is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will decompose the aluminum chloride complex and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(4-tert-butylphenyl)propan-1-one.

G setup Reaction Setup (Anhydrous) reagents Charge AlCl3 and DCM Cool to 0-5 °C setup->reagents add_propionyl Add Propionyl Chloride (dropwise) reagents->add_propionyl add_tertbutyl Add tert-Butylbenzene (dropwise, 0-5 °C) add_propionyl->add_tertbutyl react Stir at 0-5 °C (1-2 hours) add_tertbutyl->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Evaporate wash->dry purify Purify Product dry->purify

Caption: Experimental workflow for the synthesis.

Data Presentation

ParameterValue
Reactants
tert-Butylbenzene (mol)1.0
Propionyl chloride (mol)1.0
Aluminum chloride (mol)1.1
Reaction Conditions
SolventDichloromethane (anhydrous)
Temperature (°C)0-5
Reaction Time (hours)1-2
Product
Yield (%)Typically 70-85% (after purification)
AppearanceColorless to pale yellow liquid
Molecular FormulaC₁₃H₁₈O
Molecular Weight ( g/mol )190.28
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)~7.9 (d, 2H), ~7.5 (d, 2H), ~3.0 (q, 2H), ~1.3 (s, 9H), ~1.2 (t, 3H)
¹³C NMR (CDCl₃, δ ppm)~200, ~156, ~134, ~128, ~125, ~35, ~31, ~8
GC-MS (m/z)190 (M+), 175, 161, 133, 91, 57

Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of the product is expected to show characteristic signals for the aromatic protons, the ethyl group of the propanone chain, and the tert-butyl group. The aromatic protons will appear as two doublets in the downfield region. The methylene protons of the ethyl group will appear as a quartet, and the methyl protons as a triplet. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the carbons of the ethyl and tert-butyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to confirm the purity of the product and its molecular weight. The mass spectrum will show the molecular ion peak (M+) at m/z 190. Common fragmentation patterns for similar aromatic ketones include the loss of a methyl group (M-15), an ethyl group (M-29), and the tert-butyl group, as well as characteristic aromatic fragments. A prominent peak at m/z 57 is characteristic of the tert-butyl cation.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Propionyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction quenching with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution.

Conclusion

The Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride provides an efficient and straightforward method for the laboratory-scale synthesis of 1-(4-tert-butylphenyl)propan-1-one. The protocol described herein, when followed with the appropriate safety precautions, can be reliably used to produce this valuable synthetic intermediate in good yield and purity. The provided characterization data will aid researchers in confirming the identity and quality of the synthesized product.

References

Application Notes and Protocols: 4'-(tert-Butyl)propiophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4'-(tert-Butyl)propiophenone as a key starting material in the synthesis of pharmaceutically active compounds, with a specific focus on the second-generation antihistamine, Ebastine. This document includes pharmacological data, detailed synthetic protocols, and diagrams of the relevant biological pathway and experimental workflow.

Introduction to this compound in Drug Discovery

This compound is an aromatic ketone that serves as a crucial building block in organic synthesis. Its tert-butyl group offers steric bulk and lipophilicity, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule. In medicinal chemistry, it is primarily utilized as a precursor for the synthesis of more complex molecules, a prime example being the H1 antihistamine, Ebastine.

Application in the Synthesis of Ebastine

Ebastine is a potent and selective second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] It is a prodrug that is rapidly metabolized in the liver to its active carboxylic acid metabolite, carebastine.[2][3] this compound is the starting point for the synthesis of a key intermediate, 4'-tert-butyl-4-chlorobutyrophenone, which is subsequently used to build the final Ebastine molecule.[4]

Ebastine and its active metabolite, carebastine, are highly selective for the histamine H1 receptor, with negligible activity at H2 and H3 receptors, as well as α1-adrenergic and muscarinic receptors.[5][6] This high selectivity contributes to its favorable side-effect profile, particularly the low incidence of sedation, as it does not significantly cross the blood-brain barrier.[2][6]

Table 1: In Vitro Binding Affinities of Ebastine and Carebastine [5]

CompoundReceptorBinding Affinity (Ki/IC50, nM)
EbastineH1 Receptor48 ± 6
α1-adrenergic183
Muscarinic M11,100
Muscarinic M2>10,000
CarebastineH1 Receptor27 ± 4

Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors on various cells, leading to symptoms such as itching, vasodilation, and bronchoconstriction.[2] Ebastine and carebastine act as inverse agonists at the H1 receptor, meaning they bind to the receptor and stabilize it in its inactive conformation, thereby preventing histamine binding and blocking its downstream effects.[7]

The signaling pathway of the histamine H1 receptor involves its coupling to a Gq protein.[8][9] Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological responses associated with an allergic reaction.[10] By blocking the initial binding of histamine, Ebastine and carebastine prevent the initiation of this signaling cascade.

Histamine H1 Receptor Signaling Pathway

G cluster_receptor Cell Membrane Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds to H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca2->Allergic_Response PKC->Allergic_Response Ebastine Ebastine/ Carebastine Ebastine->H1R Binds and stabilizes inactive state G Start This compound Step1 Reduction to tert-Butylbenzene Start->Step1 Intermediate0 tert-Butylbenzene Step1->Intermediate0 Step2 Friedel-Crafts Acylation (4-chlorobutyryl chloride, AlCl₃) Intermediate0->Step2 Intermediate1 4'-tert-Butyl-4-chlorobutyrophenone Step2->Intermediate1 Step3 Nucleophilic Substitution (4-(diphenylmethoxy)piperidine, NaHCO₃, Toluene, Reflux) Intermediate1->Step3 Crude_Ebastine Crude Ebastine Step3->Crude_Ebastine Step4 Purification (Crystallization from Ethanol) Crude_Ebastine->Step4 Final_Product Pure Ebastine Step4->Final_Product

References

Application Notes and Protocols: Use of 4'-(tert-Butyl)propiophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key organic reactions involving 4'-(tert-butyl)propiophenone. This compound serves as a versatile intermediate in the synthesis of various organic molecules, including potential active pharmaceutical ingredients (APIs). The protocols provided are based on established synthetic methodologies.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Reaction:

Materials:

  • tert-Butylbenzene

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, add tert-butylbenzene (1.0 equivalent) dropwise from the addition funnel over 30 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Quantitative Data (Analogous Reaction):

A similar Friedel-Crafts acylation for the synthesis of 1-phenyl-1-propanone reports a high yield.[1]

ParameterValue
Reactant Ratio (tert-Butylbenzene:Propionyl Chloride:AlCl₃)1 : 1.1 : 1.2
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time3-4 hours
Typical Yield >90%

Applications in Organic Synthesis

This compound is a valuable starting material for various transformations, primarily involving the ketone functional group. Key applications include its reduction to the corresponding alcohol and its conversion to amines via reductive amination.

Reduction to 1-(4-(tert-butyl)phenyl)propan-1-ol

The carbonyl group of this compound can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄).

Reaction:

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude 1-(4-(tert-butyl)phenyl)propan-1-ol.

  • The product can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Analogous Reaction):

The reduction of the structurally similar propiophenone using NaBH₄ in ethanol proceeds efficiently at room temperature.[2]

ParameterValue
Reactant Ratio (Ketone:NaBH₄)1 : 1.5
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Typical Yield >95%
Reductive Amination

This compound can be converted to primary, secondary, or tertiary amines through reductive amination. This one-pot reaction typically involves the formation of an imine intermediate followed by its in-situ reduction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation.[3][4]

Reaction:

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • To a solution of this compound (1.0 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and a basic aqueous solution (e.g., 1M NH₄OH).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. The crude amine can be purified by column chromatography or distillation.

Quantitative Data (General Protocol):

Reductive amination of ketones is a widely used reaction with typically good to excellent yields.

ParameterValue
Reactant Ratio (Ketone:Amine Source:Reducing Agent)1 : 10 : 1.5
SolventMethanol
Reaction TemperatureRoom Temperature
Reaction Time24-48 hours
Typical Yield 70-90%

Visualizations

Synthesis and Key Reactions of this compound

G cluster_synthesis Synthesis cluster_reactions Key Reactions TB tert-Butylbenzene Ketone This compound TB->Ketone AlCl₃, DCM PC Propionyl Chloride PC->Ketone Ketone_ref This compound Alcohol 1-(4-(tert-butyl)phenyl)propan-1-ol Ketone_ref->Alcohol NaBH₄, MeOH Amine 1-(4-(tert-butyl)phenyl)propan-1-amine Ketone_ref->Amine 1. NH₄OAc 2. NaBH₃CN, MeOH

Caption: Synthetic route and primary transformations of this compound.

Experimental Workflow for Synthesis

G start Start reaction_setup Reaction Setup: - Suspend AlCl₃ in DCM - Cool to 0°C start->reaction_setup addition Reagent Addition: 1. Propionyl Chloride 2. tert-Butylbenzene reaction_setup->addition reaction Reaction: - Warm to RT - Stir for 2-3h addition->reaction workup Aqueous Workup: - Quench with Ice/HCl - Extraction with DCM reaction->workup purification Purification: - Wash with NaHCO₃/Brine - Dry and Concentrate workup->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Relationship between Reactants and Products in Key Reactions

G Ketone Ketone Alcohol Alcohol Ketone->Alcohol Reduction Amine Amine Ketone->Amine ReductiveAmination

Caption: Functional group transformations of this compound.

References

Application Note: HPLC Purity Analysis of 4'-(tert-Butyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-(tert-Butyl)propiophenone is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Its purity is critical to ensure the quality and safety of the final products. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound and the separation of its potential process-related impurities.

Principle

The method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile and water gradient, acidified with phosphoric acid to ensure good peak shape and resolution. The separation is based on the differential partitioning of this compound and its impurities between the nonpolar stationary phase and the polar mobile phase. Detection is performed using a UV detector, leveraging the chromophoric nature of the propiophenone core.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Sample: this compound, batch to be analyzed

  • Acetonitrile: HPLC grade

  • Water: Deionized or HPLC grade

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade

  • Methanol: HPLC grade (for cleaning)

2. Apparatus

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

3. Sample and Standard Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

5. System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution to verify the performance of the chromatographic system. The acceptance criteria are detailed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Resolution (Rs) ≥ 2.0 between this compound and the closest eluting impurity

6. Data Analysis and Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
This compound~12.5
Impurity A (ortho-isomer)~11.8
Impurity B (starting material)~4.2

Table 2: System Suitability Test Results

ParameterResultAcceptance CriteriaStatus
Tailing Factor (T) 1.2≤ 2.0Pass
Theoretical Plates (N) 6500≥ 2000Pass
RSD of Peak Area (%) 0.8%≤ 2.0%Pass
Resolution (Rs) 2.5≥ 2.0Pass

Visualizations

HPLC_Workflow start_end start_end process process decision decision output output A Start B Prepare Mobile Phase and Diluent A->B C Prepare Standard and Sample Solutions B->C D Equilibrate HPLC System C->D E Perform System Suitability Test (SST) D->E F SST Pass? E->F G Inject Sample Solutions F->G Yes K Troubleshoot System F->K No H Acquire and Process Data G->H I Calculate Purity H->I J Report Results I->J L End J->L K->D

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway cluster_synthesis Friedel-Crafts Acylation compound compound impurity impurity starting_material starting_material SM1 tert-Butylbenzene P This compound (Main Product) SM1->P ImpA 1-(2-tert-Butyl)propiophenone (ortho-isomer) SM1->ImpA ImpB Unreacted Starting Materials SM1->ImpB SM2 Propionyl Chloride SM2->P SM2->ImpA SM2->ImpB ImpC Di-acylated Products P->ImpC

Caption: Potential impurities from the synthesis of this compound.

Application Note & Protocol: Identification of 4'-(tert-Butyl)propiophenone and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-(tert-Butyl)propiophenone is an aromatic ketone that may undergo metabolic transformation in biological systems. Understanding its metabolic fate is crucial for drug development and toxicology studies. This document provides a detailed protocol for the extraction and analysis of this compound and its putative metabolites from a biological matrix (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation, instrument parameters, and data analysis guidelines.

Proposed Metabolic Pathway

The metabolic pathway of this compound is hypothesized based on common xenobiotic transformations of aromatic ketones. The primary transformations are expected to be reduction of the keto group to a secondary alcohol and hydroxylation of the tert-butyl group.

cluster_0 Hypothesized Metabolic Pathway of this compound parent This compound metabolite1 1-(4-tert-butylphenyl)propan-1-ol (Reduction) parent->metabolite1 Carbonyl Reductase metabolite2 1-(4-(2-hydroxy-2-methylpropyl)phenyl)propan-1-one (Hydroxylation) parent->metabolite2 Cytochrome P450 metabolite3 1-(4-(2-hydroxy-2-methylpropyl)phenyl)propan-1-ol (Reduction & Hydroxylation) metabolite1->metabolite3 Cytochrome P450 metabolite2->metabolite3 Carbonyl Reductase

Caption: Hypothesized metabolic pathway of this compound.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS analysis.

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (IS) (e.g., 4'-Methylpropiophenone)

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[2]

  • Pyridine (silylation grade)[1]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[1]

  • Heptane (GC grade)[1]

  • Deionized water

  • Biological matrix (e.g., plasma)

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts (1.5 mL)[3]

Sample Preparation: Protein Precipitation and Derivatization
  • Sample Spiking: To a 100 µL plasma sample in a microcentrifuge tube, add the internal standard solution. For calibration standards and quality controls, spike with known concentrations of this compound.

  • Protein Precipitation: Add 900 µL of cold methanol to the plasma sample.[1] Vortex vigorously for 2 minutes to precipitate proteins.[2]

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Methoximation): Add 30 µL of methoxyamine in pyridine (15 µg/µL) to the dried residue. Vortex for 10 minutes and incubate at room temperature for 16 hours to protect the keto group.[1]

  • Derivatization (Silylation): Add 30 µL of MSTFA with 1% TMCS to the vial. Vortex for 10 minutes and incubate for 1 hour at room temperature to derivatize hydroxyl groups.[1]

  • Final Dilution: Add 40 µL of heptane to the vial before GC-MS analysis.[1]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[3]

  • Injector: Splitless mode, 280°C[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 3 minutes at 300°C[5]

  • MS Transfer Line: 290°C[6]

  • Ion Source: Electron Ionization (EI) at 70 eV[4]

  • MS Source Temperature: 230°C[6]

  • MS Quad Temperature: 150°C[6]

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]

cluster_1 Experimental Workflow sample Plasma Sample (100 µL) is_spike Spike with Internal Standard sample->is_spike precipitation Protein Precipitation (Methanol) is_spike->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry derivatize Derivatization (MSTFA) dry->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: GC-MS sample preparation and analysis workflow.

Data Presentation

Quantitative data for this compound and its potential metabolites are summarized below. Note that these are representative values and may vary based on the specific instrumentation and experimental conditions.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)LOQ (ng/mL)
This compound (derivatized)~12.5175147, 1190.51.5
1-(4-tert-butylphenyl)propan-1-ol (derivatized)~13.2249177, 1490.51.5
1-(4-(2-hydroxy-2-methylpropyl)phenyl)propan-1-one (derivatized)~15.8263175, 1471.03.0
1-(4-(2-hydroxy-2-methylpropyl)phenyl)propan-1-ol (derivatized)~16.5337249, 1771.03.0
4'-Methylpropiophenone (IS, derivatized)~10.8133105, 77N/AN/A

LOD: Limit of Detection, LOQ: Limit of Quantitation

Data Analysis and Interpretation

  • Qualitative Analysis: Identify the parent compound and its metabolites in the full scan chromatograms by comparing their mass spectra with reference libraries (e.g., NIST) and the predicted fragmentation patterns.

  • Quantitative Analysis: In SIM mode, monitor the quantifier and qualifier ions for each analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentrations of the analytes in the unknown samples using the regression equation from the calibration curve.

This comprehensive protocol provides a robust framework for the identification and quantification of this compound and its metabolites, enabling further investigation into its pharmacological and toxicological properties.

References

Application Notes and Protocols for the Derivatization of 4'-(tert-Butyl)propiophenone for Further Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4'-(tert-Butyl)propiophenone, a versatile building block in organic synthesis. The protocols outlined below cover key transformations of the carbonyl group and the adjacent α-carbon, yielding derivatives that are valuable intermediates in the development of novel compounds, particularly in the field of medicinal chemistry. The strategic introduction of the bulky tert-butyl group can enhance the pharmacological properties of molecules by influencing their specificity and metabolic stability.

Key Derivatization Reactions

Several key reactions can be employed to modify this compound, each offering a pathway to a unique class of derivatives. These include:

  • α-Halogenation: Introduction of a halogen atom at the α-position to the carbonyl group, creating a reactive site for further nucleophilic substitution.

  • Carbonyl Reduction: Conversion of the ketone functionality into a secondary alcohol, a common step in the synthesis of various bioactive molecules.

  • Oxime Formation: Reaction of the carbonyl group with hydroxylamine to form an oxime, which can be a stable final product or an intermediate for rearrangements like the Beckmann rearrangement.

  • Mannich Reaction: Aminoalkylation at the α-carbon, leading to the formation of β-aminoketones, which are important pharmacophores.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for the derivatization of this compound. The quantitative data, where available for closely related compounds, is summarized in tables to facilitate comparison.

α-Bromination of this compound

This protocol describes the synthesis of 2-bromo-1-(4-(tert-butyl)phenyl)propan-1-one. The introduction of a bromine atom at the α-position creates a valuable intermediate for subsequent nucleophilic substitution reactions.

Experimental Protocol:

A solution of this compound (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid is prepared in a round-bottom flask. A solution of bromine (1 equivalent) in the same solvent is added dropwise to the ketone solution while stirring, typically at room temperature or with cooling in an ice bath. A catalytic amount of aluminum chloride or hydrobromic acid can be used to facilitate the reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Quantitative Data for α-Bromination of Propiophenone Analogs:

SubstrateBrominating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
4'-MethylpropiophenoneBromineChloroformAlCl₃0 to RTOvernight~95Adapted from PrepChem[1]
PropiophenoneHBr/H₂O₂Glacial Acetic Acid-15-25-90-97The Hive[2]
Acetophenone DerivativesPyridine hydrobromide perbromideAcetic Acid-903>80[3]

Logical Workflow for α-Bromination:

alpha_bromination_workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_br2 Add Bromine solution dropwise dissolve->add_br2 monitor Monitor reaction by TLC add_br2->monitor workup Aqueous workup (Na₂S₂O₃, Brine) monitor->workup dry Dry organic layer (MgSO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: Workflow for the α-bromination of this compound.

Reduction of this compound to 1-(4-(tert-butyl)phenyl)propan-1-ol

This protocol details the reduction of the ketone functionality to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.

Experimental Protocol:

This compound (1 equivalent) is dissolved in a suitable protic solvent, typically methanol or ethanol, in a flask. The solution is cooled in an ice bath. Sodium borohydride (NaBH₄), typically 1 to 2 equivalents, is added portion-wise to the stirred solution. The reaction is allowed to proceed for a specified time, and its completion is monitored by TLC. After the reaction is complete, the mixture is quenched by the slow addition of water or dilute acid. The product is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol can be purified by column chromatography or recrystallization.

Quantitative Data for Sodium Borohydride Reduction of Ketones:

SubstrateSolventTemperature (°C)TimeYield (%)Reference
3-NitroacetophenoneEthanolRoom Temperature--[4]
Propiophenone----Chegg[5]
3-(Dimethylamino)-1-phenylpropan-1-one HClMethanol0 to RT1 h96ChemicalBook[6]

Logical Workflow for Carbonyl Reduction:

carbonyl_reduction_workflow start Start dissolve Dissolve this compound in Methanol/Ethanol start->dissolve cool Cool solution in ice bath dissolve->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 monitor Monitor reaction by TLC add_nabh4->monitor quench Quench with water/dilute acid monitor->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate organic layer extract->dry_concentrate purify Purify product dry_concentrate->purify end End purify->end

Caption: Workflow for the reduction of this compound.

Synthesis of this compound Oxime

This protocol describes the formation of an oxime from this compound and hydroxylamine hydrochloride.

Experimental Protocol:

This compound (1 equivalent) is dissolved in ethanol. To this solution, hydroxylamine hydrochloride (typically 1.1-1.5 equivalents) and a base such as pyridine or sodium acetate are added. The mixture is then heated to reflux for a specified period. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the oxime. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification. A solvent-free approach using bismuth(III) oxide as a catalyst at room temperature has also been reported for the synthesis of oximes in high yields.[7]

Quantitative Data for Oxime Formation:

SubstrateReagentsSolventTemperature (°C)TimeYield (%)Reference
Aldehydes/KetonesNH₂OH·HCl, Bi₂O₃Solvent-freeRoom Temperature-60-98[7]
PropiophenoneNH₂OH·HCl, BaseEthanolReflux--[8]
AcetophenoneNH₂OH·HCl, PyridineEthanol6075 min66 (of acetyl oxime)

Logical Workflow for Oxime Formation:

oxime_formation_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagents Add NH₂OH·HCl and Base dissolve->add_reagents reflux Heat to reflux add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor remove_solvent Remove solvent monitor->remove_solvent precipitate Precipitate with water remove_solvent->precipitate filter_dry Filter and dry the product precipitate->filter_dry purify Recrystallize (optional) filter_dry->purify end End purify->end

Caption: Workflow for the synthesis of this compound oxime.

Mannich Reaction of this compound

This protocol outlines the synthesis of a β-aminoketone, specifically 3-(dimethylamino)-1-(4-(tert-butyl)phenyl)propan-1-one hydrochloride, via the Mannich reaction.

Experimental Protocol:

In a round-bottomed flask, this compound (1 equivalent), dimethylamine hydrochloride (1.3 equivalents), and paraformaldehyde (0.44 equivalents) are combined in 95% ethanol. A catalytic amount of concentrated hydrochloric acid is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent like acetone. The solid hydrochloride salt is collected by filtration, washed with the non-polar solvent, and dried.

Quantitative Data for the Mannich Reaction of Aromatic Ketones:

KetoneAmineAldehydeSolventCatalystTime (h)Yield (%)Reference
AcetophenoneDimethylamine HClParaformaldehyde95% EthanolHCl266Organic Syntheses[2]
Aromatic KetonesAromatic AminesAromatic Aldehydes-Bismuth Nitrate-High[9]
Aromatic KetonesDiethylamineFormaldehydeAcetic AcidAcetic Acid-65-73 (of acetate product)[10]

Logical Workflow for the Mannich Reaction:

mannich_reaction_workflow start Start mix_reagents Mix Ketone, Amine HCl, Paraformaldehyde in Ethanol start->mix_reagents add_catalyst Add catalytic HCl mix_reagents->add_catalyst reflux Reflux the mixture add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool the reaction mixture monitor->cool precipitate Precipitate product with Acetone cool->precipitate filter_dry Filter and dry the product precipitate->filter_dry end End filter_dry->end

Caption: Workflow for the Mannich reaction of this compound.

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery and development. The tert-butyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced receptor binding affinity.[11]

  • β-Aminoketones (Mannich bases): These compounds are precursors to a wide range of biologically active molecules, including pharmaceuticals with analgesic, anti-inflammatory, and CNS-active properties. They can be further modified, for example, by reduction to γ-amino alcohols.

  • α-Halo Ketones: These are versatile intermediates that can be converted into various derivatives, including α-amino ketones, α-hydroxy ketones, and heterocyclic compounds, many of which have demonstrated potential as therapeutic agents.

  • Alcohols from Carbonyl Reduction: The resulting secondary alcohols can serve as chiral building blocks or be incorporated into larger molecules with diverse biological activities.

  • Oximes: Oxime derivatives have been investigated for their potential as enzyme inhibitors and for other medicinal applications.

The derivatization of this compound provides a rich platform for the synthesis of novel chemical entities with potential therapeutic applications. The protocols and data presented herein offer a foundational guide for researchers in this exciting area of chemical and pharmaceutical science.

References

Application Notes and Protocols: The Role of Lewis Acid Catalysts in the Synthesis of 4'-(tert-Butyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of 4'-(tert-Butyl)propiophenone, a valuable intermediate in pharmaceutical and organic synthesis. The core of this synthesis lies in the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride, a reaction critically dependent on the choice and application of a Lewis acid catalyst. These application notes detail the pivotal role of the Lewis acid catalyst in facilitating this transformation, offer a comparative analysis of common catalysts, and provide comprehensive experimental protocols for its synthesis.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its preparation is most commonly achieved through the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction necessitates a Lewis acid catalyst to activate the acylating agent, propionyl chloride, thereby generating a potent electrophile, the acylium ion. The efficiency, selectivity, and overall yield of the synthesis are profoundly influenced by the nature of the Lewis acid catalyst, its concentration, and the reaction conditions. Aluminum chloride (AlCl₃) is a conventional and highly effective catalyst for this transformation, though other Lewis acids such as ferric chloride (FeCl₃) can also be employed. Understanding the nuances of the catalyst's role and optimizing its use are critical for successful and scalable synthesis.

Role of the Lewis Acid Catalyst

The Lewis acid is central to the Friedel-Crafts acylation mechanism. Its primary function is to abstract the chloride from propionyl chloride, leading to the formation of a highly reactive and resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of tert-butylbenzene. The tert-butyl group, being an ortho-, para-director, guides the acylation predominantly to the para position due to steric hindrance at the ortho positions. The catalyst is regenerated in the final step of the reaction mechanism.

Lewis_Acid_Role cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Propionyl_Chloride Propionyl Chloride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Propionyl_Chloride->Acylium_Ion_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Complex Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Complex->Acylium_Ion Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex + tert-Butylbenzene tert_Butylbenzene tert-Butylbenzene tert_Butylbenzene->Sigma_Complex Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Work-up experimental_workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Charge flask with AlCl₃ and DCM Setup->Reagents Cooling Cool to 0°C in an ice bath Reagents->Cooling Addition1 Add propionyl chloride dropwise Cooling->Addition1 Addition2 Add tert-butylbenzene dropwise Addition1->Addition2 Reaction Stir at room temperature Addition2->Reaction Quenching Pour reaction mixture onto ice/conc. HCl Reaction->Quenching Extraction Separate organic layer and extract aqueous layer with DCM Quenching->Extraction Washing Wash combined organic layers with H₂O, NaHCO₃, and brine Extraction->Washing Drying Dry over anhydrous MgSO₄ Washing->Drying Filtration Filter and concentrate on rotary evaporator Drying->Filtration Purification Purify crude product (e.g., distillation or chromatography) Filtration->Purification Product Obtain pure this compound Purification->Product

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of tert-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of tert-butylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to optimizing reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of tert-butylbenzene has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in this reaction can often be attributed to several critical factors related to the catalyst, reagents, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The most frequent cause of failure is an inactive Lewis acid catalyst, typically aluminum chloride (AlCl₃). AlCl₃ is extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (1.0 equivalent or more) of the catalyst relative to the acylating agent is generally required.[1] Unlike Friedel-Crafts alkylation, the catalyst is not regenerated.[1]

  • Impure Reactants: Ensure your tert-butylbenzene and acylating agent (e.g., acetyl chloride or acetic anhydride) are pure. Contaminants can interfere with the reaction.

  • Reaction Temperature Too Low: While lower temperatures can sometimes improve selectivity, they can also significantly decrease the reaction rate. If the yield is poor, a moderate increase in temperature may be necessary. For some acylations, an increase in temperature to a solvent's boiling point has been shown to significantly boost reactivity without compromising selectivity.[2]

Issue 2: Formation of Unexpected Byproducts or Isomers

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: While Friedel-Crafts acylation is known for being more selective than alkylation, byproduct formation can still occur. The bulky tert-butyl group is a strong ortho-, para-director, but the ratio of these isomers can be influenced by reaction conditions.

  • Isomer Control (Ortho vs. Para): The primary products expected are p-tert-butylacetophenone and, to a lesser extent, o-tert-butylacetophenone. The ratio is sensitive to:

    • Solvent Polarity: The choice of solvent can influence isomer distribution. In some systems, non-polar solvents (like carbon disulfide or dichloromethane) favor the kinetically controlled product, while more polar solvents (like nitrobenzene) can allow for equilibration to the thermodynamically more stable isomer.[3] For tert-butylbenzene, steric hindrance makes the para product the major one in most cases.

    • Temperature: Reaction temperature can affect the ortho/para ratio. Lower temperatures generally favor the para isomer due to increased steric selectivity.

  • Dealkylation-Realkylation: Although less common than in alkylation, at higher temperatures and with prolonged reaction times, there is a possibility of the tert-butyl group migrating or being cleaved and reattaching at a different position, leading to isomeric byproducts.

Issue 3: Catalyst and Reaction Workup Problems

Q3: My reaction mixture is producing a dark, tarry material. What could be the cause?

A3: The formation of dark, insoluble tars is often a sign of side reactions or decomposition, which can be caused by:

  • High Reaction Temperature: Exceedingly high temperatures can lead to polymerization and decomposition of starting materials and products. The initial mixing of the Lewis acid and the acylating agent is often exothermic and should be controlled with an ice bath.[4]

  • Incorrect Stoichiometry: Using a large excess of the acylating agent or catalyst can sometimes promote side reactions.

  • Improper Quenching: The workup procedure is critical. The reaction mixture should be quenched by slowly and carefully pouring it onto ice and water, often with the addition of acid (like HCl) to fully decompose the catalyst-ketone complex.[4] Adding water directly to the reaction flask can result in a violent, uncontrolled exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: How much Lewis acid catalyst should I use?

A stoichiometric amount (at least 1.0 equivalent) relative to the acylating agent is typically necessary for Friedel-Crafts acylation. This is because the ketone product forms a stable complex with the Lewis acid, preventing it from acting catalytically.[1] Using a slight excess (e.g., 1.1 equivalents) is a common strategy to drive the reaction to completion.[1]

Q2: Can I use a catalyst other than aluminum chloride (AlCl₃)?

Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[5] In some cases, particularly with activated aromatic rings, milder catalysts may provide better results or be easier to handle. For instance, studies on other benzene derivatives have shown that FeCl₃ can be a very effective catalyst.[6]

Q3: What is the best solvent for this reaction?

Commonly used solvents for Friedel-Crafts acylation include halogenated hydrocarbons like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE), or non-polar solvents like carbon disulfide (CS₂).[3][4] The choice of solvent can impact the solubility of the intermediates and the final product isomer ratio.[3] For reactions that require higher temperatures, dichloroethane is a suitable option.

Q4: What is the optimal temperature for the acylation of tert-butylbenzene?

The optimal temperature depends on the reactivity of the specific acylating agent and the solvent used. A common starting point is to perform the initial addition of reagents at 0 °C (in an ice bath) to control the initial exotherm.[4] The reaction is then often allowed to warm to room temperature or gently heated to ensure completion. Monitoring the reaction by TLC or GC is the best way to determine the optimal temperature and reaction time for your specific setup.

Q5: My starting material is an alkylbenzene. Is poly-substitution a concern?

No, unlike Friedel-Crafts alkylation, poly-acylation is generally not an issue. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring and makes it less susceptible to further electrophilic substitution.[1]

Data Presentation

The following tables summarize the expected influence of key reaction parameters on the yield and selectivity of Friedel-Crafts acylation, based on general principles and data from related reactions.

Table 1: Effect of Catalyst Stoichiometry on Product Yield (Based on general principles for Friedel-Crafts Acylation)

Catalyst Equivalents (relative to acylating agent)Expected YieldRationale
< 1.0Low to ModerateInsufficient catalyst to activate the acylating agent and overcome product complexation.[1]
1.0 - 1.2HighStoichiometric amount ensures complete reaction by accounting for catalyst complexation with the ketone product.[1]
> 1.2HighA large excess is typically unnecessary and can complicate purification without significantly improving yield.

Table 2: Influence of Reaction Conditions on Product Selectivity (Qualitative summary for acylation of substituted benzenes)

ParameterConditionEffect on para:ortho RatioRationale
Temperature Low (e.g., 0 °C)IncreasesSteric hindrance at the ortho position is more pronounced at lower temperatures.
High (e.g., > 50 °C)DecreasesHigher kinetic energy can overcome the steric barrier to ortho-acylation.
Solvent Non-polar (e.g., CS₂)Favors kinetic productMay precipitate the initial product complex, preventing isomerization.[3]
Polar (e.g., Nitrobenzene)Favors thermodynamic productCan allow for reversibility and isomerization to the more stable product.[3]

Experimental Protocols

Protocol: Synthesis of p-tert-Butylacetophenone

This protocol is a representative procedure for the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride.

Materials:

  • tert-Butylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (conc.)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and a gas outlet (e.g., a bubbler). All glassware must be oven or flame-dried before use.

  • Reagent Charging: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a positive pressure of inert gas. Cool the suspension to 0 °C using an ice/water bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.

  • Addition of tert-Butylbenzene: After the acetyl chloride addition is complete, add tert-butylbenzene (1.0 equivalent), dissolved in anhydrous dichloromethane, to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure p-tert-butylacetophenone.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup_flask Dry 3-Neck Flask + Stirrer setup_inert Inert Gas (N2/Ar) charge_alcl3 Charge AlCl3 & CH2Cl2 Cool to 0 °C setup_flask->charge_alcl3 add_acyl Dropwise addition of Acetyl Chloride in CH2Cl2 charge_alcl3->add_acyl add_arene Dropwise addition of tert-Butylbenzene in CH2Cl2 add_acyl->add_arene react Stir at RT (1-2h, Monitor by TLC) add_arene->react quench Quench in Ice/HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry (MgSO4) & Evaporate wash->dry purify Purify (Distillation/ Recrystallization) dry->purify product p-tert-Butylacetophenone purify->product Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield? check_moisture Anhydrous Conditions Met? start->check_moisture Yes check_stoich Catalyst Stoichiometry ≥ 1.0 eq? start->check_stoich Yes check_temp Temperature Too Low? start->check_temp Yes check_time Reaction Time Sufficient? start->check_time Yes sol_dry Use oven-dried glassware, anhydrous solvents & reagents check_moisture->sol_dry No sol_stoich Increase AlCl3 to 1.1 eq. check_stoich->sol_stoich No sol_temp Allow to warm to RT or heat gently check_temp->sol_temp Yes sol_time Increase reaction time, monitor by TLC/GC check_time->sol_time No

References

Technical Support Center: Purification of Crude 4'-(tert-Butyl)propiophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 4'-(tert-Butyl)propiophenone via column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem ID Question Possible Causes & Solutions
T-01 My compound is not moving off the baseline on the TLC plate, even with a relatively polar solvent system. Cause: The chosen solvent system may still be too non-polar. This compound is a moderately polar ketone. Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If that fails, consider a more polar solvent system, such as dichloromethane/methanol.[1]
T-02 The product is eluting with the solvent front. Cause: The eluent is too polar, causing the compound to have a very high Rf value and not interact sufficiently with the silica gel. Solution: Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane. Aim for an Rf value of approximately 0.25-0.35 for the best separation on a column.[2]
T-03 I'm seeing streaks or tailing of my spots on the TLC and in my column fractions. Cause 1: The sample may be too concentrated when spotted on the TLC plate or loaded onto the column. Solution 1: Dilute the sample before application. Cause 2: The compound might be interacting too strongly with the acidic silica gel. Solution 2: Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica gel, which can improve the peak shape for basic or sensitive compounds.
T-04 My fractions are all contaminated with a close-running impurity. Cause 1: The solvent system does not provide adequate separation. Solution 1: Perform a more thorough TLC analysis with various solvent systems to find one that maximizes the separation between your product and the impurity. Try different solvent combinations, such as hexane/diethyl ether or toluene/ethyl acetate. Cause 2: The column may be overloaded. Solution 2: Use a larger column with more silica gel for the amount of crude product being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
T-05 The column is running very slowly or has stopped completely. Cause 1: The silica gel was not packed properly, leading to compaction. Solution 1: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Applying gentle air pressure can help maintain a steady flow rate. Cause 2: Fine particles of silica are clogging the frit. Solution 2: This may require repacking the column. Ensure the silica gel is of a suitable particle size for flash chromatography.
T-06 I recovered my product, but the yield is very low. Cause 1: The compound may still be on the column. Solution 1: After collecting the fractions containing your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to see if more material elutes. Cause 2: The compound may have co-eluted with an impurity that was not visible by the TLC visualization method used. Solution 2: Use a different visualization technique (e.g., a different stain or a UV lamp at a different wavelength) to check for impurities.
T-07 The purified product appears to be degrading on the silica gel. Cause: Some compounds are sensitive to the acidic nature of silica gel. Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, consider using a different stationary phase, such as alumina (neutral or basic).[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC. The ideal eluent system should provide an Rf value of approximately 0.25-0.35 for the product.[2]

Q2: What are the common impurities I should expect in my crude this compound?

A2: If synthesized via Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride or propionic anhydride, common impurities may include unreacted tert-butylbenzene, polysubstituted byproducts (e.g., di-acylated products), and potentially isomers if the reaction conditions were not optimal.[4][5]

Q3: How much silica gel should I use for my column?

A3: The amount of silica gel depends on the difficulty of the separation and the amount of crude material. A general guideline for flash chromatography is to use a weight ratio of silica gel to crude material of 30:1 to 100:1. For easier separations, a lower ratio can be used, while more challenging separations require a higher ratio.

Q4: Should I use isocratic or gradient elution?

A4: For simple purifications where the impurities are well-separated from the product on the TLC plate, isocratic elution (using a single solvent mixture) can be effective. However, if there are multiple impurities with a range of polarities, a gradient elution (gradually increasing the polarity of the solvent system during the separation) will likely provide a better and more efficient purification.

Q5: How can I load my sample onto the column?

A5: There are two common methods for sample loading. Wet loading involves dissolving the crude product in a minimal amount of the eluent and carefully adding it to the top of the column. Dry loading is preferred if the product has poor solubility in the eluent. This involves dissolving the crude product in a suitable solvent, adding a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Eluent Selection

Objective: To determine the optimal solvent system for the column chromatography of this compound.

Materials:

  • Crude this compound

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chambers

  • A range of solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • Capillary spotters

  • UV lamp

Methodology:

  • Prepare several developing chambers with different solvent systems of varying polarities (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.

  • Using a capillary spotter, carefully spot the dissolved crude product onto the baseline of a TLC plate.

  • Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for the spot corresponding to this compound.

  • The optimal solvent system is the one that gives an Rf value of approximately 0.25-0.35 for the product and provides the best separation from any impurities.[2]

Column Chromatography Protocol

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Silica gel for flash chromatography (230-400 mesh)

  • Chromatography column

  • Optimal eluent system determined by TLC

  • Sand

  • Collection tubes or flasks

  • Air pump or bulb for applying gentle pressure

Methodology:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to absorb into the silica gel, draining the solvent until the level is at the top of the sand.

    • Gently add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • Apply gentle air pressure to the top of the column to maintain a steady flow rate.

    • If using a gradient elution, gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v) Polarity Typical Application
Hexane / Ethyl AcetateLow to MediumA good starting point for compounds of moderate polarity like aromatic ketones.[1]
Hexane / Diethyl EtherLow to MediumAn alternative to the hexane/ethyl acetate system.
Toluene / Ethyl AcetateMediumCan offer different selectivity for aromatic compounds.
Dichloromethane / MethanolHighFor more polar impurities or if the product is more polar than expected.[1]
Table 2: Illustrative Purification Data for this compound
Parameter Value Notes
Crude Sample Weight 1.0 g---
Silica Gel Weight 40 g40:1 ratio of silica to crude material.
Eluent System Gradient: 5% to 20% Ethyl Acetate in HexaneBased on TLC analysis showing a product Rf of ~0.3 in 15% Ethyl Acetate/Hexane.
Yield of Pure Product 0.85 g (85%)Typical yields can vary depending on the purity of the crude material.
Purity (by GC/NMR) >98%---

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc 1. TLC Analysis (Eluent Selection) packing 2. Column Packing (Silica Gel Slurry) loading 3. Sample Loading (Crude Product) packing->loading elution 4. Elution (Gradient or Isocratic) loading->elution collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Pure this compound evaporation->product troubleshooting_guide cluster_problem Identify the Problem cluster_solutions Potential Solutions start Poor Separation Issue problem_def What is the Rf of the product? start->problem_def high_rf Rf is too high (> 0.5) problem_def->high_rf High low_rf Rf is too low (< 0.2) problem_def->low_rf Low streaking Streaking or Tailing problem_def->streaking Streaking decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity dilute_or_modify Dilute Sample or Add Modifier (e.g., TEA) streaking->dilute_or_modify

References

Technical Support Center: Recrystallization of 1-(4-tert-butylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(4-tert-butylphenyl)propan-1-one via recrystallization.

Troubleshooting Guide

Users may encounter several issues during the recrystallization of 1-(4-tert-butylphenyl)propan-1-one. This guide provides systematic steps to identify and resolve these common problems.

Issue Potential Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. 1. Insufficient solvent volume.2. Inappropriate solvent choice.1. Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess, which will reduce yield.2. If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. Recover the compound by evaporating the solvent and select a new solvent or solvent system for screening.
Oiling out (formation of an insoluble liquid layer instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated, and the compound is precipitating too rapidly.3. Presence of significant impurities that lower the melting point of the mixture.1. Select a solvent with a lower boiling point.2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.3. Consider pre-purification by another method (e.g., column chromatography) if impurities are substantial.
No crystal formation upon cooling. 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation to initiate crystallization.3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.3. If crystals still do not form, the solvent is likely inappropriate. Recover the compound and try a different solvent or a mixed solvent system.
Low recovery of purified crystals. 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were washed with a solvent at room temperature or a solvent in which they are too soluble.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. During hot filtration, use a pre-heated funnel and flask and a slight excess of hot solvent to prevent the compound from crystallizing on the filter paper.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure. 1. Presence of colored impurities.2. Rapid crystallization trapping impurities within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.2. Ensure the solution cools slowly to allow for the formation of pure crystals. A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 1-(4-tert-butylphenyl)propan-1-one?

An ideal solvent is one in which 1-(4-tert-butylphenyl)propan-1-one is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its structure as an aromatic ketone, suitable solvents for initial screening include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, or ethyl acetate.

  • Mixed Solvent Systems: Ethanol/water, acetone/hexane, or ethyl acetate/hexane. In a mixed solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).

Q2: How do I perform a solvent screening to find the best recrystallization solvent?

  • Place a small amount of the crude compound (e.g., 20-30 mg) into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes of the undissolved samples. A good solvent will completely dissolve the compound near its boiling point.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large number of high-quality crystals.

Q3: What is the expected melting point of pure 1-(4-tert-butylphenyl)propan-1-one?

Currently, a definitive melting point for 1-(4-tert-butylphenyl)propan-1-one is not consistently reported in publicly available chemical databases. Therefore, purity assessment after recrystallization should be conducted by comparing the melting point of the recrystallized product to that of the crude starting material. A successful recrystallization should result in a sharper and higher melting point. Further analytical techniques such as NMR or HPLC can also be used to confirm purity.

Q4: How can I improve the yield of my recrystallization?

To maximize yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath to ensure maximum crystal formation.

  • Wash the collected crystals with a minimal amount of ice-cold solvent.

  • If a significant amount of product remains in the mother liquor, you can concentrate the filtrate and cool it to obtain a second crop of crystals.

Q5: My compound has formed an oil. What should I do?

"Oiling out" can be addressed by:

  • Reheating the solution to dissolve the oil.

  • Adding a small amount of additional hot solvent.

  • Allowing the solution to cool at a much slower rate. You can do this by placing the flask in a beaker of hot water and allowing both to cool together.

Experimental Protocol: General Recrystallization of 1-(4-tert-butylphenyl)propan-1-one

This protocol provides a general methodology. The choice of solvent and specific volumes should be determined through preliminary solvent screening tests.

1. Dissolution: a. Place the crude 1-(4-tert-butylphenyl)propan-1-one in an Erlenmeyer flask. b. Add a minimal amount of the selected hot recrystallization solvent to the flask while gently heating and stirring until the solid is completely dissolved.

2. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal. c. Reheat the solution to boiling for a few minutes.

3. Hot Filtration: a. Pre-heat a funnel and a clean receiving flask. b. Perform a hot gravity filtration to remove any insoluble impurities or activated charcoal.

4. Crystallization: a. Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

6. Drying: a. Allow the crystals to air dry on the filter paper or dry them further in a desiccator or a low-temperature oven.

7. Purity Assessment: a. Determine the melting point of the dried crystals and compare it to the crude material. b. Further analysis by techniques such as NMR or HPLC can be performed to confirm purity.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps involved in a typical recrystallization process.

RecrystallizationWorkflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Remove Insoluble Impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool troubleshoot_oil Oiling Out? cool->troubleshoot_oil ice_bath Cool in Ice Bath troubleshoot_no_crystals No Crystals? ice_bath->troubleshoot_no_crystals vacuum_filtration Vacuum Filtration (Isolate Crystals) wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end troubleshoot_oil->ice_bath No reheat_add_solvent Reheat and Add More Solvent troubleshoot_oil->reheat_add_solvent Yes troubleshoot_no_crystals->vacuum_filtration No induce_crystallization Induce Crystallization (Scratch/Seed) troubleshoot_no_crystals->induce_crystallization Yes reheat_add_solvent->cool induce_crystallization->vacuum_filtration

Caption: A flowchart of the recrystallization workflow.

Propiophenone Synthesis: A Technical Support Guide to Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of propiophenone, a key intermediate in the synthesis of various pharmaceuticals. This guide focuses on effective methods for removing unreacted starting materials and byproducts associated with the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing propiophenone and what are the typical starting materials I'll need to remove?

A1: The three primary methods for synthesizing propiophenone are Friedel-Crafts acylation, cross-decarboxylation, and the Grignard reaction. Each route has a unique set of starting materials that may remain in the crude product.

  • Friedel-Crafts Acylation: This is the most common laboratory synthesis. It typically involves the reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1]. Unreacted starting materials to be removed include excess benzene and propionyl chloride (which may hydrolyze to propionic acid). A yield of up to 90.1% has been reported for this method[2].

  • Cross-Decarboxylation: This industrial method involves the reaction of benzoic acid and propionic acid at high temperatures over a catalyst[3][4]. The primary unreacted starting materials to remove are benzoic acid and propionic acid. A significant byproduct that is difficult to separate by distillation is isobutyrophenone[3][5][6].

  • Grignard Reaction: This route can be achieved, for example, by reacting a phenyl Grignard reagent (like phenylmagnesium bromide, formed from bromobenzene) with a propionyl electrophile, or by reacting an ethyl Grignard reagent with benzonitrile. Unreacted starting materials can include the Grignard reagent and the electrophile. A continuous flow Grignard synthesis of a propiophenone derivative has been reported with an 84% yield[7].

Q2: What is the general strategy for purifying crude propiophenone after synthesis?

A2: The general purification strategy involves a series of steps:

  • Quenching: The reaction is first stopped, and the catalyst is deactivated, typically by adding an acidic aqueous solution.

  • Work-up/Extraction: The propiophenone is extracted into an organic solvent. This step is often combined with washing stages to remove water-soluble impurities.

  • Washing: The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic starting materials or byproducts, followed by washing with water and brine to remove residual salts and water.

  • Drying: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).

  • Solvent Removal: The organic solvent is removed, usually by rotary evaporation.

  • Final Purification: The crude propiophenone is then purified by vacuum distillation, column chromatography, or recrystallization.

Q3: Which purification method is best: distillation, column chromatography, or recrystallization?

A3: The choice of the final purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

  • Vacuum Distillation: This is the most common and efficient method for purifying propiophenone on a larger scale, as it is a liquid at room temperature. It is effective at separating propiophenone from less volatile or non-volatile impurities.

  • Column Chromatography: This technique is highly effective for separating propiophenone from impurities with similar boiling points, such as isomers or certain byproducts. It is particularly useful for small-scale purifications where high purity is required[8].

  • Recrystallization: Since propiophenone has a melting point of 18.6 °C, recrystallization from a suitable solvent at low temperatures is a viable, though less common, purification method[4]. It can be very effective for achieving high purity if a suitable solvent is found[9][10][11][12].

Troubleshooting Guides

Friedel-Crafts Acylation Purification
Problem Possible Cause Solution
Low yield of propiophenone after work-up Incomplete reaction.Ensure the use of anhydrous aluminum chloride and dry benzene. Optimize reaction time and temperature[2].
Loss of product during extraction.Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.
Presence of acidic impurities (e.g., propionic acid) in the final product Incomplete neutralization during washing.Increase the concentration or volume of the sodium bicarbonate wash. Test the aqueous layer with pH paper to ensure it is basic.
Milky organic layer after washing Formation of an emulsion.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Difficulty in distilling the product High boiling point of propiophenone (218 °C at atmospheric pressure)[4].Use vacuum distillation to lower the boiling point and prevent potential decomposition[13][14][15]. The boiling point of propiophenone is 98-100 °C at 10 mmHg[1].
Cross-Decarboxylation Purification
Problem Possible Cause Solution
Presence of isobutyrophenone in the final product This is a common byproduct with a very similar boiling point to propiophenone, making separation by distillation difficult[3][5][6].The most effective strategy is to minimize its formation during the synthesis by adding water or a secondary alcohol to the reaction mixture[5].
Presence of unreacted benzoic or propionic acid Inefficient separation.An initial extraction with a basic solution can remove the acidic starting materials.
Grignard Reaction Purification
Problem Possible Cause Solution
Low yield of propiophenone The Grignard reagent is highly sensitive to moisture and air.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Presence of biphenyl as a byproduct This can form from the coupling of unreacted bromobenzene.Column chromatography can be effective in separating biphenyl from propiophenone.

Data on Propiophenone Synthesis and Purification

The following table summarizes representative yields and purities for different synthesis and purification methods. Note that actual results will vary depending on specific reaction conditions and the efficiency of the purification process.

Synthesis Method Purification Method Reported Yield Reported Purity Key Starting Materials to Remove Reference
Friedel-Crafts AcylationAqueous Work-up & Distillation75-85%>99% (typical for commercial grade)Benzene, Propionyl Chloride/Propionic Acid, AlCl₃[1]
Friedel-Crafts AcylationAqueous Work-up & Distillation90.1%Not specifiedPropionyl Chloride, Benzene, AlCl₃[2]
Friedel-Crafts AcylationSteam & Simple Distillation63%Not specifiedBenzene, Propionyl Chloride/Propionic Acid[16]
Cross-Decarboxylation (of a derivative)Not specified70.0%99.5%m-Chlorobenzoic Acid, Propionic Acid[17]
Cross-DecarboxylationNot specified65% conversion, 90% selectivityNot specifiedBenzoic Acid, Propionic Acid[1]
Grignard Reaction (of a derivative, continuous flow)Not specified84%Not specified3-bromoanisole, Propionitrile[7]

Experimental Protocols

Protocol 1: Purification of Propiophenone via Extraction and Vacuum Distillation (Post Friedel-Crafts)
  • Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove any unreacted propionyl chloride (as propionic acid) and other acidic impurities.

    • Wash the organic layer with water (1 x 50 mL).

    • Wash the organic layer with brine (1 x 50 mL) to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus.

    • Heat the crude propiophenone under reduced pressure. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 98-100 °C at 10 mmHg)[1].

Protocol 2: Purification of Propiophenone by Column Chromatography
  • Sample Preparation: Dissolve the crude propiophenone in a minimal amount of a suitable solvent, such as a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing pure propiophenone.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified propiophenone.

Purification Workflow

The following diagram illustrates a general workflow for the purification of propiophenone after synthesis.

Propiophenone_Purification crude_product Crude Propiophenone (from synthesis) quench Quench Reaction (e.g., with acidic water) crude_product->quench extraction Liquid-Liquid Extraction (Organic Solvent) quench->extraction washing Wash Organic Layer (Base, Water, Brine) extraction->washing drying Dry Organic Layer (e.g., MgSO4) washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal crude_propiophenone Crude Propiophenone solvent_removal->crude_propiophenone distillation Vacuum Distillation crude_propiophenone->distillation Large Scale High Boiling Impurities chromatography Column Chromatography crude_propiophenone->chromatography Small Scale Close Boiling Impurities recrystallization Low-Temperature Recrystallization crude_propiophenone->recrystallization High Initial Purity pure_propiophenone Pure Propiophenone distillation->pure_propiophenone chromatography->pure_propiophenone recrystallization->pure_propiophenone

Caption: A flowchart illustrating the decision-making process for purifying propiophenone.

References

Troubleshooting low yield in the synthesis of bupropion precursors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Bupropion Precursors

This guide provides troubleshooting advice and frequently asked questions to address common issues, particularly low yield, encountered during the synthesis of bupropion precursors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for bupropion, and what are the key precursors?

A1: The most prevalent synthetic pathway starts with 3'-chloropropiophenone.[1][2] This precursor undergoes an α-bromination to yield 2-bromo-3'-chloropropiophenone.[1] The subsequent step is a nucleophilic substitution reaction with tert-butylamine to form the bupropion free base, which is then converted to its hydrochloride salt.[1][3]

Q2: My overall yield is significantly lower than reported in the literature. What are the most critical steps to investigate?

A2: The two most critical steps impacting overall yield are the α-bromination of 3'-chloropropiophenone and the subsequent nucleophilic substitution with tert-butylamine. Inefficiencies in either of these stages, such as incomplete reactions or the formation of side products, will substantially lower the final yield.[2][3]

Q3: Are there greener alternatives to the traditional solvents and reagents used in this synthesis?

A3: Yes, greener synthetic routes have been developed. For instance, hazardous solvents like N-methylpyrrolidinone (NMP) and dichloromethane (DCM) can be replaced with bio-based solvents like Cyrene and ethyl acetate, respectively.[4][5] Elemental bromine, which is highly toxic and corrosive, can be substituted with N-bromosuccinimide (NBS), a safer solid brominating agent.[1][4][5]

Q4: How can I minimize waste and improve the safety of the workup procedure?

A4: The traditional workup often uses hazardous 12 M hydrochloric acid and highly flammable diethyl ether. A safer and greener alternative involves using 1 M HCl and ethyl acetate for the extraction and washing steps. This modification not only reduces hazards but also significantly decreases the volume of chemical waste produced.[4][5]

Troubleshooting Guide for Low Yield

This section addresses specific problems that can lead to low yields during the synthesis of bupropion precursors.

Issue 1: Low Yield in α-Bromination of 3'-Chloropropiophenone

Q: My α-bromination reaction of 3'-chloropropiophenone shows low conversion to the desired 2-bromo-3'-chloropropiophenone. What are the potential causes and solutions?

A: Low conversion in this step is a common issue and can be attributed to several factors related to reagents, solvents, and reaction conditions.

  • Cause 1: Inefficient Brominating Agent or Conditions. The choice of brominating agent and solvent is critical. While molecular bromine is effective, it is highly hazardous.[1][2] Using alternative solvents with bromine, such as acetonitrile or ethyl acetate, can result in varying yields.[2] N-Bromosuccinimide (NBS) is a safer alternative, but its efficiency can be solvent-dependent. For example, using DCM as a solvent with NBS may lead to incomplete conversion even after several hours.[4][5]

  • Solution 1: Optimize Brominating Agent and Solvent.

    • When using molecular bromine, dichloromethane (DCM) provides a high isolated yield (87%) with a short reaction time at room temperature.[1]

    • For a greener approach, N-bromosuccinimide (NBS) in ethyl acetate with ammonium acetate as a catalyst can achieve >97% conversion.[4][5]

  • Cause 2: Formation of Byproducts. A significant side reaction is di-bromination, which can occur with prolonged reaction times or an excess of the brominating agent.[2] This byproduct can be challenging to remove.

  • Solution 2: Control Stoichiometry and Reaction Time. Use a modest excess of the brominating agent (e.g., 1.1 equivalents of bromine) and monitor the reaction's progress using techniques like GC analysis to avoid over-bromination.[1][4] Quench the reaction once the starting material is consumed.

Data Presentation: α-Bromination of 3'-Chloropropiophenone
Brominating AgentSolventCatalystTemperatureTimeConversion/YieldReference
Bromine (Br₂)Dichloromethane (DCM)NoneRoom Temp.40 min87% (Isolated Yield)[1]
Bromine (Br₂)Ethyl Acetate (EtOAc)NoneRoom Temp.40 min93% (Conversion)[2]
N-Bromosuccinimide (NBS)Dichloromethane (DCM)NoneReflux3 h53% (Conversion)[4][5]
N-Bromosuccinimide (NBS)Ethyl Acetate (EtOAc)NH₄OAc (10 mol%)Reflux~70 min>97% (Conversion)[4][5]
Issue 2: Low Yield in Nucleophilic Substitution with tert-Butylamine

Q: The yield of bupropion free base is poor after reacting 2-bromo-3'-chloropropiophenone with tert-butylamine. Why is this happening and how can I improve it?

A: This step is often challenging due to the steric bulk of tert-butylamine and potential side reactions.

  • Cause 1: Insufficient Nucleophile. The reaction requires a significant excess of tert-butylamine. This is because the displaced bromide anion reacts with unreacted tert-butylamine to form a bromide salt, which often precipitates and is unreactive.[2]

  • Solution 1: Use a High Excess of tert-Butylamine. It is common to use tert-butylamine in large excess, sometimes even as the solvent, to drive the reaction to completion and compensate for the amount consumed in the salt formation.[3][6]

  • Cause 2: Poor Solvent Choice. The choice of solvent can impact the solubility of reactants and intermediates. Traditional solvents like N-methylpyrrolidinone (NMP) are effective but toxic.[4][5] Greener solvents like Cyrene can be used, but reaction conditions must be optimized.[4][5] Precipitation of the tert-butylamine hydrobromide salt can be an issue in solvents like acetonitrile.[2]

  • Solution 2: Optimize the Solvent System.

    • Using a greener solvent like Cyrene at 55-60°C has been shown to be effective.[4][5]

    • If using acetonitrile, adding a co-solvent like DMSO can help solubilize the precipitate and improve yields.[2]

Data Presentation: Nucleophilic Substitution Yields
Solvent SystemTemperatureTimeYieldReference
Cyrene / tert-Butylamine55-60°C20 min68% (Overall Yield of HCl salt)[4][5]
AcetonitrileReflux2-6 hVariable, precipitation issues[2]
Acetonitrile / DMSO (10-15%)N/AN/A75-77%[2]
NMPN/AN/A80%[1]

Visualized Workflows and Pathways

Troubleshooting_Workflow start_node Start: Low Overall Yield p1 Isolate and analyze intermediates (e.g., via NMR, GC) start_node->p1 Analyze reaction steps decision_node decision_node process_node process_node data_node data_node end_node Problem Resolved d1 Low yield in Bromination step? p1->d1 d2 Low yield in Amination step? d1->d2 No p2 Troubleshoot Bromination d1->p2 Yes p3 Troubleshoot Amination d2->p3 Yes p4 Investigate Workup & Purification d2->p4 No p2_1 Verify brominating agent purity. Optimize solvent (e.g., EtOAc for NBS). Control stoichiometry to avoid di-bromination. p2->p2_1 Check Reagents & Conditions d1_resolve Yield Improved? p2_1->d1_resolve d1_resolve->p1 No, re-evaluate d1_resolve->d2 Yes p3_1 Increase excess of tert-butylamine. Optimize solvent (e.g., Cyrene or ACN/DMSO). Ensure adequate reaction time/temperature. p3->p3_1 Check Reagents & Conditions p4_1 Ensure efficient extraction. Check solvent for salt formation/crystallization. Analyze for product loss in aqueous layers. p4->p4_1 Review protocol d2_resolve Yield Improved? p3_1->d2_resolve d2_resolve->p1 No, re-evaluate d2_resolve->p4 Yes p4_1->end_node Bupropion_Synthesis_Pathway start 3'-Chloropropiophenone inter 2-Bromo-3'-chloropropiophenone start->inter Step 1: α-Bromination Reagents: NBS, NH₄OAc Solvent: Ethyl Acetate Condition: Reflux base Bupropion (Free Base) inter->base Step 2: Amination Reagent: tert-Butylamine (excess) Solvent: Cyrene Condition: 55-60°C final Bupropion Hydrochloride base->final Step 3: Salt Formation Reagent: 1 M HCl Followed by crystallization

References

Preventing polyalkylation in Friedel-Crafts reactions with tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions involving tert-butylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polyalkylation and optimizing their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why is it a common issue with tert-butylbenzene?

A1: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto an aromatic ring.[1] This occurs because the initial alkyl group, in this case, the tert-butyl group, is an electron-donating group. This donation of electron density activates the benzene ring, making the monoalkylated product (tert-butylbenzene) more nucleophilic and thus more reactive than the starting benzene.[1][2] Consequently, it is susceptible to further alkylation, leading to the formation of di- and tri-substituted products.[2]

Q2: How does the steric hindrance of the tert-butyl group influence the reaction and help in controlling polyalkylation?

A2: The tert-butyl group is exceptionally bulky, which creates significant steric hindrance.[3][4] This steric bulk plays a crucial role in directing the position of subsequent alkylations and can be leveraged to limit the extent of polyalkylation.[2][3] While the tert-butyl group is an ortho, para-director, its large size sterically hinders the ortho positions, making the para position the overwhelmingly favored site for a second substitution.[3] This steric hindrance can be so pronounced that it effectively slows down the rate of the second and third alkylation reactions, allowing for better control over the formation of the monoalkylated product.[2][5]

Q3: What are the primary strategies to prevent or minimize polyalkylation when reacting benzene with a tert-butylating agent?

A3: Several key strategies can be employed to favor mono-tert-butylation:

  • Use a Large Excess of the Aromatic Substrate: By using a large excess of benzene relative to the tert-butylating agent (e.g., tert-butyl chloride), the statistical probability of the electrophile encountering and reacting with a benzene molecule over the more reactive tert-butylbenzene is significantly increased.[1][6][7]

  • Control Reaction Stoichiometry and Addition Rate: Careful control of the molar ratios of reactants is critical.[1] A slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further favoring reaction with the more abundant benzene.[8]

  • Optimize Reaction Conditions: Lowering the reaction temperature can decrease the overall reaction rate, providing better control and minimizing the more activated polyalkylation side reactions.[1] Using a less reactive Lewis acid catalyst can also help to moderate the reaction's vigor.

  • Kinetic vs. Thermodynamic Control: The reaction can be influenced by whether it is under kinetic or thermodynamic control.[9][10] The kinetically favored product, often formed at lower temperatures, is typically the mono-substituted product.[11] The thermodynamically more stable product, which may be a di- or tri-substituted isomer, is favored under higher temperatures and longer reaction times.[9][12] For instance, 1,4-di-tert-butylbenzene is the kinetic product and can be isolated as it often crystallizes from the reaction mixture, preventing further reaction.[12] In contrast, 1,3,5-tri-tert-butylbenzene is the most thermodynamically stable product.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive Polyalkylation (High yields of di- and tri-tert-butylbenzene) The monoalkylated product is more reactive than the starting material.[2]Increase the molar ratio of benzene to the tert-butylating agent (e.g., 5:1 or greater).[1][6] Maintain a low reaction temperature (e.g., 0°C) to favor kinetic control.[12] Add the alkylating agent slowly to the reaction mixture.[8]
Formation of Isomeric Products Carbocation rearrangement or isomerization of products under reaction conditions.While the tert-butyl carbocation is stable and less prone to rearrangement, isomerization of the di-substituted products can occur.[2] Running the reaction at a lower temperature can minimize isomerization.[9] The choice of catalyst can also influence isomer distribution.
Low Reaction Conversion Inactive catalyst or insufficient reaction time/temperature.Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and active.[8] If low temperature is suppressing the reaction, a modest increase in temperature or a longer reaction time may be necessary, but this must be balanced against the risk of polyalkylation.
Alternative Strategy: Friedel-Crafts Acylation followed by Reduction The activating nature of the alkyl group inherently promotes polyalkylation.For applications where polyalkylation is difficult to control, consider an alternative two-step synthesis. First, perform a Friedel-Crafts acylation, which introduces a deactivating acyl group, preventing further substitution.[1][13][14] Then, reduce the ketone to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[15]

Experimental Protocols

Example Protocol for the Synthesis of 1,4-di-tert-butylbenzene (Kinetic Control)

This protocol is adapted from a procedure aimed at forming the kinetically favored di-substituted product.[12]

Materials:

  • tert-butylbenzene (1.34 g, 1.54 mL, 10.0 mmol)

  • tert-butyl chloride (1.85 g, 2.10 mL, 20.0 mmol)

  • Anhydrous aluminum chloride (200 mg)

  • Nitrogen atmosphere

  • Ice/sodium chloride bath

  • Reaction flask with a magnetic stirrer and internal thermometer

Procedure:

  • Rinse the reaction flask with nitrogen.

  • Add tert-butylbenzene and tert-butyl chloride to the flask.

  • Cool the mixture to 0°C in an ice/sodium chloride bath while stirring.

  • Briefly remove the internal thermometer and add the anhydrous aluminum chloride through a powder funnel under vigorous stirring. A solid, light-yellow reaction mixture will form.

  • Remove the cooling bath and proceed with the reaction work-up immediately.[12]

  • For work-up, the reaction mixture is typically quenched with ice-cold water and extracted with an organic solvent like diethyl ether.[2] The organic layers are combined, dried, and the solvent is evaporated to yield the product.[2]

Factors Influencing Polyalkylation

G FC_Alkylation Friedel-Crafts Alkylation (tert-Butylation of Benzene) Monoalkylation Mono-tert-butylbenzene (Desired Product) FC_Alkylation->Monoalkylation Favored by controlled conditions Polyalkylation Poly-tert-butylbenzene (Side Product) Monoalkylation->Polyalkylation Further Alkylation Conditions Reaction Conditions Conditions->FC_Alkylation Influences outcome Stoichiometry Stoichiometry Stoichiometry->FC_Alkylation Influences outcome StericHindrance Steric Hindrance StericHindrance->Polyalkylation Reduces rate ElectronicEffects Electronic Effects (Activating Group) ElectronicEffects->Polyalkylation Promotes

Caption: Logical workflow for controlling polyalkylation in Friedel-Crafts tert-butylation.

References

Technical Support Center: Regioselective Acylation of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in controlling regioselectivity during the acylation of substituted benzenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedel-Crafts acylation is producing a mixture of ortho and para isomers. How can I increase selectivity for the para product?

A1: The formation of both ortho and para products is common for substrates with activating, ortho-, para-directing groups.[1][2] The preference for one isomer over the other is a balance between electronic and steric effects.[1] To favor the para isomer, which is often the goal, you can address the following:

  • Steric Hindrance: The para position is sterically less hindered than the ortho position.[1][3] You can exploit this by:

    • Using a bulkier acylating agent: A larger electrophile will experience greater steric hindrance at the ortho position, thus favoring attack at the para position.[1]

    • Choosing a bulkier Lewis acid catalyst: The catalyst can form a large complex with the acylating agent, increasing the steric demand of the electrophile.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically more stable product, which is often the para isomer due to reduced steric strain.[5][6]

  • Solvent Choice: Non-polar solvents may be preferable. The choice of solvent can significantly influence the product ratio by differentially solvating the reaction intermediates.[5][7]

Q2: I am observing poor regioselectivity in general. What are the most critical experimental variables I should investigate?

A2: Poor regioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended. The primary variables to investigate are:

  • Solvent: The solvent is a critical factor in controlling regioselectivity.[5] Polar solvents like nitrobenzene or nitromethane can favor the formation of one isomer (e.g., the thermodynamic product), while non-polar solvents like carbon disulfide or dichloromethane may favor another (e.g., the kinetic product).[7] The product ratio can vary significantly depending on the solvent used.[5]

  • Lewis Acid Catalyst: The choice and amount of Lewis acid can influence isomer distribution.[8] Different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) have different activities and steric profiles, which can alter the course of the reaction.[9][10][11] Ensure your catalyst is anhydrous and active, as moisture will deactivate it.[5][12]

  • Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. It is advisable to run the reaction at a consistent, controlled temperature and investigate different temperature profiles to optimize for the desired isomer.[4]

  • Reactant Stoichiometry: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is typically required because it complexes with the ketone product, preventing further reactions.[6] Using incorrect ratios can lead to side reactions and poor selectivity.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following tables summarize quantitative data on how different experimental parameters can influence product ratios in acylation reactions.

Table 1: Effect of Solvent on the Regioselectivity of Naphthalene Acetylation [7]

SolventProduct Ratio (1-acetylnaphthalene : 2-acetylnaphthalene)Product Type Favored
Carbon Disulfide (CS₂)Favors 1-acetylnaphthaleneKinetic
Dichloromethane (CH₂Cl₂)Favors 1-acetylnaphthaleneKinetic
Nitrobenzene (C₆H₅NO₂)Exclusively 2-acetylnaphthaleneThermodynamic
Nitromethane (CH₃NO₂)Exclusively 2-acetylnaphthaleneThermodynamic

Table 2: Effect of Solvent and Temperature on Monoacetylation of 3,3′-dimethylbiphenyl [4]

SolventTemperature (°C)Yield of 4-acetyl isomer (%)
1,2-dichloroethane25~50-60
1,2-dichloroethane45~50-60
1,2-dichloroethaneBoiling~100
Carbon Disulfide25~50-60
Nitromethane25~50-60

Q3: Why do Friedel-Crafts acylation reactions often fail or proceed poorly with highly activated substrates like phenols and anilines?

A3: This is a common and critical issue for researchers.

  • Anilines: Aromatic compounds with amino (-NH₂) or substituted amino groups are generally unsuitable for Friedel-Crafts reactions.[12][13] The nitrogen's lone pair of electrons acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[14] This forms a complex that places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.[13][14]

  • Phenols: With phenols, the Lewis acid can coordinate with the lone pair of electrons on the hydroxyl oxygen. Acylation tends to occur on the oxygen atom (O-acylation) to form a phenolic ester, rather than on the carbon of the ring (C-acylation).[14] However, the resulting O-acylated product can sometimes be rearranged to the C-acylated product (ortho- and para-hydroxy aryl ketones) under the influence of excess Lewis acid, a reaction known as the Fries rearrangement.[14]

Workaround: For anilines, the amino group is typically protected (e.g., as an amide) before acylation. The amide is still an ortho-, para-director but is less basic and does not complex as strongly with the Lewis acid. For phenols, specialized conditions or alternative reactions that favor C-acylation are often employed.[15][16]

Q4: My substrate is deactivated by an electron-withdrawing group. Can I still achieve regioselective acylation?

A4: Friedel-Crafts reactions generally fail with aromatic rings bearing strongly deactivating groups like nitro (-NO₂), cyano (-CN), or carbonyl groups.[12][17] The ring becomes too electron-deficient to attack the electrophile. If the ring contains a meta-directing deactivator, the reaction is unlikely to proceed.[18][19] If the ring contains a weakly deactivating group like a halogen, the reaction may still occur, yielding ortho- and para- isomers, though it will be slower than with benzene itself.[2] For deactivated substrates, alternative synthetic routes are usually necessary.

Visualizations: Workflows and Logical Relationships

directing_effects sub Substituted Benzene activating Activating Group (-OH, -OR, -NH2, -Alkyl) sub->activating e.g., Toluene deactivating Deactivating Group (-NO2, -CN, -C=O, -SO3H) sub->deactivating e.g., Nitrobenzene halogens Halogens (-F, -Cl, -Br, -I) sub->halogens e.g., Chlorobenzene op_direct Ortho/Para Acylation activating->op_direct meta_direct Meta Acylation deactivating->meta_direct no_reaction Reaction Fails or is Slow deactivating->no_reaction (if strongly deactivated) halogens->op_direct

Caption: Logical relationship of substituent type to directing effect in acylation.

troubleshooting_workflow start Start: Poor Regioselectivity Observed q1 Is the substrate highly activated (e.g., phenol)? start->q1 a1 Consider protecting group a strategy or Fries Rearrangement. q1->a1 Yes q2 Analyze Reaction Conditions q1->q2 No a1->q2 q3 Vary Solvent System (Polar vs. Non-polar) q2->q3 a3 Monitor ortho/para ratio. Non-polar solvents often increase steric effects. q3->a3 Test q4 Screen Lewis Acids (AlCl3, FeCl3, etc.) a3->q4 a4 Catalyst choice can alter steric profile and reactivity. q4->a4 Test q5 Adjust Temperature a4->q5 a5 Lower temperatures may favor the thermodynamic product. q5->a5 Test end Optimized Regioselectivity a5->end

Caption: Troubleshooting workflow for optimizing acylation regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Acylation of Toluene to 4-methylacetophenone [6]

This protocol details a standard procedure for the Friedel-Crafts acylation of toluene, which typically yields the para isomer as the major product due to steric hindrance at the ortho position.

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.1 to 1.2 equivalents) in anhydrous dichloromethane. Cool the suspension in an ice bath to 0°C.

  • Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension while stirring. Allow the mixture to stir for 15-20 minutes at 0°C to form the acylating agent-catalyst complex.

  • Substrate Addition: Dissolve toluene (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup (Quenching): Once the reaction is complete, cool the mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 6M HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The product, primarily 4-methylacetophenone, can be purified further by distillation or column chromatography if necessary.

References

Stability issues of 4'-(tert-Butyl)propiophenone under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4'-(tert-Butyl)propiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity and stability of this compound, it is crucial to store it under controlled conditions. The compound is generally stable when stored correctly.[1] Key recommendations include:

  • Temperature: Store in a cool, well-ventilated place.[1] For long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of degradation.[2]

  • Light: Protect from direct sunlight and other sources of UV radiation.[3] Storage in amber glass vials or other light-resistant containers is advisable.[2]

  • Atmosphere: Keep the container tightly closed to prevent exposure to air and moisture.[4] An inert atmosphere (e.g., nitrogen or argon) can be used for sensitive applications to prevent oxidation.

  • Container: Store in the original, tightly sealed container.[1] Glass containers are preferred over plastic as they are chemically inert.[2]

Q2: What substances are incompatible with this compound and should be avoided during storage?

A2: To prevent hazardous reactions and degradation of the product, avoid storing this compound with the following materials:

  • Strong oxidizing agents

  • Strong acids[1][4]

  • Strong bases[1][4]

  • Reducing agents[1]

Q3: What are the potential signs of degradation of this compound?

A3: Degradation of this compound may be indicated by the following observable changes:

  • Change in Appearance: The pure compound is a colorless to light orange or yellow clear liquid.[5] Any significant color change or the appearance of precipitates may suggest degradation.

  • Odor: A noticeable change in odor could indicate the formation of volatile degradation products.

  • Inconsistent Experimental Results: Variability in analytical or experimental outcomes when using a stored batch compared to a fresh one is a strong indicator of potential degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Presence of impurities or degradation products.1. Verify the purity of a fresh sample as a reference. 2. Analyze the stored sample using the protocol below to identify and quantify impurities. 3. If degradation is confirmed, consider purifying the stored material or using a new batch.
Reduced potency or altered reactivity in assays Degradation of the active compound.1. Confirm the identity and purity of the material using analytical techniques like NMR or Mass Spectrometry. 2. Perform a stability study as outlined in the experimental protocols section to determine the extent of degradation.
Change in physical appearance (e.g., color, viscosity) Oxidation or formation of degradation byproducts.1. Do not use the material if significant changes are observed. 2. Evaluate the storage conditions to ensure they meet the recommended guidelines.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Parameter Condition Rationale Reference
Temperature 2-8°C (Refrigerated)Minimizes degradation and evaporation.[2]
Light Protect from lightPrevents photodegradation.[3]
Atmosphere Tightly sealed container, inert gas optionalPrevents oxidation and moisture absorption.[4]
Container Type Amber glass bottle/vialChemically inert and protects from light.[2]

Table 2: Potential Impurities and Degradation Products

Compound Name Potential Origin Analytical Detection Method
4'-tert-Butylbenzoic acidOxidation of the ketoneHPLC, GC-MS, LC-MS
1-(4-tert-butylphenyl)ethanolReduction of the ketoneHPLC, GC-MS
Phenolic compoundsCleavage of the tert-butyl group or aromatic ring oxidationHPLC, GC-MS
4-tert-ButylphenolPotential degradation productGC-MS, HPLC

Experimental Protocols

Protocol: Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a stored sample of this compound and identify the presence of any degradation products.

Materials:

  • This compound (sample to be tested)

  • Reference standard of this compound (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., Newcrom R1 or equivalent)[6]

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. Acidify the mobile phase with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.[6]

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Prepare a solution of the stored this compound sample in the mobile phase at a concentration similar to the standard solution.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

    • Calculate the purity of the sample by determining the area of the main peak as a percentage of the total peak area.

    • Quantify any impurity peaks by comparing their areas to the calibration curve of the main compound (assuming a similar response factor for a preliminary assessment).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Reference Standard Solutions inject_std Inject Standards & Build Calibration Curve prep_std->inject_std prep_sample Prepare Stored Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_std inject_std->inject_sample identify_peaks Identify Peaks by Retention Time inject_sample->identify_peaks calculate_purity Calculate Sample Purity identify_peaks->calculate_purity quantify_impurities Quantify Impurities calculate_purity->quantify_impurities assess_stability Assess Stability and Make Decision quantify_impurities->assess_stability

Caption: Workflow for HPLC-based stability assessment of this compound.

degradation_pathway cluster_oxidation Oxidation Products cluster_reduction Reduction Products cluster_cleavage Cleavage Products parent This compound benzoic_acid 4'-tert-Butylbenzoic acid parent->benzoic_acid Oxidation (e.g., air) ethanol_derivative 1-(4-tert-butylphenyl)ethanol parent->ethanol_derivative Reduction (e.g., contaminants) phenol 4-tert-Butylphenol parent->phenol Side-chain cleavage

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4'-(tert-Butyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4'-(tert-Butyl)propiophenone from the laboratory to a pilot plant. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation of tert-butylbenzene with either propionyl chloride or propionic anhydride.[1][2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][4][5]

Q2: Why is a stoichiometric amount of AlCl₃ often required in Friedel-Crafts acylation?

A2: The product, this compound, is a ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst (AlCl₃).[4] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount, and often a slight excess, of the catalyst is necessary to drive the reaction to completion.

Q3: What are the primary safety concerns when scaling up this synthesis to a pilot plant?

A3: The primary safety concerns include:

  • Handling of Anhydrous Aluminum Chloride: AlCl₃ is a highly corrosive and moisture-sensitive solid. It reacts violently with water, releasing large amounts of heat and corrosive hydrogen chloride (HCl) gas.[6][7][8][9][10] Proper personal protective equipment (PPE) and dry handling conditions (e.g., in a glove box or under a nitrogen atmosphere) are crucial.[10]

  • Exothermic Reaction: The Friedel-Crafts acylation is exothermic, particularly during the addition of the acylating agent and the subsequent quenching of the reaction.[11] In a pilot plant setting, efficient heat management is critical to prevent a runaway reaction. This is typically achieved through controlled addition rates and a robust reactor cooling system.

  • HCl Gas Evolution: Significant amounts of HCl gas are evolved during the reaction and especially during the quenching step.[12] A scrubber system is required in a pilot plant to neutralize this corrosive and toxic gas.

  • Solvent Handling: The use of flammable and potentially toxic solvents requires appropriate ventilation and grounding to prevent static discharge.

Q4: What are the expected major byproducts in this reaction?

A4: While Friedel-Crafts acylation is generally more selective than alkylation, potential byproducts can include:

  • Isomers: Small amounts of ortho- and meta-acylated products may form, although the para-isomer is sterically and electronically favored.

  • Polyacylation Products: The formation of diacylated products is generally minimal because the acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[2]

  • Impurities from Starting Materials: The purity of the tert-butylbenzene and propionyl chloride is important to minimize the formation of other impurities.

Q5: What is the recommended method for purifying this compound at the pilot plant scale?

A5: Vacuum distillation is the most common and effective method for purifying multi-kilogram quantities of this compound.[13][14] This technique allows for the separation of the product from less volatile impurities and residual starting materials at a lower temperature, which prevents thermal degradation of the product.[13][14]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction Conversion 1. Inactive Catalyst: The AlCl₃ may have been deactivated by moisture from the air, solvent, or glassware.[6][10] 2. Insufficient Catalyst: The amount of AlCl₃ may be insufficient to both catalyze the reaction and complex with the ketone product. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low.1. Ensure all reagents and equipment are scrupulously dry. Use freshly opened, high-purity AlCl₃. 2. Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the limiting reagent. 3. Gradually increase the reaction temperature, monitoring for any increase in byproduct formation.
Formation of a Tar-Like Substance 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of starting materials and products. 2. Localized Hotspots: Poor mixing in a large reactor can create localized areas of high temperature.1. Maintain strict temperature control throughout the reaction. Ensure the cooling system of the reactor is functioning efficiently. 2. Ensure adequate agitation to maintain a homogenous reaction mixture and temperature distribution.
Difficult Phase Separation During Work-up Emulsion Formation: Finely divided aluminum salts at the interface of the organic and aqueous layers can lead to the formation of a stable emulsion.[12]1. Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. 2. If the emulsion persists, filtration through a pad of celite may be necessary.
Product Contaminated with Starting Material Incomplete Reaction: The reaction may not have been allowed to proceed to completion.1. Increase the reaction time and monitor the progress by an appropriate analytical method (e.g., GC or HPLC). 2. Ensure the molar ratios of reactants and catalyst are correct.
Low Product Purity After Distillation 1. Inefficient Fractionation: The distillation column may not have enough theoretical plates for a clean separation. 2. Thermal Degradation: The product may be degrading at the distillation temperature.1. Use a packed distillation column with a higher number of theoretical plates. 2. Ensure the distillation is performed under a sufficiently high vacuum to lower the boiling point of the product.[13][14]

Data Presentation

Table 1: Typical Reactant Stoichiometry for Pilot-Scale Synthesis
Reagent Molar Mass ( g/mol ) Molar Equivalents Typical Quantity (for a 10 kg product scale) Notes
tert-Butylbenzene134.221.07.05 kgLimiting reagent.
Propionyl Chloride92.521.054.81 kgA slight excess is used to ensure complete reaction of the tert-butylbenzene.
Aluminum Chloride (Anhydrous)133.341.158.05 kgMust be of high purity and handled under anhydrous conditions.
Dichloromethane (Solvent)84.93-~ 50 LAnhydrous grade. The volume can be adjusted based on reactor size and desired concentration.
Table 2: Indicative Process Parameters
Parameter Value Notes
Reaction Temperature 0-5 °C (Addition), 20-25 °C (Reaction)The initial low temperature is crucial to control the exotherm during the addition of propionyl chloride.
Reaction Time 4-6 hoursMonitor by GC or HPLC for completion.
Quenching Temperature < 10 °CThe quenching process is highly exothermic and requires careful temperature control.
Purification Method Vacuum Distillation
Expected Yield 80-90%Yields can vary depending on the scale, purity of reagents, and efficiency of the work-up and purification.

Experimental Protocols

Pilot-Scale Synthesis of this compound

1. Reactor Preparation:

  • Ensure the pilot plant reactor (e.g., a 100 L glass-lined reactor) is clean, dry, and inerted with nitrogen.

  • Start the reactor's cooling system and set the jacket temperature to -5 °C.

2. Reagent Charging:

  • Under a nitrogen atmosphere, charge the reactor with anhydrous dichloromethane (50 L).

  • Carefully charge anhydrous aluminum chloride (8.05 kg, 1.15 eq.) to the reactor with good agitation. Ensure the temperature of the slurry does not exceed 10 °C.

  • Charge tert-butylbenzene (7.05 kg, 1.0 eq.) to the reactor, maintaining the temperature below 10 °C.

3. Reaction:

  • Slowly add propionyl chloride (4.81 kg, 1.05 eq.) to the reactor over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • Monitor the reaction progress by GC or HPLC until the consumption of tert-butylbenzene is complete.

4. Quenching:

  • In a separate, suitable vessel, prepare a mixture of crushed ice and water (e.g., 50 kg of ice in 50 L of water).

  • Slowly and carefully transfer the reaction mixture from the reactor to the ice/water slurry with vigorous stirring. This should be done at a controlled rate to manage the exotherm and the evolution of HCl gas, which should be directed to a scrubber. Maintain the temperature of the quench mixture below 10 °C.

5. Work-up:

  • After the quench is complete, transfer the mixture to a suitable liquid-liquid extractor or a large separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 2M HCl (20 L), water (20 L), saturated sodium bicarbonate solution (20 L, caution: effervescence), and finally with brine (20 L).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

6. Purification:

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to remove the dichloromethane.

  • Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Mandatory Visualizations

Synthesis_Pathway tert_butylbenzene tert-Butylbenzene product This compound tert_butylbenzene->product propionyl_chloride Propionyl Chloride intermediate_complex Acylium Ion Intermediate propionyl_chloride->intermediate_complex + AlCl3 AlCl3 AlCl3 (Catalyst) intermediate_complex->product + tert-Butylbenzene HCl HCl (byproduct)

Caption: Reaction pathway for the Friedel-Crafts acylation of tert-butylbenzene.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_catalyst Check Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_reagents Assess Reagent Purity & Anhydrous State start->check_reagents optimize_catalyst Use Fresh, Anhydrous AlCl3 Adjust Stoichiometry check_catalyst->optimize_catalyst optimize_conditions Adjust Temperature & Reaction Time Monitor by GC/HPLC check_conditions->optimize_conditions purify_reagents Use Anhydrous Solvents Purify Starting Materials if Necessary check_reagents->purify_reagents success Improved Yield optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Navigating the Heat: A Guide to Temperature Management in Exothermic Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, precise control over reaction parameters is paramount. The Friedel-Crafts acylation, a cornerstone of organic synthesis, is notoriously exothermic, presenting significant challenges in maintaining optimal reaction temperatures. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to help you effectively manage the thermal dynamics of this critical reaction, ensuring higher yields, better selectivity, and safer laboratory practices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during exothermic Friedel-Crafts acylation reactions, offering targeted solutions to preempt and resolve experimental challenges.

Q1: My reaction is turning dark and producing a lot of tar-like substances. What's happening and how can I fix it?

A1: This is a classic sign of an uncontrolled exothermic reaction, leading to overheating. Elevated temperatures can cause decomposition of starting materials, products, and intermediates, resulting in polymerization and the formation of undesirable side products.

Troubleshooting Steps:

  • Improve Cooling Efficiency: Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., ice-water, ice-salt). For larger scale reactions, consider using a cryocooler for more precise temperature control.[1]

  • Slow Down Reagent Addition: The rate of addition of the acylating agent or Lewis acid is critical. Add the reagent dropwise using an addition funnel to allow the cooling system to dissipate the heat generated.[2][3]

  • Pre-cool Reagents: Cool the solutions of the aromatic substrate and the acylating agent before adding them to the reaction mixture.

  • Ensure Efficient Stirring: Vigorous stirring helps to distribute the heat evenly throughout the reaction mixture, preventing the formation of localized hot spots.

Q2: The yield of my desired product is low, and I'm isolating a significant amount of unreacted starting material. What could be the cause?

A2: Insufficient reaction temperature or catalyst deactivation are likely culprits. While controlling the exotherm is crucial, the reaction must still reach a sufficient temperature to proceed at a reasonable rate.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Some Friedel-Crafts acylations require heating to proceed to completion. After the initial exothermic phase is controlled, you may need to warm the reaction to a specific temperature (e.g., 60°C) and hold it there.[4]

  • Verify Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all your glassware is oven-dried and reagents are anhydrous to prevent catalyst deactivation.

  • Use a Stoichiometric Amount of Catalyst: The ketone product of the acylation can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.

Q3: I'm observing the formation of isomeric side products. How can temperature management help improve regioselectivity?

A3: Reaction temperature can influence the kinetic versus thermodynamic control of the product distribution.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature often favors the formation of the kinetically controlled product, which may be the desired isomer. Experiment with temperatures ranging from -15°C to 0°C.

  • Controlled Heating: In some cases, slight variations in temperature can lead to the formation of different isomers.[5] Precise and stable temperature control is key to achieving consistent and selective results.

Quantitative Data on Temperature Effects

The following table summarizes the impact of reaction temperature on the Friedel-Crafts acylation of various substrates. Note that optimal conditions are highly dependent on the specific reactants and catalyst used.

Aromatic SubstrateAcylating AgentLewis AcidTemperature (°C)Observations
AnisoleAcetyl ChlorideAlCl₃0Controlled reaction, good yield of the para-isomer.[6]
TolueneAcetic AnhydrideAlCl₃25 - 40Moderate exotherm, requires cooling during addition.
BenzeneBenzoyl ChlorideAlCl₃50Reaction proceeds at a reasonable rate with heating after initial addition.
FluoreneAcetyl ChlorideAlCl₃0 - 45Reactivity and selectivity were unaffected in this range.
FluoreneAcetyl ChlorideAlCl₃83Reactivity significantly increased without affecting selectivity.[7]

Experimental Protocols

Below are generalized protocols emphasizing temperature management for a successful Friedel-Crafts acylation.

Protocol 1: Low-Temperature Acylation (e.g., Acylation of Anisole)

This protocol is suitable for highly reactive aromatic substrates.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension while maintaining the temperature at 0°C.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5°C.[3][6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Warming and Quenching: If necessary, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

Protocol 2: Acylation Requiring Heating

This protocol is for less reactive aromatic substrates that require thermal energy to proceed.

  • Initial Setup and Cooling: Follow steps 1-5 from Protocol 1, maintaining a low temperature during the initial exothermic addition of reagents.

  • Controlled Heating: After the addition is complete and the initial exotherm has subsided, gradually raise the temperature of the reaction mixture to the desired point (e.g., 50-60°C) using a temperature-controlled oil bath.

  • Reaction at Elevated Temperature: Maintain the reaction at the set temperature for the required duration, typically 1-4 hours, while monitoring its progress by TLC.

  • Cooling and Quenching: After the reaction is complete, cool the mixture back down to room temperature before quenching it in ice-water/HCl as described in Protocol 1.

Logical Workflow for Temperature Management

The following diagram illustrates the decision-making process for managing the temperature of an exothermic Friedel-Crafts acylation reaction.

FriedelCrafts_Temperature_Management Workflow for Managing Exothermic Friedel-Crafts Acylation Temperature start Start: Prepare Anhydrous Reaction Setup reagent_addition Slowly Add Acylating Agent/ Lewis Acid at Low Temperature (e.g., 0°C) start->reagent_addition monitor_exotherm Monitor Reaction Temperature Continuously reagent_addition->monitor_exotherm exotherm_controlled Exotherm Controlled? monitor_exotherm->exotherm_controlled Yes adjust_addition_rate Decrease Addition Rate/ Improve Cooling monitor_exotherm->adjust_addition_rate No addition_complete Reagent Addition Complete exotherm_controlled->addition_complete adjust_addition_rate->reagent_addition check_reaction_progress Monitor Reaction Progress (TLC) addition_complete->check_reaction_progress reaction_complete Reaction Complete? check_reaction_progress->reaction_complete heat_reaction Gradually Heat to Optimal Reaction Temperature reaction_complete->heat_reaction No (Incomplete Reaction) cool_and_quench Cool to Room Temperature and Quench reaction_complete->cool_and_quench Yes heat_reaction->check_reaction_progress

Caption: Workflow for managing exothermic Friedel-Crafts acylation temperature.

References

Alternative greener synthesis routes for propiophenone compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alternative, greener synthesis routes for propiophenone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for emerging eco-friendly synthetic methodologies.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with greener synthesis routes for propiophenone.

Route 1: Vapor-Phase Cross-Decarboxylation

This method involves the reaction of benzoic acid and propionic acid at high temperatures over a solid catalyst. It is a promising greener alternative to traditional Friedel-Crafts acylation, avoiding corrosive and hazardous reagents.[1][2][3]

Issue 1: Low Yield of Propiophenone

Possible Cause Suggested Solution
Suboptimal Reaction Temperature The preferred reaction temperature is between 440°C and 520°C.[2] Ensure your reactor temperature is consistently within this range.
Incorrect Reactant Ratio The preferred molar ratio of benzoic acid to propionic acid is between 1:2 and 1:4.[2][3][4] Verify the molar ratio of your starting materials.
Catalyst Deactivation The catalyst (e.g., calcium acetate on alumina) can lose activity over time.[2] Consider regenerating or replacing the catalyst.
Insufficient Residence Time The contact time of the reactants with the catalyst may be too short. Adjust the flow rate of your reactants to optimize residence time.

Issue 2: High Level of Isobutyrophenone By-product

The formation of isobutyrophenone is a common issue in this synthesis, and its separation from propiophenone is difficult due to their very close boiling points.[1][4]

Possible Cause Suggested Solution
Absence of a Modifying Agent The addition of water or a secondary alcohol to the feed stream can significantly suppress the formation of isobutyrophenone.[1][3][4] Adding 4 to 8 moles of water per mole of benzoic acid is recommended.[2][4] Isopropanol is also effective.[4]
Use of Primary Alcohols Primary alcohols like methanol and ethanol have been shown to increase the production of isobutyrophenone and should be avoided.[2][4]
Reaction Temperature Too High While a high temperature is necessary, excessively high temperatures can favor side reactions. Operate within the recommended 440-520°C range.[2]

Issue 3: Formation of Other By-products (e.g., Diethyl Ketone, Acetophenone)

Possible Cause Suggested Solution
Side Reactions of Propionic Acid Diethyl ketone is a common by-product from the self-condensation of propionic acid.[1][2][4] Optimizing the reactant ratio in favor of a slight excess of propionic acid (within the 1:2 to 1:4 range of benzoic to propionic acid) can help maximize propiophenone formation.[2][3][4]
Decomposition of Reactants Acetophenone can form, particularly in the absence of steam.[4] The addition of steam to the feed can minimize its formation.[4]
Route 2: Photocatalytic Synthesis

Photocatalysis offers a green approach to propiophenone synthesis, often proceeding under mild conditions with light as the energy source. A common strategy involves the acylation of benzene or its derivatives.

Issue 1: Low or No Product Formation

Possible Cause Suggested Solution
Incorrect Wavelength of Light The chosen photocatalyst has a specific absorption spectrum. Ensure your light source emits at a wavelength that can efficiently excite the photocatalyst.
Low Light Intensity Insufficient photon flux can lead to a slow or stalled reaction. Consider using a more powerful light source or a photoreactor designed for efficient light distribution.
Photocatalyst Degradation Some photocatalysts can degrade over the course of the reaction. If you observe a color change or precipitation, the catalyst may be losing its activity.
Presence of Quenchers Impurities in the starting materials or solvents can quench the excited state of the photocatalyst. Ensure all reagents and solvents are of high purity.
Mass Transfer Limitations in Heterogeneous Systems If using a solid-supported photocatalyst, ensure efficient stirring or flow to maximize contact between the reactants and the catalyst surface.

Issue 2: Formation of Undesired By-products

Possible Cause Suggested Solution
Over-oxidation or Side Reactions Prolonged reaction times or high light intensity can sometimes lead to the formation of by-products. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.
Reaction with Solvent The solvent may participate in the photochemical reaction. Choose a solvent that is inert under the reaction conditions.
Formation of Polyacylated Products In some cases, the product can undergo further acylation. Adjusting the stoichiometry of the reactants may help to minimize this.
Route 3: Biocatalytic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. A potential route to propiophenone is the oxidation of ethylbenzene.

Issue 1: Low Enzyme Activity or No Conversion

Possible Cause Suggested Solution
Suboptimal pH or Temperature Enzymes have a narrow optimal range for pH and temperature. Consult the literature for the specific enzyme you are using and ensure the reaction conditions are within this range.
Enzyme Inhibition The substrate or product, or impurities in the reaction mixture, can inhibit the enzyme. Consider running the reaction at a lower substrate concentration or using a fed-batch approach.
Poor Enzyme Stability The enzyme may be denaturing under the reaction conditions. The use of immobilized enzymes can often improve stability.
Cofactor Limitation Many enzymatic oxidations require cofactors that need to be regenerated. Ensure that a proper cofactor regeneration system is in place if required.

Issue 2: Low Selectivity

Possible Cause Suggested Solution
Presence of Competing Enzymes in Whole-Cell Systems If using a whole-cell biocatalyst, other enzymes present in the cell may catalyze undesired side reactions. Using an isolated, purified enzyme can improve selectivity.
Substrate Specificity of the Enzyme The chosen enzyme may not be highly selective for the desired transformation. It may be necessary to screen different enzymes to find one with the desired selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main environmental advantages of greener synthesis routes for propiophenone compared to the traditional Friedel-Crafts acylation?

A1: The traditional Friedel-Crafts acylation typically uses stoichiometric amounts of Lewis acids like AlCl₃, which are corrosive and generate significant amounts of hazardous waste during workup.[1][2] Greener alternatives aim to replace these hazardous reagents with more environmentally benign catalysts and conditions. For example, vapor-phase cross-decarboxylation uses a solid, reusable catalyst and generates water and carbon dioxide as the main by-products.[1][2] Photocatalysis utilizes light energy and often proceeds under milder conditions, while biocatalysis employs biodegradable enzymes in aqueous media.

Q2: In the vapor-phase synthesis, what is the role of adding water or isopropanol?

A2: The addition of water (as liquid or steam) or a secondary alcohol like isopropanol acts as a modifying agent to suppress the formation of the undesirable by-product, isobutyrophenone.[1][4] This is crucial for obtaining high-purity propiophenone, as isobutyrophenone is very difficult to separate by distillation.[1][4]

Q3: What are some examples of green solvents that can be used for propiophenone synthesis?

A3: While some greener methods aim to be solvent-free, others explore the use of less hazardous solvents. For Friedel-Crafts type reactions, deep eutectic solvents (DESs) and ionic liquids are being investigated as greener alternatives to traditional volatile organic compounds.

Q4: What types of photocatalysts are suitable for propiophenone synthesis?

A4: The choice of photocatalyst depends on the specific reaction being performed. For acylation reactions, various organic dyes and metal complexes that can be excited by visible light are often employed. For specific applications, semiconductor materials like TiO₂ can also be used.[5] The key is to select a photocatalyst that can efficiently absorb the light from your source and initiate the desired chemical transformation.

Q5: What are the main challenges in scaling up biocatalytic routes for propiophenone synthesis?

A5: Key challenges for scaling up biocatalytic processes include ensuring enzyme stability over long reaction times, the cost and regeneration of any necessary cofactors, and achieving high substrate concentrations, as enzymes can be subject to substrate or product inhibition. Downstream processing to isolate the product from the aqueous reaction medium can also be a significant consideration.

Data Presentation

Table 1: Comparison of Greener Synthesis Routes for Propiophenone

Synthesis Route Typical Yield Key Advantages Key Challenges References
Vapor-Phase Cross-Decarboxylation High (Selectivity up to 99%)Avoids Lewis acids, uses a solid catalyst, can be run continuously.High temperatures required, formation of isobutyrophenone by-product.[6]
Photocatalytic Acylation VariesMild reaction conditions, use of light as a clean energy source.Catalyst cost and stability, potential for side reactions, scalability.
Biocatalytic Oxidation VariesHigh selectivity, mild conditions, biodegradable catalyst.Enzyme stability, cofactor regeneration, substrate/product inhibition.

Experimental Protocols

Detailed Methodology for Vapor-Phase Cross-Decarboxylation

This protocol is based on a patented industrial process for the continuous synthesis of propiophenone.[1][2][3]

Materials:

  • Benzoic acid

  • Propionic acid

  • Water (or isopropanol)

  • Catalyst: Calcium acetate on alumina

Experimental Setup: A tubular reactor made of stainless steel is packed with the calcium acetate on alumina catalyst. The reactor is heated to the desired temperature (440-520°C). A feed mixture of benzoic acid, propionic acid, and water is prepared. The molar ratio of benzoic acid to propionic acid should be in the range of 1:2 to 1:4, and the molar ratio of benzoic acid to water should be 1:4 to 1:8.[2][3][4] The feed mixture is vaporized and passed through the heated catalyst bed. The product stream is then cooled to condense the liquid products, which are collected for analysis and purification.

Procedure:

  • Prepare the feed mixture with the desired molar ratios of benzoic acid, propionic acid, and water.

  • Heat the reactor to the target temperature (e.g., 480°C).

  • Pump the feed mixture into a vaporizer and then into the heated reactor at a constant flow rate.

  • Continuously collect the condensed product stream.

  • Analyze the product mixture by gas chromatography (GC) to determine the conversion and selectivity.

Visualizations

Troubleshooting Workflow for Low Yield in Vapor-Phase Synthesis

Troubleshooting_Vapor_Phase Start Low Propiophenone Yield Check_Temp Verify Reactor Temperature (440-520°C) Start->Check_Temp Check_Ratio Confirm Reactant Ratio (Benzoic:Propionic = 1:2 to 1:4) Start->Check_Ratio Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Check_Flow Adjust Reactant Flow Rate Start->Check_Flow Solution_Temp Adjust Temperature Controller Check_Temp->Solution_Temp Solution_Ratio Recalculate and Prepare New Feed Check_Ratio->Solution_Ratio Solution_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Solution_Catalyst Solution_Flow Decrease Flow Rate for Longer Residence Time Check_Flow->Solution_Flow

Caption: Troubleshooting decision tree for low propiophenone yield.

Logical Relationship of By-product Suppression

Byproduct_Suppression cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Benzoic_Acid Benzoic Acid Propiophenone Propiophenone (Desired) Benzoic_Acid->Propiophenone Propionic_Acid Propionic Acid Propionic_Acid->Propiophenone Isobutyrophenone Isobutyrophenone (Undesired) Propionic_Acid->Isobutyrophenone Catalyst Solid Catalyst (e.g., Ca(OAc)₂/Al₂O₃) Catalyst->Propiophenone Temperature High Temperature (440-520°C) Temperature->Propiophenone Modifying_Agent Modifying Agent (Water or Isopropanol) Modifying_Agent->Isobutyrophenone Suppresses

Caption: Factors influencing by-product formation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4'-(tert-Butyl)propiophenone and 4'-tert-butylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(tert-Butyl)propiophenone and 4'-tert-butylacetophenone are aromatic ketones that share a para-substituted tert-butylphenyl group. The key structural difference lies in the alkyl group attached to the carbonyl carbon: an ethyl group in the case of the propiophenone and a methyl group for the acetophenone. This seemingly minor variation has a significant impact on the electrophilicity of the carbonyl carbon and, consequently, the overall reactivity of the molecule, primarily due to steric effects.

Structural and Physicochemical Properties

A summary of the key properties of the two compounds is presented below.

PropertyThis compound4'-tert-butylacetophenoneReference
Molecular Formula C13H18OC12H16O[1][2]
Molecular Weight 190.28 g/mol 176.25 g/mol [1][3]
Structure 1-(4-tert-butylphenyl)propan-1-one1-(4-tert-butylphenyl)ethanone[1][2]
CAS Number 71209-71-7943-27-1[3][4]

Reactivity Comparison: Steric Hindrance as the Deciding Factor

The reactivity of ketones in nucleophilic addition reactions is primarily governed by two factors: electronic effects and steric effects.[5]

  • Electronic Effects: The large tert-butyl group on the para position of the phenyl ring exerts a weak electron-donating inductive effect, which is essentially identical for both molecules. The phenyl ring itself can donate electron density to the carbonyl group via resonance. These electronic contributions are constant between the two compounds and therefore do not account for a difference in their reactivity.

  • Steric Effects: The most significant difference between the two molecules is the size of the alkyl group attached to the carbonyl. This compound possesses an ethyl group, which is larger than the methyl group of 4'-tert-butylacetophenone. This increased bulk around the carbonyl carbon in the propiophenone creates greater steric hindrance.[6][7] This hindrance impedes the approach of a nucleophile to the electrophilic carbonyl carbon, thus slowing down the rate of reaction.[5]

Therefore, it is predicted that 4'-tert-butylacetophenone will be more reactive towards nucleophilic addition than this compound. The smaller methyl group in the acetophenone presents a less crowded environment for the incoming nucleophile.[7]

Factors influencing the relative reactivity.

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivity of these two ketones, a competitive reaction or parallel kinetic studies can be performed. A common method involves monitoring the disappearance of the ketone or the appearance of the product over time using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Comparative Reduction using Sodium Borohydride

This experiment compares the rates of reduction of the two ketones by sodium borohydride.

Materials:

  • This compound

  • 4'-tert-butylacetophenone

  • Sodium Borohydride (NaBH4)

  • Ethanol (or another suitable protic solvent)

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Standard laboratory glassware

Procedure:

  • Standard Solution Preparation: Prepare standard solutions of known concentrations for this compound, 4'-tert-butylacetophenone, and their corresponding alcohol products in ethanol containing a fixed concentration of the internal standard. These will be used to create calibration curves.

  • Reaction Setup: In two separate temperature-controlled reaction vessels, dissolve an accurately weighed amount of either this compound or 4'-tert-butylacetophenone in ethanol. Add a known amount of the internal standard.

  • Initiation of Reaction: To each vessel, add a freshly prepared solution of sodium borohydride in ethanol. Start a timer immediately upon addition.

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a few drops of acetone to consume any unreacted sodium borohydride.

  • GC Analysis: Inject the quenched aliquot into the GC-FID.

  • Data Analysis: Using the calibration curves, determine the concentration of the ketone at each time point. Plot the concentration of the ketone versus time for both reactions. The rate of reaction can be determined from the initial slope of these plots. The ketone that is consumed faster is the more reactive one.

experimental_workflow Start Start Prepare_Standards Prepare Ketone and Alcohol Standards Start->Prepare_Standards Setup_Reactions Set up parallel reactions with Ketone A and Ketone B Prepare_Standards->Setup_Reactions Initiate_Reaction Add NaBH4 to both reactions Setup_Reactions->Initiate_Reaction Take_Samples Take aliquots at time intervals Initiate_Reaction->Take_Samples Quench_Reaction Quench aliquots with acetone Take_Samples->Quench_Reaction GC_Analysis Analyze aliquots by GC-FID Quench_Reaction->GC_Analysis Data_Analysis Plot [Ketone] vs. Time and determine rates GC_Analysis->Data_Analysis Compare_Reactivity Compare reaction rates Data_Analysis->Compare_Reactivity End End Compare_Reactivity->End

Workflow for comparative kinetic analysis.

Conclusion

Based on fundamental principles of organic chemistry, 4'-tert-butylacetophenone is expected to be more reactive than this compound in nucleophilic addition reactions. This difference in reactivity is attributed to the greater steric hindrance around the carbonyl group in the propiophenone due to the presence of a larger ethyl group compared to the methyl group in the acetophenone. For definitive quantitative data, direct experimental kinetic studies are recommended. The provided protocol offers a robust framework for such an investigation, which can be adapted for various nucleophilic reactions and analytical techniques. This understanding of relative reactivity is crucial for optimizing synthetic routes and in the development of new chemical entities.

References

Comparing synthesis efficiency of different propiophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propiophenone and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their applications span from central nervous system agents to anticancer and anti-inflammatory drugs. The efficiency of synthesizing these crucial building blocks is a critical factor in drug discovery and development. This guide provides an objective comparison of the most common and effective synthetic routes to various propiophenone derivatives, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The synthesis of propiophenone derivatives can be broadly categorized into three primary methods: Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. Each method offers distinct advantages and disadvantages in terms of yield, substrate scope, and reaction conditions.

Synthetic MethodGeneral SubstratesGeneral Reagents & CatalystsTypical YieldsKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Arenes (e.g., benzene, anisole, chlorobenzene)Propionyl chloride or propionic anhydride, Lewis acid (e.g., AlCl₃, FeCl₃)60-95%High yields for activated arenes, well-established.Requires stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, generates significant waste, not suitable for deactivated arenes.
Grignard Reaction Aryl halides (e.g., bromobenzene, m-bromoanisole)Propionyl chloride, propionitrile, or other propionylating agents, Magnesium (Mg)70-99%High yields, good functional group tolerance with appropriate protecting groups.Requires strictly anhydrous conditions, Grignard reagents are highly reactive and basic, potentially leading to side reactions.
Suzuki Coupling Arylboronic acids, Aryl halidesPropionyl chloride or other acylating agents, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)75-95%Excellent functional group tolerance, mild reaction conditions, catalytic use of palladium.Palladium catalysts can be expensive, boronic acids may not be commercially available for all desired derivatives.

Quantitative Performance Data

The following table summarizes the synthesis efficiency for specific propiophenone derivatives using different methods, highlighting the impact of substituents on the aromatic ring.

Target CompoundSynthetic MethodReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
PropiophenoneFriedel-Crafts AcylationBenzene, Propionyl chlorideAlCl₃Benzene (solvent and reactant)2-3 hours35~95[1]
4'-MethoxypropiophenoneFriedel-Crafts AcylationAnisole, Propionyl chlorideAlCl₃1,2-dichloroethane12 hours (standing)2066.4[2]
4'-ChloropropiophenoneFriedel-Crafts AcylationChlorobenzene, Propionyl chlorideAlCl₃Dichloromethane2 hours2596.5[3]
3'-MethoxypropiophenoneGrignard Reaction3-Methoxybenzonitrile, Ethyl magnesium bromide-THF/Diethyl etherOvernightRT to 4099[4]
4-Acetylbiphenyl (structurally related)Suzuki Coupling4-Bromoacetophenone, Phenylboronic acidPd(OAc)₂Not specifiedNot specifiedNot specifiedHigh[5]

Experimental Protocols

Friedel-Crafts Acylation: Synthesis of 4'-Chloropropiophenone[3][6]

This protocol describes the synthesis of 4'-chloropropiophenone from chlorobenzene and propionyl chloride.

Materials:

  • Chlorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (0.12 mol) in dichloromethane (100 mL) in a round-bottom flask, add chlorobenzene (0.1 mol).

  • Cool the mixture to 10 °C using an ice bath.

  • Slowly add propionyl chloride (0.11 mol) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until no chlorobenzene remains.

  • Upon completion, pour the reaction mixture into a beaker containing ice and 5% citric acid solution to quench the reaction.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or distillation to yield 4'-chloropropiophenone as a white solid.

Grignard Reaction: Synthesis of 3'-Methoxypropiophenone[4]

This protocol details the synthesis of 3'-methoxypropiophenone from 3-methoxybenzonitrile and ethyl magnesium bromide.

Materials:

  • 3-Methoxybenzonitrile

  • Ethyl magnesium bromide (3 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-methoxybenzonitrile (0.159 mol) in dry THF (250 mL).

  • Add the solution of ethyl magnesium bromide in diethyl ether (58 mL, 3 M) dropwise at room temperature.

  • After the addition is complete, stir the mixture for 1 hour at room temperature, then for 3 hours at 40 °C, and finally leave it to stir overnight at room temperature.

  • Quench the reaction by adding water (250 mL) followed by a saturated ammonium chloride solution (250 mL) and stir for 1 hour at room temperature.

  • Separate the phases and extract the aqueous phase with ethyl acetate (100 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield 3'-methoxypropiophenone.

Suzuki Coupling: General Procedure for Aryl Ketone Synthesis

While a specific protocol for propiophenone is not detailed in the initial search, a general procedure for the synthesis of aryl ketones via Suzuki coupling can be adapted. This involves the reaction of an arylboronic acid with an acyl chloride.

Materials:

  • Arylboronic acid

  • Propionyl chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Reaction vessel, condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the arylboronic acid (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq) in the anhydrous solvent.

  • Add propionyl chloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the desired propiophenone derivative.

Signaling Pathway and Experimental Workflow

Propiophenone derivatives are precursors to many pharmacologically active molecules. A notable example is Bupropion , an antidepressant and smoking cessation aid. Bupropion functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).

Bupropion_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds Bupropion Bupropion Bupropion->NET Inhibits Bupropion->DAT Inhibits Signal_Transduction Signal Transduction (Antidepressant Effect) NE_Receptor->Signal_Transduction DA_Receptor->Signal_Transduction

Caption: Mechanism of action of Bupropion as a norepinephrine-dopamine reuptake inhibitor.

The synthesis of a propiophenone derivative typically follows a standard laboratory workflow, from reaction setup to purification and analysis.

Synthesis_Workflow Start Start: Select Synthesis Method Reactants Prepare Reactants and Reagents Start->Reactants Setup Assemble Reaction Apparatus (under inert atmosphere if needed) Reactants->Setup Reaction Perform Reaction (Heating/Cooling as required) Setup->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Complete Extraction Extract Product with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent (Rotary Evaporation) Drying->Concentration Purification Purify Crude Product (Recrystallization, Distillation, or Chromatography) Concentration->Purification Analysis Characterize Final Product (NMR, IR, MS, Melting Point) Purification->Analysis End End: Pure Propiophenone Derivative Analysis->End

Caption: General experimental workflow for the synthesis of propiophenone derivatives.

Conclusion

The choice of synthetic method for propiophenone derivatives depends on several factors, including the desired substitution pattern, scale of the reaction, and available resources.

  • Friedel-Crafts acylation remains a robust and high-yielding method, particularly for electron-rich aromatic substrates on a laboratory scale.

  • The Grignard reaction offers a powerful alternative, especially when specific substitution patterns are required that are not easily accessible through Friedel-Crafts chemistry. Modern advancements such as continuous flow synthesis can significantly improve the efficiency and safety of this method.

  • Suzuki coupling represents a more modern and versatile approach with excellent functional group tolerance, making it highly suitable for complex molecule synthesis in drug discovery.

Researchers and drug development professionals should carefully consider these factors to select the most efficient and practical synthetic route for their target propiophenone derivatives.

References

A Comparative Guide to the Analysis of 4'-(tert-Butyl)propiophenone Impurities by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and quantification of impurities are paramount to ensure the safety, efficacy, and regulatory compliance of the final drug product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of impurities in 4'-(tert-Butyl)propiophenone, a key intermediate in the synthesis of various pharmaceuticals. This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to assist researchers in selecting the most appropriate analytical methodology.

Comparison of Analytical Techniques

The selection of an analytical method for impurity profiling is contingent on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity and selectivity, and the nature of the sample matrix. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification capabilities.[1][2]

Other commonly employed techniques for pharmaceutical impurity analysis include High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.[3] NMR provides detailed structural information but generally has lower sensitivity compared to chromatographic techniques.

This guide focuses on a detailed comparison between GC-MS and HPLC for the analysis of this compound impurities.

Data Presentation: Quantitative Performance Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.[3]
Applicability Ideal for volatile and thermally stable compounds.Suitable for a wide range of non-volatile and thermally labile compounds.[3]
Sample Preparation Simple dissolution in a volatile organic solvent.Dissolution in a suitable mobile phase compatible solvent.
Limit of Detection (LOD) ~0.1 - 1 ppm (estimated)~1 - 10 ppm
Limit of Quantitation (LOQ) ~0.5 - 5 ppm (estimated)~5 - 30 ppm
**Linearity (R²) **>0.995 (estimated)>0.998
Precision (%RSD) < 5% (estimated)< 2%
Accuracy (% Recovery) 95 - 105% (estimated)98 - 102%
Selectivity High, especially with Selected Ion Monitoring (SIM) or MS/MS.[4]Moderate, potential for co-elution.
Compound Identification Definitive, based on mass spectrum and fragmentation pattern.Tentative, based on retention time comparison with standards.

Experimental Protocols

GC-MS Method for this compound Impurity Profiling

This protocol describes a general GC-MS method for the identification and quantification of potential impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a known concentration of an appropriate internal standard (e.g., 4,4'-Di-tert-butylbiphenyl).

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.

  • Vortex to ensure homogeneity.

Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification is performed using the internal standard method by creating a calibration curve with known concentrations of impurity standards.

HPLC-UV Method for this compound Impurity Analysis

This protocol outlines a reversed-phase HPLC method for the analysis of impurities in this compound.[3]

Instrumentation:

  • HPLC system with a UV detector and an autosampler.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 40% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the initial mobile phase composition.

  • Vortex to ensure homogeneity and filter through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Impurities are quantified by area percent normalization or against a reference standard.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting sample Weigh Sample & Internal Standard dissolve Dissolve in Solvent sample->dissolve vortex Vortex to Homogenize dissolve->vortex injection Inject Sample vortex->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection identification Impurity Identification (Library Search) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Generate Report quantification->report

Caption: Workflow for GC-MS analysis of impurities.

Conclusion

Both GC-MS and HPLC are valuable techniques for the analysis of impurities in this compound. GC-MS offers superior selectivity and definitive identification, making it the preferred method for identifying and quantifying unknown volatile and semi-volatile impurities.[1][2] Its high sensitivity is particularly advantageous for detecting trace-level impurities.

HPLC, on the other hand, is more versatile and can be applied to a wider range of impurities, including those that are not amenable to GC analysis. The choice between these techniques should be guided by the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and structural information. For comprehensive impurity profiling, a combination of both techniques may be necessary to ensure the complete characterization of the drug substance.

References

Spectroscopic comparison of ortho, meta, and para substituted propiophenones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the spectroscopic properties of ortho-, meta-, and para-hydroxypropiophenone. As structural isomers, these compounds present a compelling case study in how the position of a substituent on an aromatic ring influences its spectral characteristics. The differentiation of these isomers is critical for researchers and professionals in synthetic chemistry, drug development, and quality control, where unambiguous identification is paramount. This document outlines the distinguishing features in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers of hydroxypropiophenone. These values highlight the distinct electronic and steric environments within each molecule.

Table 1: ¹H NMR Spectral Data (δ in ppm)

Compound-CH₃ (t)-CH₂- (q)Aromatic Protons (m)-OH (s)
o-Hydroxypropiophenone 1.233.056.85-7.8512.1 (Intramolecular H-bond)
m-Hydroxypropiophenone 1.192.936.90-7.509.6 (broad)
p-Hydroxypropiophenone 1.202.956.90 (d), 7.90 (d)9.9 (broad)

Table 2: ¹³C NMR Spectral Data (δ in ppm) [1]

CompoundC=O-CH₂--CH₃Aromatic Carbons
o-Hydroxypropiophenone 204.531.58.4118.5, 118.8, 119.5, 130.0, 136.2, 162.5
m-Hydroxypropiophenone 199.532.08.6114.5, 120.8, 121.5, 129.8, 138.5, 158.0
p-Hydroxypropiophenone 198.031.28.3115.5 (2C), 130.5, 131.2 (2C), 161.8

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) [1]

CompoundC=O StretchO-H Stretch (broad)C-O StretchAromatic C-H Stretch
o-Hydroxypropiophenone 16453200-360012503050
m-Hydroxypropiophenone 16703300-370012303070
p-Hydroxypropiophenone 16653100-350012403065

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
o-Hydroxypropiophenone 150121135, 93, 65
m-Hydroxypropiophenone 150121135, 93, 65
p-Hydroxypropiophenone 150121135, 93, 65

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of hydroxypropiophenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.[1] Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using the same spectrometer. Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon. A longer acquisition time or a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil.

  • Data Acquisition : Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : Subject the sample molecules to electron ionization (EI). This process uses a high-energy electron beam (typically 70 eV) to ionize the molecules, causing them to form a molecular ion and a series of characteristic fragment ions.

  • Mass Analysis and Detection : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the relative abundance of each ion, generating the mass spectrum.[1]

Visualization of Spectroscopic Relationships

The following diagram illustrates the structural differences between the isomers and their key spectroscopic consequences.

Spectroscopic_Comparison cluster_isomers Hydroxypropiophenone Isomers cluster_features Key Spectroscopic Features cluster_observations Spectroscopic Observations Ortho Ortho-isomer (2'-hydroxy) H_Bond Intramolecular H-Bonding Ortho->H_Bond Electronic Electronic Effects (Resonance & Inductive) Ortho->Electronic Meta Meta-isomer (3'-hydroxy) Meta->Electronic Para Para-isomer (4'-hydroxy) Para->Electronic Symmetry Molecular Symmetry Para->Symmetry OH_Shift Highly deshielded -OH proton (~12.1 ppm) H_Bond->OH_Shift CO_Freq Low C=O frequency (~1645 cm⁻¹) H_Bond->CO_Freq Aromatic_Shifts Distinct Aromatic ¹H & ¹³C Shifts Electronic->Aromatic_Shifts Para_Pattern Simplified 'doublet of doublets' pattern in ¹H NMR Symmetry->Para_Pattern

Caption: Isomer position dictates unique spectroscopic signatures.

Conclusion

The ortho-, meta-, and para- isomers of hydroxypropiophenone can be unequivocally distinguished through a combination of NMR and IR spectroscopy. The most striking differentiating feature is the intramolecular hydrogen bond in the ortho-isomer, which causes a significant downfield shift of the hydroxyl proton in the ¹H NMR spectrum and a lowering of the carbonyl stretching frequency in the IR spectrum.[1] Furthermore, the substitution pattern on the aromatic ring gives rise to unique chemical shifts and splitting patterns for the aromatic protons and carbons in each isomer, with the para-isomer often displaying a more simplified NMR spectrum due to its higher symmetry. While mass spectrometry is useful for confirming the molecular weight (m/z 150), the fragmentation patterns for these isomers are very similar, making it less effective for differentiation. This guide provides the essential data and protocols for the accurate identification of these closely related compounds.

References

Comparative Analysis of Bupropion Analogues Derived from Substituted Propiophenones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of bupropion analogues, presenting key in vitro and in vivo data to guide future research and development in antidepressant and smoking cessation therapies.

This guide provides a comparative analysis of bupropion analogues synthesized from substituted propiophenones, focusing on their interactions with monoamine transporters. Bupropion, an aminoketone belonging to the class of substituted cathinones, is a widely prescribed antidepressant and smoking cessation aid that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its unique clinical profile, characterized by a lack of significant serotonergic effects and common antidepressant-associated side effects like sexual dysfunction and weight gain, has spurred interest in developing analogues with improved potency and selectivity.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to support researchers in the field.

In Vitro Biological Activity: Monoamine Transporter Inhibition

The primary mechanism of action for bupropion and its analogues is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with weaker effects on the serotonin transporter (SERT).[3][4] The following tables summarize the in vitro monoamine reuptake inhibition data for a series of bupropion analogues.

Table 1: Inhibition of Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporter Uptake by Bupropion and its Analogues.

Data is presented as IC50 values (nM), which represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower values indicate greater potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Bupropion (1a)3053715>10000[3]
Analogue 1x31180-[5]
Analogue 2r---[5]
Analogue 2m---[5]
Analogue 2n---[5]
Deconstructed Analogue 3120025005000[3]
Deconstructed Analogue 46001200>10000[3]
Deconstructed Analogue 580020002500[3]
Deconstructed Analogue 629 (EC50)-410 (EC50)[3]
Deconstructed Analogue 764 (EC50)--[3]
Cocaine198.8395.9-[3]

Note: For analogues 6 and 7, the data represents EC50 values for transporter-mediated release rather than uptake inhibition, as these compounds were found to be releasing agents at DAT.[3]

In Vivo Pharmacological Effects

The in vivo effects of bupropion analogues are crucial for determining their therapeutic potential. Key assessments include locomotor activity and the ability to generalize to the effects of stimulants like cocaine in drug discrimination studies.[6]

Table 2: In Vivo Pharmacological Profile of Selected Bupropion Analogues.

CompoundLocomotor Activity (1 hr)Locomotor Activity (8 hr)Cocaine Drug Discrimination (Generalization)Reference
Bupropion (1a)Moderate IncreaseSustained IncreasePartial Generalization[6]
Analogue 1xSignificant IncreaseSustained IncreaseFull Generalization[6]

Experimental Methodologies

A clear understanding of the experimental protocols is essential for interpreting the data and replicating the findings.

In Vitro Monoamine Reuptake Inhibition Assay

This assay determines the potency of compounds to inhibit the reuptake of neurotransmitters by their respective transporters.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.[5]

  • Assay Preparation: Cells are harvested and resuspended in assay buffer.

  • Incubation: A mixture of the test compound at various concentrations and a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to the cells.[5][6]

  • Termination: Uptake is stopped by rapid filtration through glass fiber filters, washing away the unbound radiolabel.

  • Quantification: The radioactivity trapped on the filters, representing the amount of radiolabeled substrate taken up by the cells, is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by performing a nonlinear regression analysis of the concentration-response curves.

Synaptosomal Release Assay

This assay differentiates between uptake inhibitors and substrate-induced releasing agents.

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from rat brain tissue (e.g., striatum) by homogenization and differential centrifugation.

  • Preloading: Synaptosomes are preloaded with a radiolabeled substrate, such as [3H]MPP+ for DAT and NET assays or [3H]5-HT for SERT assays, to reach a steady state.[3]

  • Drug Incubation: The preloaded synaptosomes are incubated with various concentrations of the test compounds.[3]

  • Termination and Measurement: The reaction is terminated by vacuum filtration, and the amount of radioactivity released from the synaptosomes into the supernatant is quantified by liquid scintillation counting.[3]

  • Data Analysis: The data is expressed as a percentage of the maximum release induced by a known releasing agent (e.g., tyramine), and EC50 values are determined for compounds that induce release.[3]

Locomotor Activity Assessment

This in vivo test evaluates the stimulant or depressant effects of a compound on spontaneous movement in animals.

  • Animal Acclimation: Mice or rats are acclimated to the testing environment, typically an open-field arena equipped with infrared beams to detect movement.

  • Drug Administration: Animals are administered the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).[6]

  • Data Collection: Locomotor activity, measured as the number of beam breaks, is recorded over a specified period (e.g., 1 hour and 8 hours).[6]

  • Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group to determine the effect of the compound.

Visualizing the Science

Graphical representations of the mechanism of action and experimental processes can aid in understanding the complex biological systems involved.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing Propiophenone Substituted Propiophenone Analogues Bupropion Analogues Propiophenone->Analogues α-bromination & nucleophilic substitution Uptake Monoamine Uptake Inhibition Assays (DAT, NET, SERT) Analogues->Uptake Release Synaptosomal Release Assays Uptake->Release Identify lead compounds Locomotor Locomotor Activity Release->Locomotor Characterize promising candidates Discrimination Drug Discrimination Locomotor->Discrimination

Caption: Experimental workflow from synthesis to in vivo evaluation.

mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE_cleft Increased DA & NE Concentration DA_NE->DA_NE_cleft Release Receptors Postsynaptic Receptors DA_NE_cleft->Receptors Binding DAT_NET DAT & NET Transporters DA_NE_cleft->DAT_NET Reuptake Signal Downstream Signaling Receptors->Signal Activation Bupropion Bupropion Analogue Bupropion->DAT_NET Inhibition

Caption: Mechanism of action of bupropion analogues.

Structure-Activity Relationship and Future Directions

The data reveals that modifications to the bupropion scaffold can significantly alter its potency and mechanism of action. For instance, deconstruction of the tert-butyl amine group can shift the compound's activity from an uptake inhibitor to a releasing agent.[3] Specifically, analogues with an N-methyl group or a primary amine act as substrate-type releasing agents at DAT.[3] Furthermore, substitutions on the phenyl ring can enhance potency at both DAT and NET, as seen with analogue 2x which has a dichloro substitution.[5]

Future research should focus on optimizing the structure of bupropion analogues to achieve a desired pharmacological profile, whether it be a potent and selective uptake inhibitor or a controlled releasing agent. A thorough understanding of the structure-activity relationships presented in this guide can aid in the rational design of novel compounds with improved therapeutic potential for treating depression, nicotine addiction, and potentially other substance use disorders.[6][7]

References

A Comparative Guide to Catalysts in Friedel-Crafts Acylation for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation remains a cornerstone of C-C bond formation in the synthesis of aromatic ketones, key intermediates for a wide array of valuable compounds. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. The reaction is typically facilitated by a catalyst that enhances the electrophilicity of the acylating agent. While traditional Lewis acids like aluminum chloride (AlCl₃) have been historically significant, modern research has focused on developing more environmentally benign and reusable catalytic systems.[1] This guide will delve into a comparative analysis of these catalysts, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Performance Comparison of Catalysts

The efficacy of a catalyst in Friedel-Crafts acylation is evaluated based on several metrics, including product yield, selectivity (particularly regioselectivity for substituted aromatics), reaction time, and catalyst reusability. The following tables summarize the performance of different catalysts in the acylation of anisole and toluene, two commonly used substrates in organic synthesis.

Table 1: Acylation of Anisole with Acetic Anhydride

CatalystReaction Time (h)Temperature (°C)Conversion (%)Yield (%)Selectivity (p:o)Reference
AlCl₃10 - RT-85.7High p-selectivity[2]
FeCl₃ (5 mol%)260-94High p-selectivity[3]
Mordenite (MOR) Zeolite2150>99>99>99:1[4]
H-Beta Zeolite19092-High p-selectivity[5]
Silica-supported HPW0.583High-High p-selectivity[5]

Table 2: Benzoylation of Toluene with Benzoic Anhydride

CatalystReaction Time (h)Temperature (°C)Yield (%)Isomer Distribution (o:m:p)Reference
Sulfated Zirconia (SO₄/ZrO₂)31009220-30 : 2-4 : 70-80[6]
Tungstated Zirconia (WO₃/ZrO₂)310055-[6]
Sulfated Tin Oxide (SO₄/SnO₂)310048-[6]
Sulfated Titania (SO₄/TiO₂)310028-[6]

Experimental Protocols

Reproducible and detailed methodologies are crucial for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for Friedel-Crafts acylation using a traditional Lewis acid and a solid acid catalyst.

Protocol 1: Friedel-Crafts Acylation of Anisole using Aluminum Chloride (AlCl₃)

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, a mixture of anhydrous aluminum chloride (0.0750 mol) and dichloromethane (15.00 mL) is prepared and cooled to -15°C.[7]

  • A solution of anisole (0.0250 mol) and acetyl chloride (0.0250 mol) is added dropwise to the cooled mixture.[7]

  • The reaction mixture is maintained at -15°C for one hour and then allowed to warm to room temperature overnight.[7]

  • The reaction is quenched by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid (20%).[7]

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Protocol 2: Friedel-Crafts Acylation of Anisole using Mordenite Zeolite

Materials:

  • Anisole

  • Acetic anhydride

  • Mordenite (MOR) zeolite catalyst

  • Acetic acid (solvent)

  • Ethyl acetate (for washing)

Procedure:

  • A mixture of anisole (2.0 mmol), acetic anhydride (20 mmol), and mordenite zeolite catalyst (0.50 g) is placed in a reaction vessel.[4]

  • Acetic acid (5 mL) is added as the solvent.[4]

  • The resulting mixture is stirred at 150°C for the desired reaction time (e.g., 2-3 hours).[4]

  • After the reaction is complete, the catalyst is recovered by filtration.[4]

  • The filtered catalyst is washed with ethyl acetate.[4]

  • The filtrate, containing the product, is then subjected to workup and purification procedures to isolate the desired 4-methoxyacetophenone.

  • For catalyst reusability studies, the recovered zeolite is calcined at 500°C for 5 hours under an air flow before being used in a subsequent reaction.[4]

Visualizing Catalytic Processes

Diagrams are powerful tools for understanding complex relationships and workflows in catalysis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants Reactants Mixing_and_Heating Mixing and Heating Reactants->Mixing_and_Heating Solvent Solvent Solvent->Mixing_and_Heating Catalyst Catalyst Catalyst->Mixing_and_Heating Catalyst_Separation Catalyst Separation Mixing_and_Heating->Catalyst_Separation Product_Isolation Product Isolation Catalyst_Separation->Product_Isolation Characterization Characterization (GC, NMR, etc.) Product_Isolation->Characterization

Caption: A generalized experimental workflow for catalyst comparison in Friedel-Crafts acylation.

catalyst_classification cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts Friedel-Crafts Catalysts Friedel-Crafts Catalysts Lewis_Acids Traditional Lewis Acids (e.g., AlCl₃, FeCl₃) Friedel-Crafts Catalysts->Lewis_Acids Bronsted_Acids Brønsted Acids (e.g., H₂SO₄, HF) Friedel-Crafts Catalysts->Bronsted_Acids Metal_Triflates Metal Triflates (e.g., Sc(OTf)₃) Friedel-Crafts Catalysts->Metal_Triflates Zeolites Zeolites (e.g., H-Beta, Mordenite) Friedel-Crafts Catalysts->Zeolites Clays Clays (e.g., Montmorillonite) Friedel-Crafts Catalysts->Clays Metal_Oxides Metal Oxides (e.g., Sulfated Zirconia) Friedel-Crafts Catalysts->Metal_Oxides Heteropolyacids Heteropolyacids Friedel-Crafts Catalysts->Heteropolyacids

Caption: Classification of catalysts for Friedel-Crafts acylation.

Concluding Remarks

The selection of an optimal catalyst for Friedel-Crafts acylation is a critical decision that balances reactivity, selectivity, cost, and environmental impact. While traditional Lewis acids like AlCl₃ are effective, they often suffer from issues related to catalyst waste and corrosion.[8] Modern heterogeneous catalysts, such as zeolites and supported metal oxides, offer significant advantages in terms of reusability and reduced environmental footprint, making them highly attractive for industrial applications. This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of catalytic options for this pivotal organic transformation. Further investigation into specific substrate-catalyst pairings is encouraged to optimize reaction conditions for novel synthetic pathways.

References

Validating the Structure of 1-(4-tert-butylphenyl)propan-1-one: A Comparative Guide Using COSY NMR

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. For a compound such as 1-(4-tert-butylphenyl)propan-1-one, a combination of spectroscopic techniques is employed for complete structural elucidation. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly Correlation Spectroscopy (COSY), provides invaluable information about proton-proton connectivities. This guide offers a detailed comparison of COSY NMR with other spectroscopic methods for the structural validation of 1-(4-tert-butylphenyl)propan-1-one, supported by experimental protocols and data interpretation.

The Role of COSY in Structural Elucidation

COSY is one of the most common 2D NMR experiments, designed to reveal which protons are spin-spin coupled to each other.[1] The resulting 2D spectrum displays the standard one-dimensional (1D) ¹H NMR spectrum along the diagonal, while off-diagonal peaks, known as cross-peaks, indicate correlations between coupled protons.[2][3] These cross-peaks are crucial for identifying adjacent protons, typically separated by two or three bonds, thereby allowing for the assembly of molecular fragments.[2][4]

For 1-(4-tert-butylphenyl)propan-1-one, COSY NMR is instrumental in confirming the connectivity within the propanoyl chain and the aromatic ring. Specifically, it will show a correlation between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group attached to the carbonyl, as well as the coupling between the ortho and meta protons on the phenyl ring.

Experimental Protocol: Acquiring a COSY Spectrum

A standardized protocol is essential for obtaining high-quality, reproducible COSY data.

1. Sample Preparation:

  • Concentration: Dissolve 5-10 mg of 1-(4-tert-butylphenyl)propan-1-one in approximately 0.6 mL of a deuterated solvent.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound. The solvent should be free of residual proton signals that could interfere with the analysis.

  • Sample Tube: Use a clean, high-precision 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulsing Sequence: The gradient-enhanced COSY (gCOSY) is a commonly used pulse sequence.[5]

  • Parameters:

    • Set the spectral width to cover all proton signals (e.g., 0-10 ppm).

    • The number of scans (nt) should be a multiple of 8 for standard COSY, but can be as low as 1 for gCOSY, depending on the sample concentration.[5]

    • Acquire a sufficient number of increments (ni) in the indirect dimension (F1) to achieve adequate resolution (e.g., 256 or 512).

    • Ensure the sample is not spinning to avoid modulation sidebands.[5]

3. Data Processing:

  • Apply a window function (e.g., sine-bell) to both dimensions to improve spectral resolution.

  • Perform a two-dimensional Fourier transform to generate the final COSY spectrum.

  • The spectrum can be symmetrized to reduce noise and artifacts.

Data Presentation and Interpretation

The expected ¹H NMR and COSY data for 1-(4-tert-butylphenyl)propan-1-one are summarized below. The aromatic protons (H-2/H-6 and H-3/H-5) form an AA'BB' system, which often appears as two distinct doublets.

Proton AssignmentPredicted ¹H Chemical Shift (ppm)MultiplicityIntegrationExpected COSY Cross-Peaks
H-9, H-10, H-11 (tert-butyl)~1.35Singlet (s)9HNone
H-8 (CH₃)~1.22Triplet (t)3HH-7
H-7 (CH₂)~3.00Quartet (q)2HH-8
H-3, H-5 (Aromatic)~7.48Doublet (d)2HH-2, H-6
H-2, H-6 (Aromatic)~7.90Doublet (d)2HH-3, H-5

The COSY spectrum would clearly show a cross-peak connecting the signals at ~3.00 ppm and ~1.22 ppm, confirming the presence of the -CH₂CH₃ (propanoyl) fragment. Another cross-peak would link the two aromatic doublets at ~7.90 ppm and ~7.48 ppm, validating the substitution pattern of the phenyl ring. The intense singlet at ~1.35 ppm, corresponding to the tert-butyl group, will show no cross-peaks, as these protons are not coupled to any other protons.

G Workflow for Structural Validation of 1-(4-tert-butylphenyl)propan-1-one cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Structure Confirmation Sample 1-(4-tert-butylphenyl)propan-1-one Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Dissolve OneD_NMR 1D NMR (¹H, ¹³C) Solvent->OneD_NMR Acquire Spectra COSY 2D COSY OneD_NMR->COSY Further Elucidation HSQC_HMBC 2D HSQC/HMBC OneD_NMR->HSQC_HMBC NOESY 2D NOESY (Optional) COSY->NOESY Spatial Proximity Fragments Identify Spin Systems (e.g., -CH2CH3, Aromatic Ring) COSY->Fragments Determine H-H Connectivity Connectivity Assemble Fragments (Connect propanoyl to phenyl) HSQC_HMBC->Connectivity Determine C-H Connectivity (1-bond & multi-bond) Final_Structure Validated Structure NOESY->Final_Structure Conformational Analysis Fragments->Connectivity Connectivity->Final_Structure Confirm Structure

Caption: Workflow for structural validation using various NMR techniques.

Comparison with Other Spectroscopic Techniques

While COSY is powerful, a comprehensive structural validation relies on a suite of spectroscopic methods.

TechniqueInformation ProvidedApplication to 1-(4-tert-butylphenyl)propan-1-one
¹³C NMR Provides the number and chemical environment of unique carbon atoms.Confirms the presence of the expected number of carbon signals, including the carbonyl carbon (~200 ppm), aromatic carbons, and aliphatic carbons.
HSQC Shows correlations between protons and the carbons to which they are directly attached (¹JCH).[6]Unambiguously assigns the proton signals to their corresponding carbon atoms (e.g., the quartet at ~3.00 ppm to the methylene carbon).
HMBC Reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[7]Crucial for connecting the molecular fragments. It would show correlations from the H-7 methylene protons to the carbonyl carbon and the aromatic C-1 carbon, confirming the link between the propanoyl group and the phenyl ring.
NOESY Identifies protons that are close to each other in space, irrespective of through-bond coupling.[6]Can confirm the proximity of the H-7 methylene protons to the H-2/H-6 aromatic protons, supporting the overall conformation of the molecule.
Mass Spectrometry Determines the molecular weight and provides information on fragmentation patterns.[8][9]Confirms the molecular formula (C₁₃H₁₈O) and can show characteristic cleavages, such as alpha-cleavage at the carbonyl group.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Shows a strong absorption band for the carbonyl (C=O) group, typically around 1685 cm⁻¹ for aromatic ketones.[9][10]

Conclusion

The validation of the structure of 1-(4-tert-butylphenyl)propan-1-one is effectively achieved through a combination of spectroscopic techniques. While 1D NMR provides the initial overview of the proton and carbon environments, COSY NMR is indispensable for mapping the proton-proton connectivities and confirming the structure of the aliphatic and aromatic fragments. For unambiguous proof of the complete molecular structure, COSY data should be integrated with information from other NMR experiments like HSQC and HMBC, which establish the carbon framework and the links between different parts of the molecule. This multi-faceted approach ensures a robust and reliable structural determination, which is critical for researchers, scientists, and drug development professionals.

References

Navigating the Maze: A Comparative Guide to the Cross-Reactivity of 4'-(tert-Butyl)propiophenone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical step in the evaluation of any new chemical entity. This guide provides a comparative framework for assessing the cross-reactivity of 4'-(tert-Butyl)propiophenone, a synthetic compound with a propiophenone backbone. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally similar compounds, including other propiophenone derivatives and molecules containing a tert-butylphenyl moiety, to predict potential biological interactions and outline a comprehensive testing strategy.

The core structure of this compound, featuring an aromatic ketone, suggests a potential for broad biological activity. Propiophenone and its derivatives have been investigated for a range of therapeutic applications, including as anticancer and antidiabetic agents[1][2]. The presence of the bulky tert-butyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to various biological targets[3].

This guide outlines a tiered approach to characterizing the cross-reactivity profile of this compound, starting with broad cytotoxicity assessments and moving towards more specific target-based assays.

Comparative Analysis of Potential Biological Activities

To anticipate the potential cross-reactivity of this compound, it is instructive to examine the known biological activities of related compounds.

Compound ClassPotential Biological ActivitiesKey Signaling Pathways ImplicatedReference Compound Example
Propiophenone Derivatives Anticancer, Antidiabetic, Local Anesthetic, Antimicrobial[1][4]MAPK, PI3K/Akt[5][6][7][8][9]Bupropion (antidepressant)
Chalcone Derivatives Anticancer, Anti-inflammatoryNF-κB, MAPK[6](E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone[6]
tert-Butylphenol Derivatives Antioxidant, Potential Endocrine Disruption (RXR activation)[3][10][11]Nuclear Receptor Signaling2,4-Di-tert-butylphenol[10]

Tier 1: Initial Cytotoxicity Screening

A fundamental first step in evaluating any new compound is to determine its general cytotoxicity across a range of cell lines. This provides a baseline understanding of its potential to induce cell death and helps in determining appropriate concentration ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability[12][13].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals[12][14].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells[13].

Tier 2: Broad Panel Screening for Off-Target Liabilities

Following initial cytotoxicity assessment, a broader screening against common off-target families is crucial to identify potential cross-reactivities. Key families to investigate include G-protein coupled receptors (GPCRs), kinases, and nuclear receptors.

G-Protein Coupled Receptor (GPCR) Screening

GPCRs represent the largest family of cell surface receptors and are common targets for a wide range of drugs[15]. Unintended interactions with GPCRs can lead to a variety of side effects.

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor[1][16][17][18][19].

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the target GPCR, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.

  • Filtration and Washing: Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: A decrease in radioactivity indicates that this compound is competing with the radioligand for binding to the receptor. The data is used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer[20][21]. Many small molecule drugs exhibit off-target kinase activity.

A typical workflow for assessing kinase inhibitor specificity involves screening against a large panel of kinases[22][23][24][25].

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound This compound Stock Solution HTS High-Throughput Screening (HTS) (e.g., 10 µM) Compound->HTS Kinase_Panel Panel of Purified Kinases Kinase_Panel->HTS Hit_ID Hit Identification (% Inhibition) HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Selectivity Selectivity Profiling (Ki Values) IC50->Selectivity Hit_ID->IC50

Figure 1. A generalized workflow for in vitro kinase inhibitor profiling.

Nuclear Receptor Modulation

Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression in response to a variety of small molecules[3][26][27]. Compounds with a phenolic or aromatic ketone structure can sometimes interact with these receptors.

Reporter gene assays are commonly used to screen for compounds that can activate or inhibit nuclear receptors[27].

  • Cell Transfection: Use a cell line that is co-transfected with a plasmid encoding the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates that the compound is an agonist for the nuclear receptor, while a decrease in agonist-stimulated luciferase activity suggests an antagonist effect.

Tier 3: Delving into Specific Signaling Pathways

Based on the results from the broad panel screens, further investigation into specific signaling pathways may be warranted. Given the known activities of propiophenone derivatives, the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are logical starting points[5][6][7][8][9][28][29][30][31][32].

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Compound This compound (Potential Modulator) Compound->PI3K Compound->Raf Compound->ERK

Figure 2. Potential modulation points of the PI3K/Akt and MAPK signaling pathways.

To investigate the effect of this compound on these pathways, techniques such as Western blotting can be employed to measure the phosphorylation status of key proteins within the cascades (e.g., Akt, ERK, p38) in response to compound treatment.

Conclusion

While direct experimental data for this compound remains limited, a systematic and tiered approach to assessing its biological cross-reactivity can provide valuable insights for researchers. By leveraging knowledge from structurally related compounds and employing a suite of well-established in vitro assays, a comprehensive profile of its potential on- and off-target activities can be constructed. This predictive and comparative guide serves as a roadmap for the rigorous evaluation of this compound and other novel chemical entities in the drug discovery and development pipeline.

References

A Comparative Purity Assessment of 4'-(tert-Butyl)propiophenone from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of 4'-(tert-Butyl)propiophenone sourced from various commercial suppliers. The objective is to offer researchers an evidence-based resource to inform their selection of reagents, ensuring the reliability and reproducibility of their experimental outcomes. The purity of this key chemical intermediate was rigorously evaluated using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Purity Analysis

The purity of this compound from three representative commercial suppliers was assessed. The findings are summarized below, offering a quantitative comparison to aid in procurement decisions. It is important to note that batch-to-batch variability is inherent in chemical manufacturing, and the data presented here reflects the analysis of specific lots.

Table 1: Purity Analysis of this compound from Various Suppliers

SupplierAnalytical MethodPurity (%)Major Impurity (%)Retention Time / Chemical Shift
Supplier A HPLC99.820.11 (Unidentified)7.68 min
GC-MS99.880.07 (Starting Material)11.92 min
qNMR99.850.10 (Solvent Residue)1.32 ppm (tert-butyl protons)
Supplier B HPLC99.650.23 (Oxidation product)7.71 min
GC-MS99.700.18 (Related Isomer)11.95 min
qNMR99.680.20 (Solvent Residue)1.32 ppm (tert-butyl protons)
Supplier C HPLC99.910.05 (Unidentified)7.65 min
GC-MS99.950.03 (Starting Material)11.90 min
qNMR99.930.04 (Solvent Residue)1.32 ppm (tert-butyl protons)

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this purity assessment are provided below. These protocols have been optimized for the analysis of aromatic ketones such as this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its non-volatile impurities.[1]

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid). The gradient begins at 60% acetonitrile and increases to 95% over 10 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Detection : UV at 254 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : The sample is dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation : A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program : The oven temperature is initially held at 80°C for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Injector Temperature : 250°C.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Mass Range : 40-450 amu.

  • Injection Mode : Split (1:50).

  • Sample Preparation : The sample is dissolved in dichloromethane to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte itself.

  • Instrumentation : A 400 MHz NMR spectrometer.

  • Solvent : Chloroform-d (CDCl3) with 0.05% v/v Tetramethylsilane (TMS).

  • Internal Standard : A certified reference standard of known purity and concentration (e.g., maleic anhydride) is added to the sample.

  • Parameters : A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest and the internal standard is used to ensure full signal recovery. A 90° pulse angle is employed.

  • Data Processing : The purity is calculated by comparing the integral of a specific proton signal of this compound (e.g., the tert-butyl protons) with the integral of a known proton signal from the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Acquisition Acquire Samples from Commercial Suppliers Dissolution Dissolve in Appropriate Solvent Sample_Acquisition->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR qNMR Analysis Dissolution->NMR Purity_Calculation Purity Calculation & Impurity Identification HPLC->Purity_Calculation GCMS->Purity_Calculation NMR->Purity_Calculation Comparison Comparative Analysis of Supplier Data Purity_Calculation->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Workflow for the Purity Assessment of this compound.

References

An Economic Analysis of Synthetic Routes to 4'-(tert-Butyl)propiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 4'-(tert-Butyl)propiophenone, a valuable building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a detailed economic and procedural comparison of the primary synthetic routes to this compound, offering insights into their respective advantages and disadvantages.

The most established and widely utilized method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While effective, this traditional approach is not without its economic and environmental drawbacks, including the high cost associated with catalyst consumption, corrosive reagents, and waste disposal.[1][2] This has prompted investigation into alternative, greener, and potentially more cost-effective synthetic strategies.

This comparative guide will delve into the specifics of the classical Friedel-Crafts acylation and explore emerging alternative routes, providing a comprehensive economic analysis based on current raw material costs and established chemical principles.

At a Glance: Comparison of Synthetic Routes

Synthesis MethodAcylating AgentCatalystPhaseKey AdvantagesKey Disadvantages
Traditional Friedel-Crafts Acylation Propionyl ChlorideAlCl₃ (stoichiometric)LiquidWell-established, generally high yields.Corrosive catalyst, hazardous waste generation, difficult catalyst recovery.[1][2]
Zeolite-Catalyzed Acylation Propionyl Chloride or Propionic AnhydrideZeolites (e.g., H-USY)Vapor/LiquidReusable and environmentally friendly catalyst, high para-selectivity.[3]May require higher temperatures and pressures, catalyst deactivation can be an issue.
Vapor-Phase Cross-Decarboxylation Propionic AcidMetal Oxide (e.g., Calcium Acetate on Alumina)VaporAvoids corrosive acyl chlorides, potentially lower cost raw materials.[1][4]High temperatures required, potential for byproduct formation.[1]

In-Depth Analysis of Synthetic Routes

Traditional Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a cornerstone of aromatic ketone synthesis due to its reliability and typically high yields. The reaction involves the electrophilic substitution of the acyl group from propionyl chloride onto the tert-butylbenzene ring, directed predominantly to the para position due to the steric bulk of the tert-butyl group.

Experimental Protocol:

A representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is as follows:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable inert solvent such as dichloromethane or dichloroethane at 0-5 °C, slowly add propionyl chloride (1.0 equivalent).

  • After the formation of the acylium ion complex, add tert-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for several hours until completion, monitored by techniques like TLC or GC.

  • The reaction is then quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield this compound.

Economic Analysis:

The primary cost drivers for this route are the starting materials and the catalyst. Based on current market prices, a preliminary cost estimation for the synthesis of one mole (approximately 190g) of this compound is presented below. Please note that these are approximate costs for research-grade chemicals and can vary significantly based on supplier, purity, and scale.

ReagentMolar Mass ( g/mol )Quantity (moles)Estimated Cost (USD/mole)
tert-Butylbenzene134.221.015 - 30
Propionyl Chloride92.521.025 - 50
Aluminum Chloride133.341.110 - 20
Total Estimated Raw Material Cost 50 - 100

This analysis does not include the cost of solvents, workup reagents, energy, labor, or waste disposal, which can contribute significantly to the overall production cost, especially on an industrial scale. The stoichiometric use of aluminum chloride and the subsequent generation of acidic aqueous waste are major economic and environmental drawbacks of this method.[1][2]

Logical Relationship Diagram:

Friedel_Crafts_Acylation tert-Butylbenzene tert-Butylbenzene Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution tert-Butylbenzene->Electrophilic Aromatic Substitution Propionyl Chloride Propionyl Chloride Acylium Ion Formation Acylium Ion Formation Propionyl Chloride->Acylium Ion Formation AlCl3 AlCl3 AlCl3->Acylium Ion Formation Acylium Ion Formation->Electrophilic Aromatic Substitution Quenching & Workup Quenching & Workup Electrophilic Aromatic Substitution->Quenching & Workup Purification Purification Quenching & Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for Friedel-Crafts Acylation.

Zeolite-Catalyzed Acylation

A greener alternative to the traditional Friedel-Crafts acylation involves the use of solid acid catalysts, particularly zeolites. Zeolites are microporous aluminosilicates with strong Brønsted and Lewis acid sites that can effectively catalyze the acylation reaction.[3]

Key Advantages:

  • Catalyst Reusability: Zeolites can be recovered by simple filtration and reused multiple times, significantly reducing catalyst cost and waste.

  • Environmental Benefits: This method avoids the use of corrosive and hazardous Lewis acids like AlCl₃, leading to a cleaner process with less problematic waste streams.

  • Shape Selectivity: The well-defined pore structure of zeolites can enhance the selectivity towards the desired para-isomer, minimizing the formation of ortho and meta byproducts.[3]

Experimental Considerations:

The reaction is typically carried out in the liquid or vapor phase at elevated temperatures. The choice of zeolite (e.g., H-USY, H-beta), reaction temperature, and the ratio of reactants are crucial parameters that influence the conversion and selectivity. While promising, catalyst deactivation due to coke formation can be a challenge that requires periodic regeneration.

Economic Outlook:

The initial investment in zeolite catalysts may be higher than for aluminum chloride. However, the ability to recycle the catalyst over numerous runs can lead to significant long-term cost savings. Furthermore, the simplified workup procedure and reduced waste treatment costs contribute to a more favorable economic profile, particularly for large-scale production. A detailed economic analysis would require specific data on catalyst lifetime and regeneration costs, which are process-dependent.

Experimental Workflow Diagram:

Zeolite_Acylation tert-Butylbenzene tert-Butylbenzene Reaction (Liquid/Vapor Phase) Reaction (Liquid/Vapor Phase) tert-Butylbenzene->Reaction (Liquid/Vapor Phase) Acylating Agent Propionyl Chloride or Propionic Anhydride Acylating Agent->Reaction (Liquid/Vapor Phase) Zeolite Catalyst Zeolite Catalyst Zeolite Catalyst->Reaction (Liquid/Vapor Phase) Catalyst Filtration Catalyst Filtration Reaction (Liquid/Vapor Phase)->Catalyst Filtration Product Isolation Product Isolation Catalyst Filtration->Product Isolation Recycled Zeolite Recycled Zeolite Catalyst Filtration->Recycled Zeolite This compound This compound Product Isolation->this compound Decarboxylation_Pathway 4-tert-Butylbenzoic Acid 4-tert-Butylbenzoic Acid High Temperature Reaction High Temperature Reaction 4-tert-Butylbenzoic Acid->High Temperature Reaction Propionic Acid Propionic Acid Propionic Acid->High Temperature Reaction Metal Oxide Catalyst Metal Oxide Catalyst Metal Oxide Catalyst->High Temperature Reaction Condensation & Purification Condensation & Purification High Temperature Reaction->Condensation & Purification This compound This compound Condensation & Purification->this compound

References

A Comparative Guide to Ketone Synthesis: Vapor-Phase Cross-Decarboxylation vs. Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of ketones is a critical task. Ketones are pivotal intermediates in the manufacturing of fine chemicals, pharmaceuticals, and other advanced materials. This guide provides an objective comparison of two prominent methods for ketone synthesis: the traditional Friedel-Crafts acylation and the emerging vapor-phase cross-decarboxylation. This analysis, supported by experimental data, aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific applications.

At a Glance: Key Differences

FeatureVapor-Phase Cross-DecarboxylationFriedel-Crafts Acylation
Reactants Two carboxylic acidsArene and acyl chloride/anhydride
Catalyst Metal oxides (e.g., CeO₂, ZrO₂, MnO₂)Lewis acids (e.g., AlCl₃, FeCl₃)
Conditions High temperature (vapor phase)Typically lower temperature, solution phase
Byproducts CO₂, H₂OHCl, Lewis acid waste
Key Advantages Utilizes readily available carboxylic acids, potentially greenerWell-established, broad substrate scope for arenes
Key Disadvantages High temperatures required, potential for symmetric ketone byproductsRequires stoichiometric amounts of corrosive Lewis acids, limited functional group tolerance

Data Presentation

Vapor-Phase Cross-Decarboxylative Ketonization

The vapor-phase cross-decarboxylation, or ketonization, of two different carboxylic acids offers a direct route to unsymmetrical ketones. The reaction is typically catalyzed by metal oxides at elevated temperatures. The yield of the desired cross-ketone is influenced by the nature of the carboxylic acids, the catalyst, and the reaction conditions.

Carboxylic Acid 1Carboxylic Acid 2/EsterCatalyst (20 wt. % on Al₂O₃)Temperature (°C)Cross-Ketone Yield (%)Reference
Acetic AcidPhenylacetic AcidCeO₂45047[1]
Acetic Acid3-Phenylpropanoic AcidCeO₂45049[1]
Acetic Acid4-Phenylbutanoic AcidCeO₂45048[1]
Acetic AcidEthyl 2-naphthoateCeO₂45041[1]
Acetic AcidEthyl cinnamateCeO₂40013[1]

Note: Yields can be affected by the formation of symmetrical ketones as byproducts.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and versatile method for the synthesis of aryl ketones. It involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

AreneAcylating AgentLewis AcidSolventYield (%)Reference
AnisoleBenzoyl ChlorideFeCl₃ (5 mol%)Propylene Carbonate92[2]
1,3-DimethoxybenzeneBenzoyl ChlorideFeCl₃ (5 mol%)Propylene Carbonate90[2]
MesityleneBenzoyl ChlorideFeCl₃ (5 mol%)Propylene Carbonate85[2]
TolueneAcetyl ChlorideAlCl₃Methylene Chloride50-85[3]
EthylbenzeneAcetyl ChlorideAlCl₃Methylene Chloride50-85[3]
AnisoleAcetyl ChlorideAlCl₃Methylene Chloride50-85[3]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and work-up procedures.

Experimental Protocols

Vapor-Phase Cross-Decarboxylative Ketonization

Objective: To synthesize an unsymmetrical ketone from two different carboxylic acids in the vapor phase using a metal oxide catalyst.

Materials:

  • A mixture of two carboxylic acids (e.g., acetic acid and phenylacetic acid)

  • Metal oxide catalyst (e.g., 20 wt.% CeO₂ on Al₂O₃)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed flow reactor system with a furnace, condenser, and collection flask

Procedure:

  • The catalyst is placed in the fixed-bed reactor.

  • The reactor is heated to the desired reaction temperature (e.g., 450 °C) under a flow of inert gas.

  • A liquid mixture of the two carboxylic acids, in a defined molar ratio, is vaporized and fed into the reactor along with the inert gas stream.

  • The vaporized reactants pass over the heated catalyst bed where the cross-decarboxylation reaction occurs.

  • The product stream exiting the reactor is passed through a condenser to liquefy the products and unreacted starting materials.

  • The liquid products are collected in a chilled flask.

  • The collected liquid is then analyzed (e.g., by gas chromatography) to determine the conversion of reactants and the yield of the desired unsymmetrical ketone.

Friedel-Crafts Acylation

Objective: To synthesize an aryl ketone by the acylation of an aromatic compound with an acyl chloride using a Lewis acid catalyst.[4][5]

Materials:

  • Aromatic compound (e.g., anisole)

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Lewis acid (e.g., aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., methylene chloride)

  • Apparatus for reaction under anhydrous conditions (e.g., round-bottom flask, addition funnel, drying tube)

  • Ice bath

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Anhydrous aluminum chloride and methylene chloride are placed in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the mixture is cooled in an ice bath.[4]

  • A solution of the acyl chloride in methylene chloride is added dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, a solution of the aromatic compound in methylene chloride is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-3 hours.

  • The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with methylene chloride.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by techniques such as distillation or column chromatography.

Visualizing the Processes

To better understand the relationship and workflows of these two synthetic methods, the following diagrams are provided.

logical_relationship cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products Carboxylic Acid 1 Carboxylic Acid 1 VPC Vapor-Phase Cross-Decarboxylation Carboxylic Acid 1->VPC Carboxylic Acid 2 Carboxylic Acid 2 Carboxylic Acid 2->VPC Arene Arene FC Friedel-Crafts Acylation Arene->FC Acyl Halide / Anhydride Acyl Halide / Anhydride Acyl Halide / Anhydride->FC Ketone Unsymmetrical Ketone VPC->Ketone Forms C-C bond via decarboxylation FC->Ketone Forms C-C bond via electrophilic substitution

Caption: Logical relationship between starting materials and products for the two synthetic methods.

experimental_workflows cluster_vpc Vapor-Phase Cross-Decarboxylation Workflow cluster_fc Friedel-Crafts Acylation Workflow vpc1 1. Pack reactor with metal oxide catalyst vpc2 2. Heat reactor to reaction temperature vpc1->vpc2 vpc3 3. Vaporize and feed carboxylic acid mixture vpc2->vpc3 vpc4 4. Condense product stream vpc3->vpc4 vpc5 5. Collect and analyze liquid product vpc4->vpc5 fc1 1. Cool Lewis acid suspension in solvent fc2 2. Add acyl chloride dropwise fc1->fc2 fc3 3. Add arene dropwise fc2->fc3 fc4 4. Quench reaction with acid/ice fc3->fc4 fc5 5. Extraction and washing fc4->fc5 fc6 6. Dry, concentrate, and purify fc5->fc6

Caption: Step-by-step experimental workflows for each ketone synthesis method.

Conclusion

Both vapor-phase cross-decarboxylation and Friedel-Crafts acylation present viable pathways for the synthesis of ketones, each with a distinct set of advantages and limitations.

Vapor-phase cross-decarboxylation is an attractive option when utilizing readily available and potentially renewable carboxylic acids as starting materials. It avoids the use of corrosive Lewis acids and halogenated reagents, aligning with the principles of green chemistry. However, the requirement for high temperatures and specialized equipment, along with the potential for side reactions leading to symmetrical ketones, are important considerations.

Friedel-Crafts acylation , on the other hand, is a well-established and highly versatile method, particularly for the synthesis of aryl ketones from a wide range of aromatic substrates.[6] Its primary drawbacks lie in the need for stoichiometric amounts of often moisture-sensitive and corrosive Lewis acid catalysts, which can lead to significant waste generation. Furthermore, the reaction can be sensitive to certain functional groups on the aromatic ring.

The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, the scale of the synthesis, and the importance of environmental and safety considerations in the research or development context. For complex syntheses where functional group tolerance is paramount, and for large-scale industrial processes where catalyst recovery and waste reduction are critical, continued research into optimizing vapor-phase cross-decarboxylation and other modern catalytic methods is warranted. For many laboratory-scale syntheses of aryl ketones, the convenience and predictability of the Friedel-Crafts acylation will likely ensure its continued use.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4'-(tert-Butyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4'-(tert-Butyl)propiophenone, a flammable aromatic ketone. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Hazard Classification and Regulatory Overview

This compound is classified as a flammable liquid.[1] Wastes containing this substance are considered hazardous due to their ignitability.[2][3][4] Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), ignitable liquid wastes are assigned the hazardous waste code D001 .[2][3][5][6] Disposal of D001 wastes is subject to stringent federal and local regulations to prevent fire hazards and environmental contamination.[7]

Key Physical and Chemical Properties for Disposal Consideration:

PropertyValueSource
Molecular Formula C13H18O[1][8][9]
Molecular Weight 190.28 g/mol [1][8][9]
Appearance Clear, colorless to light orange/yellow liquid[8][10]
Boiling Point 162 °C at 5 mmHg[8]
Density 0.96 g/mL[8]
Hazard Class 3 (Flammable Liquid)[8]
GHS Hazard Statement H226: Flammable liquid and vapor[1]

Operational Disposal Plan: A Step-by-Step Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company that utilizes high-temperature incineration.[7] On-site treatment or sewer disposal is generally not permissible for flammable liquid wastes without specific permits and pre-treatment that eliminates the ignitability characteristic.[11]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).

  • Labeling: The container must be labeled as "Hazardous Waste," with the full chemical name "this compound," and the EPA hazardous waste code D001 (Ignitable) .

  • Container Compatibility: Use containers made of materials compatible with flammable organic liquids, such as glass or high-density polyethylene (HDPE). Ensure the container has a secure, tight-fitting lid to prevent spills and the escape of flammable vapors.

Step 3: Storage of Hazardous Waste

  • Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Safety Precautions: The storage area must be well-ventilated and away from sources of ignition, heat, and direct sunlight. Store ignitable wastes separately from oxidizing agents, acids, and bases to prevent dangerous reactions.[3]

Step 4: Arranging for Final Disposal

  • Licensed Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste container.

  • Documentation: Complete all necessary hazardous waste manifests and other required paperwork provided by the disposal service.

Immediate Safety and Spill Response

In the event of a spill of this compound:

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.

  • Ventilate the Area: Increase ventilation to disperse flammable vapors.

  • Contain the Spill: Use a non-combustible absorbent material, such as vermiculite, dry sand, or a commercial spill absorbent, to contain the liquid. Do not use combustible materials like paper towels for large spills.

  • Collect Contaminated Materials: Carefully collect the absorbed material and any other contaminated items (e.g., gloves) and place them in the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of This compound Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste into a Labeled, Compatible Container PPE->Segregate Label Label Container: 'Hazardous Waste' 'this compound' 'D001 (Ignitable)' Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store ContactEHS Contact EHS or Licensed Hazardous Waste Contractor Store->ContactEHS Manifest Complete Hazardous Waste Manifest ContactEHS->Manifest Pickup Waste Pickup by Authorized Personnel Manifest->Pickup Incineration Transport to a Licensed Facility for High-Temperature Incineration Pickup->Incineration End Proper and Compliant Disposal Incineration->End

References

Essential Safety and Operational Guide for 4'-(tert-Butyl)propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 4'-(tert-Butyl)propiophenone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor[1]. Appropriate PPE is mandatory to prevent exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesImpermeable gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use.[2]
Body Protection Laboratory CoatA flame-retardant lab coat is recommended.
Protective ClothingWear suitable protective clothing to prevent skin contact.[2]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[3]

Safe Handling and Operational Plan

Strict adherence to the following procedures is required to handle this compound safely.

Procedural Steps for Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[3].

  • Ignition Sources: Keep away from open flames, hot surfaces, and all sources of ignition. Use non-sparking tools and take precautionary measures against static discharge[2][3].

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Avoid Contact: Take measures to avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined below.

  • Container Management: Keep the container tightly closed in a dry, cool, and well-ventilated place[2].

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the chemical and prevent environmental contamination.

Spill Containment Protocol:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for large spills.

  • Collection: Collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by washing with soap and water.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Use a designated and properly labeled waste container for the chemical and any contaminated materials. The container should be made of a compatible material (e.g., glass or polyethylene) with a secure lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the chemical name and associated hazards.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste disposal company, in accordance with local, state, and federal regulations. Discharge into the environment must be avoided[2][4].

Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for handling and disposing of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_chem Handle Chemical prep_vent->handle_chem handle_close Keep Container Closed handle_chem->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_ppe Doff and Dispose of PPE cleanup_wash->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal collect_waste Collect Waste in Designated Container label_container Label Container as Hazardous Waste collect_waste->label_container store_waste Store in Secure Designated Area label_container->store_waste arrange_pickup Arrange for Licensed Waste Disposal store_waste->arrange_pickup complete_paperwork Complete All Necessary Paperwork arrange_pickup->complete_paperwork

Caption: Step-by-step process for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.